Anthraquinone-2,3-dicarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)10-6-12(16(21)22)11(15(19)20)5-9(10)13/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVQIKBLXBIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394930 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27485-15-0 | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2,3-dicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of Anthraquinone-2,3-dicarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of Anthraquinone-2,3-dicarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Anthraquinone Derivative
This compound (AQDCA) is a prominent member of the anthraquinone family, a class of aromatic organic compounds known for their distinctive yellow color and wide-ranging applications.[1] With the IUPAC name 9,10-dioxoanthracene-2,3-dicarboxylic acid, this molecule is characterized by a tricyclic aromatic core with two ketone groups and two adjacent carboxylic acid functional groups.[2] This unique substitution pattern imparts a set of physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and chemical synthesis.
Anthraquinones have a long history of use, from natural dyes to laxatives and anti-inflammatory agents.[3] Modern research has expanded their utility, identifying them as privileged scaffolds in drug discovery, particularly for targeting nucleotide-binding proteins.[4] AQDCA, specifically, has garnered attention as a versatile ligand for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a crucial intermediate in the development of novel therapeutics.[5][6][7] This guide provides a comprehensive exploration of the core physicochemical properties of AQDCA, offering field-proven insights and experimental context for its effective application in research and development.
Caption: Chemical Structure of this compound.
Core Physicochemical Characteristics
The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For AQDCA, these characteristics influence its solubility, reactivity, and suitability for various analytical and synthetic procedures. The key quantitative properties are summarized below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₈O₆ | [2][8][9] |
| Molecular Weight | 296.23 g/mol | [2][8][9] |
| Appearance | White to light yellow/green powder/crystal | [9][10] |
| Melting Point | 342 °C | [11][12] |
| Boiling Point | 627.0 ± 55.0 °C at 760 mmHg | [12] |
| Density | 1.6 ± 0.1 g/cm³ | [12] |
| XLogP3 | 1.9 | [2][12] |
| Purity (Typical) | >98.0% (HPLC) | [9][10][11] |
Solubility Profile
The solubility of AQDCA is a critical parameter for its application in both synthesis and biological assays. As expected from its polycyclic aromatic structure, it is poorly soluble in water.[1] However, the presence of two carboxylic acid groups means its solubility is highly pH-dependent. In alkaline solutions, deprotonation of the carboxylic acids to form carboxylate salts significantly enhances aqueous solubility. While specific quantitative data in various solvents is sparse, it is generally soluble in hot organic solvents.[1] For many anthraquinone derivatives, solubility in supercritical fluids like carbon dioxide has also been explored, which is relevant for modern "green" chemistry processes such as dyeing.[13]
Acid-Base Properties (pKa)
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity, purity, and structural characteristics of AQDCA.
-
UV-Visible Spectroscopy: Anthraquinones are chromophoric and exhibit characteristic absorption bands in the UV-visible region. The parent anthraquinone molecule in ethanol shows strong absorption peaks around 251 nm, with other bands appearing at higher wavelengths.[15][16] The exact position (λmax) and intensity (molar extinction coefficient, ε) of these bands for AQDCA will be influenced by the carboxylic acid substituents and the solvent used. UV-Vis spectroscopy is the cornerstone for quantitative analysis, such as determining concentration in solubility studies. The spectrum of anthraquinone derivatives can be sensitive to pH, reflecting the protonation state of the acidic groups.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of AQDCA is expected to show strong, characteristic absorption bands for:
-
C=O (Ketone): Stretching vibrations for the quinone carbonyls.
-
C=O (Carboxylic Acid): Stretching vibrations for the acid carbonyls.
-
O-H (Carboxylic Acid): A broad stretching band characteristic of the hydroxyl group in the dimerized acid form.
-
C=C: Aromatic ring stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The aromatic protons on the anthraquinone core would appear as multiplets in the downfield region of the spectrum. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (both quinone and carboxylic acid), the aromatic carbons bearing substituents, and the unsubstituted aromatic carbons.
-
Experimental Protocols & Methodologies
To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols.
Protocol 1: Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of finely powdered, dry AQDCA is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range should be narrow. A standard reference, such as pure anthraquinone (m.p. 284-286 °C), can be used for apparatus calibration.[18]
Caption: Experimental workflow for melting point determination.
Protocol 2: UV-Vis Spectrophotometric Analysis for Quantification
This protocol is fundamental for solubility studies or reaction monitoring.
-
Stock Solution Preparation: Accurately weigh a small amount of AQDCA and dissolve it in a suitable solvent (e.g., DMSO or a buffered aqueous solution where it is soluble) in a Class A volumetric flask to create a stock solution of known concentration.
-
Standard Curve Generation: Prepare a series of dilutions from the stock solution to create standards of decreasing, known concentrations.
-
Spectral Scan: Measure the UV-Vis absorbance spectrum of one of the standards to identify the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Calibration: Plot a graph of absorbance versus concentration. The resulting Beer-Lambert plot should be linear, and its slope is used for calculating the concentration of unknown samples.
-
Unknown Sample Analysis: Measure the absorbance of the unknown sample at λmax and use the calibration curve to determine its concentration.
Synthesis, Reactivity, and Applications
Synthesis Pathways
While multiple synthetic routes exist for anthraquinone derivatives, a common industrial method for the parent scaffold involves the Friedel-Crafts reaction of benzene with phthalic anhydride.[1] Specific derivatives like AQDCA are often synthesized from appropriately substituted precursors. One documented route involves the reaction of benzophenone-2,4,5-tricarboxylic acid with sulfuric acid at elevated temperatures.[8]
Caption: A representative synthesis pathway for AQDCA.
Reactivity and Role in Materials Science
The dicarboxylic acid functionality makes AQDCA an excellent bidentate ligand. This property is expertly exploited in coordination chemistry and materials science. It can react with metal ions (like zinc or manganese) under hydrothermal conditions to form Metal-Organic Frameworks (MOFs).[5] In these structures, the AQDCA molecules act as organic "linkers" that connect metal centers, creating extended one-, two-, or three-dimensional porous networks. These MOFs are being investigated for advanced applications, such as cathode materials for lithium-ion batteries, where the framework structure can help stabilize the electrochemically active anthraquinone core and prevent its dissolution in the electrolyte.[5]
Significance in Drug Discovery
The anthraquinone scaffold is a recurring motif in many biologically active compounds, including several anticancer drugs (e.g., doxorubicin).[7] These molecules often exert their effects by intercalating into DNA or inhibiting key enzymes like topoisomerases. AQDCA serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active anthraquinone derivatives.[6][7] Its physicochemical properties, such as its defined geometry and potential for hydrogen bonding, are critical for designing molecules that can fit into the active sites of protein targets. The development of amine-reactive NHS esters of anthraquinone carboxylic acids, for instance, allows for the covalent labeling of proteins and nucleic acids, turning the anthraquinone core into an electroactive reporter for biosensing applications.[19]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][10]
Precautionary Measures:
-
Wash skin thoroughly after handling.[10]
-
Wear protective gloves, eye protection, and face protection.[10]
-
If on skin, wash with plenty of soap and water.[10]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If skin or eye irritation persists, seek medical advice.[10]
This compound is intended for laboratory research and development purposes only.[10]
Conclusion
This compound is a molecule of significant scientific interest, bridging the fields of materials science and medicinal chemistry. Its well-defined structure is complemented by a set of key physicochemical properties—a high melting point indicative of thermal stability, pH-dependent solubility crucial for processing, and a rich spectroscopic signature for characterization. The dual carboxylic acid groups are the key to its functionality, enabling its use as a versatile linker in the construction of advanced materials like MOFs and providing reactive handles for the synthesis of complex pharmaceutical agents. A thorough understanding of these foundational properties, grounded in robust experimental methodology, is essential for any scientist or researcher aiming to unlock the full potential of this valuable chemical compound.
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The Structural Architecture of Anthraquinone Carboxylic Acids: A Technical Guide for Researchers
An In-depth Exploration of Crystalline Packing and Intermolecular Forces for Drug Development and Materials Science
Introduction: The Enduring Relevance of the Anthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have long been utilized as dyes and pigments, and more recently, have garnered significant attention for their therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] The functionalization of the anthraquinone skeleton with carboxylic acid moieties dramatically influences its physicochemical properties, such as solubility and its ability to participate in specific intermolecular interactions. These interactions are paramount in determining the crystal structure, which in turn governs critical pharmaceutical attributes like dissolution rate, stability, and bioavailability. For material scientists, the rigid and planar nature of the anthraquinone core, combined with the coordinating capabilities of carboxylic acid groups, makes these molecules exceptional building blocks for the rational design of functional crystalline materials, such as Metal-Organic Frameworks (MOFs).[3]
This technical guide provides a comprehensive analysis of the crystal structure of anthraquinone carboxylic acids, with a detailed case study on Anthraquinone-2-carboxylic acid. We will delve into the subtle interplay of intermolecular forces that dictate the crystalline architecture and discuss how these principles can be extrapolated to its dicarboxylic acid analogue, Anthraquinone-2,3-dicarboxylic acid. Furthermore, we will explore the synthesis of these compounds and their application as ligands in the construction of novel metal-organic frameworks.
Case Study: The Crystal Structure of Anthraquinone-2-carboxylic Acid
A recent study employing synchrotron X-ray powder diffraction has elucidated the crystal structure of Anthraquinone-2-carboxylic acid, providing valuable insights into its solid-state organization.[4][5]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₅H₈O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7942(2) |
| b (Å) | 13.266(5) |
| c (Å) | 22.835(15) |
| α (°) | 73.355(30) |
| β (°) | 89.486(6) |
| γ (°) | 86.061(1) |
| Volume (ų) | 1098.50(7) |
| Z | 4 |
Table 1: Crystallographic data for Anthraquinone-2-carboxylic acid.[2][4]
Molecular Packing and Intermolecular Interactions
The crystal structure of Anthraquinone-2-carboxylic acid is characterized by a herringbone arrangement of molecules.[5][6] A predominant feature of the packing is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.[7] Interestingly, the asymmetric unit contains two independent molecules, and the resulting hydrogen-bonded dimers are not centrosymmetric.[4][5] This indicates a subtle difference in the local environment of the two molecules that constitute the dimer.
Beyond the strong hydrogen bonds, the crystal packing is further stabilized by a network of weaker C-H···O interactions and π-π stacking interactions between the aromatic anthraquinone cores.[2] The molecules stack along the short a-axis, facilitating these crucial π-π interactions.[4][6] The interplay of these forces—strong, directional hydrogen bonds and weaker, dispersive π-π and C-H···O interactions—is a hallmark of crystal engineering with aromatic carboxylic acids.
Caption: Key intermolecular interactions governing the crystal packing of Anthraquinone-2-carboxylic acid.
Extrapolating to this compound: A Structural Hypothesis
While a dedicated single-crystal structure of pure this compound is not publicly available, we can hypothesize its packing based on the principles observed in its mono-carboxylic counterpart and other dicarboxylic acids. The presence of a second carboxylic acid group at the 3-position introduces the potential for more extensive and varied hydrogen bonding networks.
Instead of simple dimers, we can anticipate the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheets. The specific arrangement will be a delicate balance between the formation of strong O-H···O bonds and the optimization of π-π stacking and C-H···O interactions for the anthraquinone cores. The increased number of hydrogen bond donors and acceptors could lead to a more complex and potentially polymorphic crystalline landscape.
Synthesis of Anthraquinone Carboxylic Acids: Experimental Protocols
The synthesis of anthraquinone carboxylic acids typically involves the cyclization of a suitably substituted 2-benzoylbenzoic acid precursor.
Protocol 1: General Synthesis of the Anthraquinone Core via Friedel-Crafts Acylation and Cyclization
This two-step process is a foundational method for creating the anthraquinone scaffold.
Caption: General workflow for the synthesis of the anthraquinone core.
Step 1: Friedel-Crafts Acylation to form 2-Benzoylbenzoic Acid
-
In a reaction vessel equipped with a stirrer and a reflux condenser, suspend phthalic anhydride and an equimolar amount of the desired benzene derivative in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the mixture in an ice bath and slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Isolate the resulting 2-benzoylbenzoic acid derivative by filtration, wash with water, and recrystallize from a suitable solvent.
Step 2: Intramolecular Cyclization to form Anthraquinone
-
Carefully add the 2-benzoylbenzoic acid derivative to an excess of concentrated sulfuric acid or fuming sulfuric acid.
-
Heat the mixture to 100-120 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The anthraquinone derivative will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.[8]
Protocol 2: Synthesis of this compound
A reported synthesis of this compound involves the cyclization of Benzophenone-2,4,5-tricarboxylic acid.[9]
-
Reactants: Benzophenone-2,4,5-tricarboxylic acid, sulfuric acid.
-
Conditions: Heat the mixture at 120-130 °C for 3 hours.
-
Work-up: The reaction is likely worked up by cooling and pouring the mixture onto ice, followed by filtration and washing of the precipitated product.
-
Yield: A yield of 88% has been reported for this transformation.[9]
This compound in Metal-Organic Frameworks (MOFs)
The two carboxylic acid groups of this compound (H₂AQDC) make it an excellent ligand for the construction of MOFs.[3] These frameworks are highly crystalline materials with porous structures, making them promising for applications in gas storage, catalysis, and as electrode materials in batteries.
A study has shown that H₂AQDC reacts with zinc and manganese acetates under hydrothermal conditions to form a one-dimensional (1D) linear coordination polymer with zinc (ZnAQDC) and a two-dimensional (2D) layered structure with manganese (MnAQDC).[3]
In the ZnAQDC structure, each Zn²⁺ ion is coordinated by three oxygen atoms from three different H₂AQDC ligands and two water molecules, leading to the formation of a 1D chain.[3] This demonstrates how the dicarboxylic acid ligand can bridge metal centers to create extended structures. The specific coordination environment and resulting dimensionality are crucial for the material's properties.
Caption: Synthesis of MOFs using this compound as a ligand.
Conclusion and Future Outlook
The crystal structures of anthraquinone carboxylic acids are governed by a sophisticated interplay of strong, directional hydrogen bonds and weaker, yet significant, π-π and C-H···O interactions. The detailed analysis of Anthraquinone-2-carboxylic acid provides a robust framework for understanding and predicting the solid-state behavior of this important class of molecules. While the crystal structure of this compound remains to be fully elucidated in its pure form, its successful use as a ligand in MOFs highlights its potential for the rational design of functional crystalline materials.
For researchers in drug development, a thorough understanding of the crystal engineering principles outlined here is crucial for controlling the solid-state properties of active pharmaceutical ingredients. For materials scientists, the predictable geometry and rich intermolecular interactions of anthraquinone carboxylic acids offer a versatile platform for the construction of novel materials with tailored architectures and functionalities. Future work should focus on obtaining high-quality single crystals of this compound to experimentally verify the predicted hydrogen bonding motifs and to explore its potential polymorphism, which could open new avenues for its application.
References
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Ens, T. M., Kaduk, J. A., Dosen, A., & Blanton, T. N. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction, 39(1), 1-7. [Link]
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ResearchGate. (n.d.). The crystal structure of anthraquinone-2-carboxylic acid, viewed down... [Image]. Retrieved from [Link]
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ResearchGate. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]
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Kaduk, J. A., et al. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction, 1-7. [Link]
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Cambridge University Press & Assessment. (2024). NEW DIFFRACTION DATA Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of Anthraquinone-2,3-dicarboxylic Acid
This guide provides a comprehensive exploration of the spectroscopic characterization of Anthraquinone-2,3-dicarboxylic Acid, a pivotal molecule in the development of advanced materials such as Metal-Organic Frameworks (MOFs).[1][2] For researchers, chemists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, offering empirical data to validate molecular structure, purity, and electronic behavior.[3][4] This document delves into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this specific anthraquinone derivative.
Molecular Structure and Spectroscopic Correlation
This compound possesses a rigid, planar anthraquinone core functionalized with two carboxylic acid groups on one of its aromatic rings. This substitution pattern breaks the symmetry of the parent anthraquinone molecule, leading to a more complex and informative spectroscopic signature. The following analyses are interpreted with reference to the atom numbering scheme presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR reveals the electronic environment of hydrogen atoms. In this molecule, the aromatic protons are key reporters. The electron-withdrawing nature of the quinone and carboxylic acid groups deshields these protons, shifting their signals downfield. The protons on the unsubstituted ring (H5-H8) will resemble those of the parent anthraquinone, appearing as two distinct multiplets due to ortho and meta coupling.[5] The protons on the substituted ring (H1, H4) are chemically distinct and will appear as singlets, as they lack adjacent protons for splitting. The carboxylic acid protons are highly deshielded and acidic, typically appearing as a broad singlet at a very low field (>10 ppm), the position of which is sensitive to solvent and concentration.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic protons are readily exchanged in D₂O).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 300 MHz or higher field instrument.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5, H-8 | ~8.20 - 8.30 | Multiplet | - | 2H |
| H-6, H-7 | ~7.90 - 8.05 | Multiplet | - | 2H |
| H-1, H-4 | ~8.40 - 8.50 | Singlet | - | 2H |
| -COOH | >13.0 | Broad Singlet | - | 2H |
Note: Chemical shifts are estimates based on data for anthraquinone-2-carboxylic acid and related structures and may vary based on experimental conditions.[5][7]
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR maps the carbon skeleton. The presence of two types of carbonyl groups (quinone and carboxylic acid) provides distinct and easily identifiable signals at the downfield end of the spectrum. The quinone carbonyls (C9, C10) are typically found around 180-185 ppm.[4][8][9] The carboxylic acid carbons absorb slightly upfield, in the 165-170 ppm range.[6] The remaining 12 aromatic carbons will produce a series of signals in the 125-140 ppm region. Due to the molecule's C₂v symmetry, we expect to see 8 signals for the 16 carbons in the core structure.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform and phase correct the resulting spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Quinone) | ~182 |
| C=O (Carboxylic Acid) | ~167 |
| Aromatic C (quaternary) | ~130 - 140 |
| Aromatic C-H | ~127 - 135 |
Note: Specific assignments require advanced 2D NMR techniques (like HSQC/HMBC), but the predicted regions are characteristic for the functional groups present.[8][9][10]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. For this molecule, the most prominent features will be the absorptions from the O-H and C=O bonds. The carboxylic acid O-H bond exhibits a uniquely broad absorption band from 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[6] The carbonyl region will be complex, showing strong absorptions for both the quinone C=O (~1675 cm⁻¹) and the carboxylic acid C=O (~1710 cm⁻¹).[4][6] Aromatic C=C and C-H stretches provide further confirmation of the core structure.
Caption: Workflow for solid-state IR spectroscopy using a KBr pellet.
Experimental Protocol: IR (KBr Pellet)
-
Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: Identify the characteristic absorption frequencies and correlate them to the molecule's functional groups.
Characteristic IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |
| C=O stretch (Quinone) | ~1675 | Strong, Sharp |
| C=C stretch (Aromatic) | 1400 - 1600 | Medium-Strong (multiple bands) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule's extensive conjugated π-system.[3] Anthraquinones typically display two main types of absorption bands: high-intensity π → π* transitions in the UV region (<300 nm) from the aromatic system, and lower-intensity n → π* transitions, which can extend into the visible region, originating from the non-bonding electrons of the carbonyl oxygens.[3][11] The position and intensity of these bands are sensitive to substituents and the solvent environment.[12] The dicarboxylic acid groups are expected to cause a slight shift in the absorption maxima compared to the parent anthraquinone.
Caption: Electronic transitions in the anthraquinone chromophore.
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.5 AU.
-
Measurement: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 600 nm.
Predicted UV-Vis Absorption Data (in Ethanol)
| Transition Type | Approximate λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~250 - 280 | High |
| n → π | ~320 - 400 | Low |
Note: The exact λ_max values and molar absorptivity are highly dependent on the solvent used.[12][13]
Conclusion
The spectroscopic analysis of this compound provides a complete and self-validating picture of its molecular identity. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of key functional groups. IR spectroscopy offers definitive evidence for the carboxylic acid and quinone moieties through their characteristic vibrational frequencies. Finally, UV-Vis spectroscopy elucidates the electronic structure of the conjugated system. Together, these techniques form an indispensable toolkit for researchers, ensuring the structural integrity and purity of this vital chemical building block.
References
- Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.
- Al-Majedy, Y. K., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science.
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.).
- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. (n.d.). National Institutes of Health (NIH).
- Prahl, S. (2017). Anthraquinone. OMLC.
- ChemicalBook. (n.d.). ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 13C NMR spectrum.
- MDPI. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries.
- ChemicalBook. (n.d.). Anthraquinone(84-65-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound synthesis.
- ChemicalBook. (n.d.). Anthraquinone(84-65-1) 13C NMR spectrum.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.
- ChemicalBook. (n.d.). anthraquinone-2-carboxylic acid(117-78-2)ir1.
- SpectraBase. (n.d.). Anthraquinone - Optional[13C NMR] - Chemical Shifts.
- CymitQuimica. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound 27485-15-0.
- SciSpace. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents.
- PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.
- ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye.
- Chemsrc. (n.d.). anthraquinone-2,3-dicarboxylic anhydride.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 27485-15-0.
- SpectraBase. (n.d.). 2,3-Dihexyl anthraquinone - Optional[13C NMR] - Chemical Shifts.
- Labscoop. (n.d.). This compound, 1G.
- Sigma-Aldrich. (n.d.). Anthraquinone-2-carboxylic acid 98 117-78-2.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Anthraquinone-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Anthraquinone-2,3-dicarboxylic acid, a key intermediate and building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, possesses a thermal stability profile that is critical to its handling, storage, and application. This guide provides a comprehensive analysis of the thermal behavior of this compound, including its anticipated decomposition pathway and the analytical methodologies required for its characterization. Drawing upon established principles of organic chemistry and thermal analysis, this document offers field-proven insights and detailed experimental protocols to empower researchers in their drug development and material science endeavors.
Introduction to this compound
Anthraquinone and its derivatives are a class of aromatic compounds known for their high thermal and chemical stability.[1] This robustness is attributed to the fused aromatic ring system. This compound is of particular interest due to its bifunctional nature, imparted by the two carboxylic acid groups on the aromatic core. These functional groups provide sites for further chemical modification, making it a versatile precursor in organic synthesis. In the context of drug development, such molecules can be employed as linkers in complex drug delivery systems or as scaffolds for the synthesis of novel therapeutic agents. A thorough understanding of its thermal properties is paramount, as these will dictate the viable conditions for its synthesis, purification, and incorporation into final products.
Postulated Thermal Behavior and Decomposition Pathway
While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, a scientifically sound decomposition pathway can be postulated based on the well-understood chemistry of aromatic dicarboxylic acids.[2][3] The proximity of the two carboxylic acid groups in the ortho position is the most significant structural feature influencing its initial thermal response.
Initial Decomposition Step: Anhydride Formation
It is anticipated that the primary and most facile thermal decomposition step for this compound is an intramolecular dehydration reaction to form the corresponding cyclic anhydride, Anthraquinone-2,3-dicarboxylic anhydride. This type of reaction is characteristic of 1,2-dicarboxylic acids and typically occurs at elevated temperatures.[3]
Caption: Proposed initial thermal decomposition step of this compound.
Subsequent Decomposition at Higher Temperatures
Following the formation of the anhydride, further heating is expected to induce more extensive fragmentation of the molecule. This would likely proceed via decarboxylation, with the loss of carbon dioxide (CO₂) and carbon monoxide (CO), leading to the formation of various smaller aromatic and polyaromatic hydrocarbon fragments. The highly stable anthraquinone core would require significant thermal energy to undergo complete decomposition.
Comprehensive Experimental Workflow for Thermal Analysis
To empirically validate the postulated decomposition pathway and to quantify the thermal stability of this compound, a multi-faceted analytical approach is essential. The following experimental protocols are designed to provide a comprehensive and self-validating characterization of the material's thermal properties.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This is the cornerstone experiment for determining the thermal stability and identifying gaseous decomposition products.
-
Instrument Preparation:
-
Ensure the TGA and mass spectrometer are calibrated and the transfer line is heated to prevent condensation of decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.
-
-
TGA Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
-
Data Analysis:
-
Analyze the TGA curve for the onset of decomposition, temperatures of maximum weight loss, and residual mass.
-
Correlate weight loss events with the evolution of specific gases detected by the MS (e.g., m/z 18 for H₂O, m/z 44 for CO₂, m/z 28 for CO).
-
Caption: Workflow for TGA-MS analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and to characterize the endothermic and exothermic events associated with decomposition.
-
Instrument Calibration:
-
Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
-
DSC Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature above the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify the melting point (endothermic peak).
-
Characterize any exothermic or endothermic peaks associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is invaluable for identifying a broader range of semi-volatile and non-volatile decomposition products.[4]
-
Sample Preparation:
-
Place a small amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Perform sequential pyrolysis at different temperatures (e.g., 300 °C, 500 °C, and 700 °C) to observe the evolution of different fragments as a function of temperature.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: A suitable temperature gradient to separate the pyrolysis products (e.g., start at 40 °C, ramp to 300 °C).
-
MS Detection: Electron ionization with a full scan range.
-
-
Data Analysis:
-
Identify the separated compounds in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Anticipated Quantitative Data
Based on the postulated decomposition pathway and experience with similar compounds, the following is a summary of the expected thermal analysis data for this compound.
| Parameter | Analytical Technique | Expected Observation |
| Melting Point | DSC | Sharp endothermic peak, likely above 300 °C. |
| Initial Weight Loss | TGA | Onset around 200-250 °C, corresponding to the loss of one water molecule (approx. 6.1% weight loss). |
| Anhydride Formation | TGA-MS | Evolution of water (m/z 18) during the initial weight loss step. |
| Major Decomposition | TGA | Onset at higher temperatures (>350 °C), with significant weight loss. |
| Decomposition Products | TGA-MS, Py-GC-MS | Evolution of CO₂ (m/z 44) and CO (m/z 28) at higher temperatures. Py-GC-MS would likely identify smaller aromatic fragments. |
Implications for Drug Development
The thermal stability of this compound has significant implications for its use in pharmaceutical applications:
-
Storage and Handling: The high thermal stability of the anthraquinone core suggests that the compound is likely to be stable under normal storage conditions. However, prolonged exposure to elevated temperatures should be avoided to prevent the slow formation of the anhydride.
-
Formulation and Manufacturing: The temperatures at which dehydration and subsequent decomposition occur are critical parameters for processes such as milling, granulation, and tableting. The data from thermal analysis will inform the maximum processing temperatures to prevent degradation of the active substance or excipient.
-
Chemical Synthesis: When used as a starting material, the thermal stability will dictate the reaction conditions that can be employed without causing unwanted side reactions.
Conclusion
While direct experimental data for the thermal decomposition of this compound is sparse, a robust understanding of its likely behavior can be derived from the principles of organic chemistry and the analysis of related compounds. The primary decomposition pathway is postulated to be an initial intramolecular dehydration to form the corresponding anhydride, followed by decarboxylation and fragmentation at higher temperatures. The comprehensive experimental workflow detailed in this guide provides a clear and reliable path for the empirical determination of its thermal properties. For professionals in drug development and material science, a thorough characterization of the thermal stability of such key building blocks is an indispensable step in ensuring the quality, safety, and efficacy of the final product.
References
-
American Chemical Society. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]
-
ResearchGate. (2025). Evaluation of thermal stability of quinones by thermal analysis techniques. [Link]
-
PubMed. (1993). Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Some Decom position Routes in the Mass Spectra of Aromatic Carboxylic Acids. [Link]
-
PubMed. (2014). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. [Link]
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An In-depth Technical Guide to Anthraquinone-2,3-dicarboxylic Acid: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraquinone-2,3-dicarboxylic acid, a key derivative of the anthraquinone scaffold, is a molecule of significant interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and current and potential applications. With a focus on scientific integrity, this document delves into the established use of this compound as a linker in metal-organic frameworks (MOFs) and explores its prospective role in drug discovery, drawing parallels with the broader class of biologically active anthraquinones. While detailed biological data on this specific dicarboxylic acid derivative remains an area for future research, this guide offers a foundational understanding for researchers looking to explore its potential.
Core Identification and Physicochemical Properties
This compound is a polycyclic aromatic organic compound characterized by a central anthraquinone core with two carboxylic acid groups attached to the 2 and 3 positions.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 9,10-dioxoanthracene-2,3-dicarboxylic acid | [1] |
| CAS Number | 27485-15-0 | [2][3] |
| Molecular Formula | C₁₆H₈O₆ | [2][3] |
| Molecular Weight | 296.23 g/mol | [3] |
| Appearance | White to light yellow to green powder/crystal | [2] |
| Melting Point | 342 °C | |
| Purity | >98.0% (HPLC) | [2] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several routes, with the cyclization of a substituted benzophenone being a notable method.
Synthesis from Benzophenone-2,4,5-tricarboxylic Acid
A documented method for the synthesis of this compound involves the intramolecular cyclization of benzophenone-2,4,5-tricarboxylic acid.[4][5] This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Reaction Scheme:
Figure 1: Synthesis of this compound. A high-yield synthesis route from a substituted benzophenone.
Experimental Protocol (Conceptual):
-
Reactant Preparation: A precise molar quantity of benzophenone-2,4,5-tricarboxylic acid is weighed and placed in a reaction vessel suitable for high-temperature reactions with strong acids.
-
Reaction Setup: Concentrated sulfuric acid is carefully added to the reaction vessel. The mixture is stirred to ensure homogeneity.
-
Heating and Reaction: The reaction mixture is heated to a temperature range of 120-130 °C and maintained for approximately 3 hours with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as thin-layer chromatography.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the crude product. The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent to achieve the desired purity.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a solvent and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation (cyclization) by protonating a carbonyl group and promoting the electrophilic attack of the aromatic ring.
-
Elevated Temperature: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Potential Synthesis via Oxidation of 2,3-Dimethylanthraquinone
Another plausible, though less explicitly documented, synthetic route is the oxidation of 2,3-dimethylanthraquinone. The methyl groups on the anthraquinone core are susceptible to oxidation to carboxylic acids using strong oxidizing agents.
Reaction Scheme:
Figure 2: Potential Oxidation Route. A conceptual pathway for the synthesis of this compound.
Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
One of the most well-defined applications of this compound is in the field of materials science, specifically as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2] The rigid structure of the anthraquinone core and the presence of two carboxylate groups make it an excellent candidate for constructing porous, crystalline materials.
Workflow for MOF Synthesis:
Figure 3: MOF Synthesis Workflow. A general schematic for the synthesis of MOFs using this compound as an organic linker.
The resulting MOFs can have potential applications in areas such as gas storage, catalysis, and as electrode materials for batteries.
Potential in Drug Discovery and Development: An Extrapolation from the Anthraquinone Class
While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of anthraquinone derivatives has been extensively studied for its therapeutic potential, particularly in oncology.[4][6]
The Anthraquinone Scaffold in Anticancer Therapy
Many clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone, feature the anthraquinone core. The planar nature of this tricycle allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cancer cell death.[4] Furthermore, some anthraquinone derivatives are known to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication.[4]
Potential Mechanisms of Action
Based on the known activities of related compounds, several potential mechanisms of action for this compound can be hypothesized, warranting further investigation:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system could facilitate DNA intercalation, while the dicarboxylic acid side chains might influence binding affinity and specificity.
-
Modulation of Signaling Pathways: Various anthraquinone derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression. For instance, some derivatives affect the SIRT1/p53 pathway, while others influence the NLRP3 inflammasome signaling pathway. Further research is needed to determine if this compound has similar effects.
Illustrative Signaling Pathway Potentially Targeted by Anthraquinones:
Figure 4: Potential Anticancer Mechanism. A simplified diagram illustrating the potential mechanism of action for anthraquinone derivatives in cancer cells.
Future Directions and Conclusion
This compound is a molecule with established utility in materials science and considerable, yet underexplored, potential in the life sciences. The primary challenge for its advancement in drug discovery is the current lack of specific biological data. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific cytotoxic, antimicrobial, and other biological activities of this compound.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies will be crucial to identify its molecular targets and affected signaling pathways.
-
Development of Derivatives: The dicarboxylic acid groups provide convenient handles for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Malik, E., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748.
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- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of Anthraquinone-2,3-dicarboxylic Acid
An In-depth Technical Guide to Anthraquinone-2,3-dicarboxylic Acid
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond basic data to offer field-proven insights into its synthesis, properties, and applications, ensuring a deep understanding of its scientific utility.
Core Chemical Identity
This compound is an organic compound built upon the anthraquinone core, which is a tricyclic aromatic ketone. The addition of two carboxylic acid groups at the 2 and 3 positions of one of the outer benzene rings imparts specific reactivity and functionality, making it a valuable precursor in advanced synthesis.
Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance. The IUPAC name, 9,10-dioxoanthracene-2,3-dicarboxylic acid, precisely describes its molecular structure[1].
| Identifier | Value |
| Molecular Formula | C₁₆H₈O₆[1][2][3][4][5] |
| Molecular Weight | 296.23 g/mol [1][2][3][4][5] |
| CAS Number | 27485-15-0[1][2][3][5][6] |
| Synonyms | 9,10-dioxoanthracene-2,3-dicarboxylic acid[1] |
Physicochemical and Spectroscopic Profile
The physical properties of this compound are dictated by its rigid, planar structure and the hydrogen-bonding capabilities of its carboxylic acid moieties. These characteristics influence its solubility, stability, and utility as a building block in larger molecular architectures. Commercially, it is often available as a white to light yellow or green crystalline powder with a purity exceeding 98% as determined by HPLC[2][5][6][7].
Table of Physicochemical Properties:
| Property | Value |
| Melting Point | 342 °C[4][6][7] |
| Boiling Point | 627 °C at 760 mmHg[4] |
| Density | 1.608 g/cm³[4] |
| pKa (Predicted) | 2.20 ± 0.20[4] |
| Appearance | White to light yellow/green powder/crystal[2][5][7] |
Spectroscopic Insights:
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides clear evidence of the key functional groups. A characteristic broad vibrational band is observed between 2500–3200 cm⁻¹, which is indicative of the O-H stretching in the carboxylic acid dimers.[8] Additionally, peaks corresponding to the C-O stretching of the carboxylic acid are seen around 1136 cm⁻¹ and 1175 cm⁻¹[8]. The spectrum is also dominated by strong absorptions from the C=O groups of both the quinone and carboxylic acid functions.
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. One documented and efficient method involves the intramolecular cyclization of a benzophenone derivative, which is a robust approach for forming the tricyclic anthraquinone core.
Expertise in Action: Causality of the Synthetic Route
The chosen method, an intramolecular Friedel-Crafts-type acylation, relies on the use of a strong acid catalyst, typically sulfuric acid. The acid serves two primary roles: first, it protonates a carbonyl group, activating the molecule for cyclization. Second, it acts as a powerful dehydrating agent, driving the reaction towards the formation of the condensed aromatic system by removing the water molecule generated during the ring closure. The high temperature is necessary to overcome the activation energy for this electrophilic aromatic substitution.
Caption: Synthesis of this compound.
Self-Validating Experimental Protocol:
This protocol is based on a reported synthesis with an 88% yield[9]. The success of the reaction can be validated at each stage through standard analytical techniques.
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place Benzophenone-2,4,5-tricarboxylic acid.
-
For every 1 mole of the starting material, slowly add a calculated excess of concentrated sulfuric acid while stirring in an ice bath to control the initial exotherm.
-
-
Reaction Execution:
-
Once the addition is complete, slowly heat the reaction mixture to a temperature range of 120-130 °C[9].
-
Maintain this temperature with vigorous stirring for 3 hours to ensure complete cyclization[9]. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Work-up and Isolation:
-
After 3 hours, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the acidic mixture onto crushed ice with stirring. This step is critical for precipitating the crude product while dissipating the heat from the acid-water dilution.
-
The resulting solid precipitate is isolated by vacuum filtration.
-
-
Purification and Validation:
-
Wash the crude product thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.
-
The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid.
-
The final product's identity and purity should be confirmed using HPLC, melting point analysis, and spectroscopic methods (FT-IR, NMR). The purity should exceed 98% for most research applications.
-
Key Applications in Research and Development
The rigid, planar structure and the presence of two carboxylic acid groups make this compound a highly valuable bifunctional linker molecule, particularly in materials science.
A. Metal-Organic Frameworks (MOFs)
The primary application for this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs)[2][7][8].
-
Structural Role: The dicarboxylate functionality allows it to coordinate with metal ions (or clusters) in a predictable manner, forming extended, porous, crystalline structures. Its rigidity helps in the formation of stable frameworks with permanent porosity, which is essential for applications in gas storage, separation, and catalysis.
-
Field-Proven Example (Lithium-Ion Batteries): A notable application is the synthesis of MOFs for use as cathode materials in lithium-ion batteries (LIBs).[8] In one study, this compound (referred to as H₂AQDC) was reacted with zinc acetate or manganese acetate via a simple hydrothermal reaction to produce 1D and 2D MOFs, respectively[8]. The anthraquinone core itself is electrochemically active, but its dissolution in organic electrolytes limits its performance. By incorporating it into a MOF structure, the framework effectively inhibits this dissolution, leading to significantly improved cycling stability and performance of the quinone-based electrode[8].
B. Specialty Monomers
As a dicarboxylic acid monomer, it can be used in polycondensation reactions with diols or diamines to synthesize specialty polymers[2][5][7]. The resulting polymers would incorporate the rigid and electroactive anthraquinone unit into their backbone, potentially leading to materials with unique thermal, electronic, or optical properties.
C. Pharmaceutical and Dye Intermediates
Anthraquinone derivatives have a long history of use in medicine and as dyes[10]. While direct applications of this specific diacid in drug development are less common, its structure serves as a valuable scaffold. The carboxylic acid groups provide handles for further chemical modification, allowing for the synthesis of more complex derivatives that could be investigated for biological activity, drawing on the known anticancer and antimicrobial properties of the broader anthraquinone family[10][11].
Safety and Handling
Scientific integrity demands a commitment to safety. This compound is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Measures:
It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before use.
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theoretical and computational studies of Anthraquinone-2,3-dicarboxylic Acid
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Anthraquinone-2,3-dicarboxylic Acid
Abstract
Anthraquinone and its derivatives represent a cornerstone in medicinal chemistry, with several analogues clinically approved as anticancer and antimicrobial agents.[1][2] The rigid, planar tricycle of the anthraquinone scaffold provides an ideal pharmacophore for interacting with biological macromolecules, notably through DNA intercalation and enzyme inhibition.[1][3] this compound (AQDA) is a specific analogue that has been explored as a versatile organic linker in the synthesis of advanced metal-organic frameworks (MOFs), particularly for applications in energy storage as cathodes for lithium-ion batteries.[4] However, its potential as a therapeutic agent remains largely unexplored. This technical guide, intended for researchers, computational chemists, and drug development professionals, outlines a comprehensive theoretical and computational workflow to characterize AQDA and evaluate its pharmacological potential. We will move from foundational quantum mechanical calculations to advanced molecular simulations, providing not just the protocols but the scientific rationale underpinning each methodological choice, thereby establishing a robust framework for in silico drug discovery.
Foundational Analysis: Elucidating the Intrinsic Properties of AQDA
Before assessing the interaction of AQDA with biological targets, it is imperative to establish a precise understanding of its intrinsic electronic and structural properties. Density Functional Theory (DFT) serves as the primary tool for this purpose, offering a balance between computational cost and accuracy that is well-suited for a molecule of this size.
Geometric Optimization and Electronic Structure
The first and most critical step is to determine the lowest energy conformation of the molecule. This optimized geometry is the foundation for all subsequent calculations, including docking and molecular dynamics.
Causality of Choice : An unoptimized, high-energy structure will produce erroneous interaction energies and an incorrect representation of the molecule's reactive potential. DFT, particularly with hybrid functionals like B3LYP, provides a reliable method for predicting molecular geometries and electronic properties.[5]
Step-by-Step Protocol: DFT Geometry Optimization
-
Structure Input : Draw the 2D structure of this compound (C₁₆H₈O₆) in a molecular editor (e.g., Avogadro, ChemDraw) and perform an initial 3D cleanup using a simple force field (e.g., MMFF94).
-
Software Selection : Employ a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Calculation Setup :
-
Method : Select the B3LYP hybrid functional. This functional is widely used and has been validated for a range of organic molecules, including anthraquinone derivatives.[5]
-
Basis Set : Use the Pople-style basis set 6-31G(d) or 6-311++G(d,p) for a higher level of theory. The inclusion of polarization (d) and diffuse (++) functions is crucial for accurately describing the non-bonding electrons on the oxygen atoms and potential hydrogen bonding.
-
Solvation Model : To simulate a physiological environment, incorporate an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Execution & Validation : Run the geometry optimization calculation. Convergence is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds. The absence of imaginary frequencies in a subsequent frequency calculation validates that the optimized structure is a true energy minimum.
Data Presentation: Key Physicochemical and Computed Properties of AQDA
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₈O₆ | [6][7] |
| Molecular Weight | 296.23 g/mol | [6] |
| CAS Number | 27485-15-0 | [6][8] |
| Physical Form | White to light yellow powder/crystal | [7][8] |
| Computed XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Primary Use | Organic Linker for Metal-Organic Frameworks (MOFs) | [4] |
Frontier Molecular Orbitals and Reactivity
From the optimized DFT calculation, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized.
Expert Insight : The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of these orbitals reveals the most probable sites for electrophilic (around HOMO) and nucleophilic (around LUMO) attack, providing clues to potential metabolic transformations and binding interactions. The calculated energy gap for a similar donor-acceptor complex involving anthraquinone was 3.6463 eV.[9]
Caption: Molecular structure of this compound.
Target Interaction Modeling: From Screening to Binding Pose Analysis
With a validated molecular structure, the next phase involves identifying potential biological targets and predicting how AQDA interacts with them. This is the core of structure-based drug design.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (AQDA) when bound to a target protein. The output provides a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting key intermolecular interactions.
Expert Insight : The choice of a target is critical. Given the known activities of anthraquinone analogues, logical targets include DNA topoisomerase II, viral proteins like influenza RdRp, or kinases involved in cell cycle regulation.[1][2][10] The planarity of the anthraquinone core makes it a prime candidate for intercalation between DNA base pairs or fitting into flat, aromatic-rich binding pockets of enzymes.[1]
Step-by-Step Protocol: Molecular Docking Workflow
-
Ligand Preparation :
-
Use the DFT-optimized structure of AQDA.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.
-
-
Receptor Preparation :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Binding Site Definition : Define a "grid box" that encompasses the known active site or a potential allosteric site of the protein. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Docking Execution : Run the docking simulation using an algorithm like AutoDock Vina. It will generate multiple binding poses ranked by their predicted binding affinity.
-
Analysis & Trustworthiness :
-
Binding Energy : Lower binding energies (more negative) suggest stronger binding. For example, docking studies of other anthraquinones with malarial proteins showed binding affinities in the range of -8.6 to -9.8 kcal/mol.[11]
-
Interaction Analysis : Visualize the top-ranked pose. Identify hydrogen bonds, hydrophobic interactions, and potential pi-pi stacking between the anthraquinone rings and aromatic residues (e.g., Phe, Tyr, Trp) in the active site.
-
Self-Validation : If the PDB structure contains a co-crystallized inhibitor, a crucial validation step is to remove it and re-dock it. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose confirms the validity of your docking protocol.
-
Caption: A comprehensive computational workflow for evaluating AQDA.
Elucidating Dynamic Behavior and Binding Stability
A static docking pose is an idealized snapshot. A biological system is dynamic. Molecular Dynamics (MD) simulations are essential to assess the stability of the predicted ligand-protein complex over time in a more realistic, solvated environment.
Step-by-Step Protocol: MD Simulation
-
System Setup : Take the best-ranked pose from docking as the starting structure. Place the complex in the center of a periodic box filled with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
Minimization & Equilibration :
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 310 K) while restraining the protein and ligand (NVT ensemble).
-
Adjust the pressure to atmospheric pressure (NPT ensemble) to achieve the correct water density. This equilibration phase typically runs for several nanoseconds.
-
-
Production Run : Remove the restraints and run the simulation for an extended period (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis & Validation :
-
RMSD (Root Mean Square Deviation) : Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates that it remains bound in a stable conformation.
-
RMSF (Root Mean Square Fluctuation) : Analyze the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Persistence : Monitor key interactions (e.g., hydrogen bonds) identified in docking. Their persistence throughout the simulation provides strong evidence of their importance for binding.
-
Predicting Pharmacokinetics and Toxicity (ADMET)
An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties early in the discovery pipeline.[12][13]
Expert Insight : The two carboxylic acid groups on AQDA significantly increase its polarity compared to the core anthraquinone structure. This is likely to increase water solubility but may hinder passive diffusion across cell membranes. Toxicity is a known concern for anthraquinones, with some exhibiting cardiotoxic or mutagenic effects.[14][15] Therefore, early toxicity prediction is not just beneficial but essential.
Protocol: In Silico ADMET Profiling
-
Tool Selection : Utilize integrated web servers like SwissADME or standalone software like the Toxicity Estimation Software Tool (T.E.S.T.).[12]
-
Input : Provide the simplified molecular-input line-entry system (SMILES) string of AQDA.
-
Analysis :
-
Physicochemical Properties : Analyze calculated properties like molecular weight, logP, and topological polar surface area (TPSA).
-
Lipinski's Rule of Five : Check for compliance with these rules, which provide a general guideline for oral bioavailability.
-
Toxicity Predictions : Assess predictions for endpoints such as mutagenicity (Ames test), carcinogenicity, and potential for hERG channel inhibition (a key indicator of cardiotoxicity).
-
Caption: Key intermolecular forces governing AQDA's binding to a target.
Conclusion
The framework presented here provides a comprehensive, multi-stage computational strategy to rigorously evaluate the therapeutic potential of this compound. By systematically progressing from fundamental quantum mechanical characterization to dynamic simulations of biological interactions and ADMET profiling, researchers can generate a robust, data-driven hypothesis regarding AQDA's mechanism of action and drug-likeness. This in silico approach enables the efficient allocation of resources, ensuring that only the most promising candidates, supported by strong theoretical evidence, are advanced to costly and time-consuming experimental validation.
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Shin, K. H., et al. (1999). Pharmacodynamic and pharmacokinetic studies of anthraquinone 2-carboxylic acid on passive cutaneous anaphylaxis in rats. Research Communications in Molecular Pathology and Pharmacology. Available at: [Link]
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Ens, T. M., et al. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Powder Diffraction, Cambridge University Press. Available at: [Link]
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Al-Warhi, T., et al. (2018). Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. OncoTargets and Therapy, Dove Medical Press. Available at: [Link]
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Cui, F., et al. (2016). Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Sharma, K., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. MDPI. Available at: [Link]
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Dilger, J. M., et al. (2022). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. Chemosphere. Available at: [Link]
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D'Amico, R., et al. (2022). Marine Anthraquinones: Pharmacological and Toxicological Issues. MDPI. Available at: [Link]
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Alwi, R. S., et al. (2021). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. Molecules. Available at: [Link]
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El-Hawary, S. S., et al. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. Available at: [Link]
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Mishra, B., et al. (2025). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Anti-cancer Agents in Medicinal Chemistry. Available at: [Link]
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Pagliai, M., et al. (2018). DFT calculations of the IR and Raman spectra of anthraquinone dyes and lakes. Journal of Raman Spectroscopy. Available at: [Link]
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Zhang, X., et al. (2017). DFT study of the formation mechanism of anthraquinone from the reaction of NO2 and anthracene on NaCl clusters: the role of NaNO3. RSC Publishing. Available at: [Link]
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Methodological & Application
Application Note: Anthraquinone-2,3-dicarboxylic Acid (AQDC) as a Functional Linker for Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Structure, Towards Function
Metal-Organic Frameworks (MOFs) have transitioned from being novel porous materials to indispensable platforms in gas storage, catalysis, and biomedicine.[1][2] The genius of MOF design lies in the rational selection of metal nodes and organic linkers, which dictates the final architecture and, more importantly, the material's functionality.[3] While many linkers serve a purely structural role, a new frontier in MOF research focuses on "functional linkers"—molecules that imbue the framework with unique chemical or physical properties.
This application note focuses on a particularly compelling functional linker: Anthraquinone-2,3-dicarboxylic Acid (AQDC) . AQDC is more than just a rigid spacer; its core anthraquinone moiety is redox-active, meaning it can participate in electron transfer reactions.[4][5] This intrinsic functionality opens the door to creating "smart" MOFs that can respond to electrochemical stimuli, a feature of significant interest for applications ranging from targeted drug delivery to electrochemical sensing and catalysis.[6][7][8][9]
This guide provides a comprehensive overview of AQDC's utility, detailed synthesis protocols for creating robust AQDC-based MOFs, essential characterization techniques, and an exploration of its applications, with a particular focus on the interests of drug development professionals.
Section 1: The Scientific Rationale for Selecting AQDC
The choice of AQDC as a linker is a deliberate one, driven by its unique combination of structural and chemical attributes.
-
Structural Rigidity and Defined Geometry: The planar, aromatic structure of the anthraquinone core provides the rigidity necessary to form stable, porous frameworks with predictable topologies. The 2,3-dicarboxylate positioning offers a specific coordination geometry that can be exploited to build robust and highly crystalline MOFs, such as those with the UiO-66 topology when paired with zirconium nodes.[10][11]
-
Inherent Redox Activity: The defining feature of AQDC is the quinone group at its core. This group can undergo reversible two-electron, two-proton reduction to its hydroquinone form. This electrochemical switching can be controlled and harnessed within the solid-state MOF structure.[4][5] This property is the foundation for creating stimuli-responsive materials.
-
Modulatable Electronic Properties: The anthraquinone core can act as a photosensitizer. When incorporated into a MOF, it can absorb light and participate in energy or electron transfer processes, making these materials promising for photocatalysis.[12][13][14] This can be used, for example, to activate molecular oxygen for selective oxidation reactions relevant to pharmaceutical synthesis.[12][13][14]
-
π-π Stacking and Guest Interactions: The extended aromatic system of AQDC facilitates strong π-π interactions, which can contribute to the overall stability of the framework and create specific binding pockets for guest molecules, including drugs or substrates.[12][13]
Section 2: Synthesis and Fabrication of AQDC-Based MOFs
The synthesis of high-quality, crystalline AQDC-based MOFs is most reliably achieved through solvothermal methods. This technique involves heating the constituent components (metal salt, AQDC linker, and a modulator in a high-boiling point solvent) in a sealed vessel under autogenous pressure.[10][15]
Detailed Protocol: Solvothermal Synthesis of a Zirconium-AQDC MOF (UiO-66 type)
This protocol details the synthesis of a highly stable, porous zirconium-based MOF using AQDC. Zirconium MOFs are renowned for their exceptional chemical and thermal stability, making them ideal candidates for drug delivery and catalysis applications.[10][11]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (AQDC) (C₁₆H₈O₆)[16]
-
Acetic Acid (Glacial)
-
N,N-Dimethylformamide (DMF)
-
Acetone (anhydrous)
-
Methanol
Equipment:
-
20 mL Scintillation vials with Teflon-lined caps
-
Oven capable of maintaining 120°C
-
Centrifuge
-
Schlenk line (optional, for inert atmosphere)
Step-by-Step Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve 62.5 mg of ZrCl₄ and 74.1 mg of this compound (AQDC) in 10 mL of N,N-Dimethylformamide (DMF).
-
Causality Note: DMF is a high-boiling point solvent that effectively dissolves the precursors and allows the reaction to proceed at an elevated temperature, promoting the formation of a crystalline product.
-
-
Modulator Addition: Add 0.5 mL of glacial acetic acid to the solution.
-
Causality Note: Acetic acid acts as a modulator. It competes with the AQDC linker for coordination to the zirconium clusters. This competition slows down the nucleation process, leading to larger, more ordered crystals with fewer defects. The amount of modulator is a critical parameter that can be tuned to control crystal size and quality.
-
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 48 hours.
-
Causality Note: The elevated temperature provides the necessary energy for the formation of the thermodynamically stable MOF structure. The sealed vial maintains autogenous pressure, keeping the solvent in the liquid phase above its boiling point.
-
-
Product Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. A pale yellow to light green powder should be visible at the bottom of the vial.[16] Collect the solid product by centrifugation.
-
Washing and Solvent Exchange: To remove unreacted precursors and residual DMF from the pores, a thorough washing procedure is critical.
-
Wash the collected solid with fresh DMF three times, centrifuging and decanting the supernatant each time.
-
Immerse the solid in 10 mL of anhydrous acetone and let it stir for 24 hours. Replace the acetone three times over this period.[11]
-
Causality Note: This solvent exchange step is crucial for "activating" the MOF. It replaces the high-boiling DMF trapped within the pores with a more volatile solvent (acetone), which can be easily removed in the final activation step.
-
-
Activation: After the final acetone wash, decant the solvent and dry the powder under a dynamic vacuum at 120°C for 12 hours. The resulting fine powder is the activated, porous Zr-AQDC MOF, ready for characterization and application.
Diagram: Solvothermal Synthesis Workflow
Caption: Drug release triggered by the reduction of AQDC linkers.
Photocatalysis in Pharmaceutical Synthesis
The photosensitizing properties of the anthraquinone linker can be leveraged for catalysis. AQDC-based MOFs can act as heterogeneous photocatalysts for C-H bond activation and oxidation reactions, which are fundamental transformations in the synthesis of complex pharmaceutical intermediates. [12][13][14]Under visible light irradiation, the MOF can activate oxygen to produce reactive oxygen species like singlet oxygen in a controlled manner within its pores, leading to selective oxidation of substrates. [12][13][14]The advantage of using a MOF catalyst is its stability, reusability, and the potential for size- or shape-selective catalysis due to the confined pore environment. [13]
Electrochemical Sensing
The inherent redox activity and high surface area of AQDC-based MOFs make them excellent materials for modifying electrodes to create sensitive and selective electrochemical sensors. [8][17][18]These sensors can be designed to detect a wide range of analytes, including heavy metal ions, organic pollutants, or even clinically relevant biomolecules. [1][9]The MOF can pre-concentrate the analyte near the electrode surface and provide a catalytic signal enhancement, leading to lower detection limits. [8][17]
Section 5: Troubleshooting and Best Practices
-
Low Crystallinity in Synthesis: If PXRD shows broad peaks or an amorphous pattern, increase the amount of modulator (acetic acid) or prolong the reaction time. Ensure the reaction vial is properly sealed to maintain pressure.
-
Low Surface Area After Activation: This usually indicates incomplete solvent exchange. Ensure the washing and solvent exchange steps are performed diligently with fresh, anhydrous solvents. The final activation step under vacuum should be performed at a sufficiently high temperature (e.g., 120-150°C) to remove all residual solvent.
-
Safety: Always handle ZrCl₄ in a glovebox or fume hood as it is corrosive and reacts with moisture. DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, throughout the synthesis and handling procedures.
References
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Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. (2023). MDPI. [Link]
-
Molecular Oxygen Activation by Redox-Switchable Anthraquinone-Based Metal-Organic Frameworks. (2021). Inorganic Chemistry. [Link]
-
Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation. (2022). ResearchGate. [Link]
-
Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation. (2022). Inorganic Chemistry. [Link]
-
Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery. (2018). ACS Applied Materials & Interfaces. [Link]
-
Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. (2022). STAR Protocols. [Link]
-
An anthraquinone-based bismuth-iron metal-organic framework as an efficient photoanode in photoelectrochemical cells. (n.d.). PlumX Metrics. [Link]
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An anthraquinone-based bismuth–iron metal–organic framework as an efficient photoanode in photoelectrochemical cells. (2021). Chemical Science. [Link]
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Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. (2022). ResearchGate. [Link]
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Zirconium metal–organic frameworks incorporating tetrathiafulvalene linkers: robust and redox-active matrices for in situ confinement of metal nanoparticles. (2016). Journal of the American Chemical Society. [Link]
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Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery. (2018). ResearchGate. [Link]
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A new family of lanthanide-based MOFs with the 9,10-anthracenedicarboxylate linker: luminescence and slow magnetic relaxation. (n.d.). Dalton Transactions. [Link]
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Investigations of Physical Properties of Metal-Organic Frameworks with Functional Ligands. (n.d.). mediaTUM. [Link]
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The Applications of Metal‐Organic Frameworks in Electrochemical Sensors. (2020). ResearchGate. [Link]
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Electrochemical Sensing of Cadmium and Lead Ions in Water by MOF-5/PANI Composites. (2024). MDPI. [Link]
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Schematic diagram of the synthesis of Zr-MOF using a solvothermal approach. (n.d.). ResearchGate. [Link]
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Metal-organic frameworks for advanced drug delivery. (2021). Matter. [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. (2023). Results in Chemistry. [Link]
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Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing of Fe3+, Cr2O72–, and TNP. (2022). Crystal Growth & Design. [Link]
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Metal organic frameworks for electrochemical sensor applications: A review. (2021). Coordination Chemistry Reviews. [Link]
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An anthraquinone-based bismuth–iron metal–organic framework as an efficient photoanode in photoelectrochemical cells. (2021). ResearchGate. [Link]
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Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (2018). ResearchGate. [Link]
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Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (2022). ResearchGate. [Link]
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Anthraquinone-Based Metal-Organic Frameworks as a Bifunctional Photocatalyst for C-H Activation. (2022). Inorganic Chemistry. [Link]
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Recent Advances in the Application of Metal–Organic Frameworks and Coordination Polymers in Electrochemical Biosensors. (2024). MDPI. [Link]
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Synthesis of Zr metal-organic frameworks (MOFs) to remove Fe3+ from water. (2022). STAR Protocols. [Link]
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Application of MOF-based materials in electrochemical sensing. (2023). ResearchGate. [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). Polymers. [Link]
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Application Notes and Protocols: Synthesis and Utilization of Fluorescent Probes Derived from Anthraquinone-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Anthraquinone-Based Fluorophores
The anthraquinone scaffold represents a privileged structure in the development of fluorescent probes.[1] These tricyclic aromatic compounds are renowned for their inherent photostability, a critical attribute for demanding imaging applications.[2] By strategically modifying the anthraquinone core, it is possible to develop a diverse palette of fluorophores with large Stokes shifts, minimizing the issue of self-quenching and enhancing detection sensitivity.[3] This makes them particularly valuable for live-cell imaging, where resistance to photobleaching is paramount.[2]
This document provides a comprehensive guide to the synthesis, characterization, and application of novel fluorescent probes derived from anthraquinone-2,3-dicarboxylic acid. We will delve into a robust synthetic protocol, detail the essential photophysical characterization, and provide a step-by-step guide for their application in cellular imaging.
PART 1: Synthesis of Anthraquinone-Based Fluorescent Probes
The synthetic strategy hinges on the conversion of the non-fluorescent this compound into a highly fluorescent imide derivative. The introduction of an imide ring, particularly one bearing an amino-functionalized substituent, can induce significant fluorescence by creating an intramolecular charge transfer (ICT) system.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the initial formation of a cyclic anhydride, which is then reacted with a suitable amine to yield the target fluorescent imide. This approach is a common and effective method for the preparation of N-substituted imides from dicarboxylic acids.
Caption: Proposed synthetic route for the fluorescent anthraquinone imide probe.
Detailed Synthetic Protocol
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
N,N-dimethylethylenediamine (or other suitable primary amine)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Step 1: Synthesis of Anthraquinone-2,3-dicarboxylic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g of this compound in 20 mL of acetic anhydride.
-
Heat the mixture to reflux with stirring. The solid will gradually dissolve.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The product will have a higher Rf value than the starting dicarboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 50 mL of cold water to the flask to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid in a vacuum oven to yield anthraquinone-2,3-dicarboxylic anhydride.
Step 2: Synthesis of the Fluorescent Anthraquinone Imide Probe
-
In a round-bottom flask, dissolve the dried anthraquinone-2,3-dicarboxylic anhydride (1.0 equivalent) in 25 mL of glacial acetic acid.
-
Add N,N-dimethylethylenediamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the formation of the fluorescent product by TLC. The product should be visibly fluorescent under a UV lamp.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water. A colored precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorescent probe.
-
Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure.[4]
PART 2: Photophysical Characterization
A thorough understanding of the photophysical properties of the synthesized probe is essential for its effective application.
Protocol for Photophysical Measurements
-
Sample Preparation: Prepare a stock solution of the purified probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the desired solvent for analysis (typically in the micromolar range).
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in a quartz cuvette using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum.
-
Determine the wavelength of maximum emission (λem).
-
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima (λem - λmax).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Expected Photophysical Properties
The introduction of an electron-donating amino group conjugated to the electron-withdrawing anthraquinone core is expected to result in a probe with the following characteristics:
| Property | Expected Value | Rationale |
| Absorption Max (λmax) | 450 - 500 nm | Intramolecular charge transfer from the amino group to the anthraquinone core shifts absorption to longer wavelengths. |
| Emission Max (λem) | 530 - 600 nm | The excited state relaxation leads to emission at a lower energy (longer wavelength). |
| Stokes Shift | > 80 nm | A large Stokes shift is characteristic of probes with significant ICT character, reducing spectral overlap.[3] |
| Quantum Yield (ΦF) | Moderate to High | The rigid anthraquinone scaffold can limit non-radiative decay pathways, leading to efficient fluorescence. |
PART 3: Application in Cellular Imaging
The synthesized probe's utility can be demonstrated by its application in fluorescence microscopy for imaging live or fixed cells. The hydrophobic nature of the anthraquinone core suggests potential accumulation in cellular membranes or lipid droplets.
Workflow for Cellular Imaging
Caption: General workflow for cellular imaging with the fluorescent probe.
Detailed Protocol for Live-Cell Imaging
-
Cell Culture: Plate the cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them in appropriate media until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM). On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to minimize autofluorescence) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a filter set for GFP or YFP, depending on the probe's spectral properties).
-
Protocol for Fixed-Cell Staining
-
Cell Culture and Fixation:
-
Culture cells as described for live-cell imaging.
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining:
-
Add the probe working solution to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Conclusion
This compound serves as a versatile and accessible starting material for the synthesis of novel fluorescent probes. The straightforward conversion to highly fluorescent imide derivatives opens up a wide range of possibilities for creating probes with tailored properties for various biological imaging applications. The inherent photostability and potential for large Stokes shifts make these probes attractive alternatives to more commonly used fluorophores. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and apply these promising imaging agents in their own investigations.
References
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Fu Z., Cui Y., Cui F., Zhang G. Modeling Techniques and Fluorescence Imaging Investigation of the Interactions of an Anthraquinone Derivative with HSA and CtDNA. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2016;153:572–579. doi: 10.1016/j.saa.2015.09.011. [Link]
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Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Senior Honors Theses. 1072. [Link]
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Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. RSC Advances. 2023;13(20):13433-13440. doi: 10.1039/d3ra01429a. [Link]
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Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. ACS Omega. 2022;7(12):10265-10281. doi: 10.1021/acsomega.1c07172. [Link]
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Synthesis of imidazo-anthraquinone derivatives 1-3. ResearchGate. [Link]
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Synthesis of 2-heteroannellated imidazo-anthraquinones 1, 2 and 3. ResearchGate. [Link]
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From Anthraquinone to Heterocoronene as Stable Red Chromophore. ResearchGate. [Link]
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Recent total syntheses of anthraquinone-based natural products. Beilstein J. Org. Chem. 2017;13:2634-2661. doi: 10.3762/bjoc.13.261. [Link]
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Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Senior Honors Theses. 1072. [Link]
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Anthraquinone Dyes and Intermediates. Scribd. [Link]
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Anthraquinone dyes. Wikipedia. [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. 2021;6(20):13075-13084. doi: 10.1021/acsomega.1c01069. [Link]
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Synthesis routes of fluorescent dyes. ResearchGate. [Link]
-
Quinone-based fluorophores for imaging biological processes. Chem. Soc. Rev. 2018;47(1):128-155. doi: 10.1039/c7cs00332a. [Link]
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Anthraquinone-2-carboxylic acid NHS ester (AQI SE). emp BIOTECH. [Link]
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Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. Molecules. 2023;28(9):3768. doi: 10.3390/molecules28093768. [Link]
-
Protonation reactions of anthraquinone-2,7-disulphonic acid in solution and within monolayers. ResearchGate. [Link]
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Application Note & Protocol: Synthesis of Redox-Active Metal-Organic Frameworks Using Anthraquinone-2,3-dicarboxylic Acid
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature, high surface area, and tunable pore environments make them exceptional candidates for a vast range of applications, including gas storage, separations, catalysis, and drug delivery.[1] A particularly exciting frontier in MOF research is the incorporation of "redox-active" ligands—molecules that can participate in electron transfer reactions.[2]
This application note provides a detailed protocol for the synthesis of MOFs using Anthraquinone-2,3-dicarboxylic acid (H₂AQDC) as the organic linker. The anthraquinone core is a well-known redox-active moiety, capable of reversible electron/proton-coupled transfer.[3] Integrating this functionality into a stable, porous MOF structure can prevent the dissolution issues common with small organic quinone molecules in applications like batteries and can create materials with unique photocatalytic and electrochemical properties.[4][5] This guide is intended for researchers in materials science, chemistry, and drug development, offering a robust methodology and the scientific rationale behind the synthesis of these advanced materials.
Section 1: The Building Blocks - Ligand and Metal Source
The final properties of the MOF are intrinsically linked to the selection of its molecular components.
The Ligand: this compound (H₂AQDC)
This compound is a rigid organic linker that combines two key features:
-
Coordination Sites: The two carboxylic acid groups, positioned ortho to each other on the aromatic backbone, provide strong coordination sites for binding to metal ions, forming the stable framework structure.
-
Redox-Active Core: The central anthraquinone unit contains two carbonyl groups that can undergo reversible reduction. This property is key for applications in electrochemical energy storage and redox catalysis.[4]
The rigidity of the H₂AQDC linker helps in the formation of a crystalline, porous structure, while its planar aromatic nature can facilitate π-π stacking interactions within the framework, potentially enhancing charge transport.[5]
The Metal Node
The choice of the metal ion is critical as it dictates the geometry of the coordination node (the secondary building unit, or SBU), influences the framework's dimensionality, and impacts its overall stability and electrochemical performance.[4] Common metal sources for this type of synthesis include salts of:
-
Zinc (Zn²⁺): Often forms paddlewheel or tetrahedral SBUs, leading to robust and often porous frameworks.[6][7][8] Zn²⁺ is a d¹⁰ ion and is typically redox-inactive, meaning the electrochemical behavior of a Zn-AQDC MOF will be dominated by the ligand.[4]
-
Manganese (Mn²⁺): Can adopt various coordination geometries, leading to diverse structural dimensionalities (e.g., 1D chains or 2D layers).[4] Like zinc, it can be used to construct stable frameworks where the primary redox activity comes from the anthraquinone ligand.
-
Copper (Cu²⁺): Known to form the classic paddlewheel SBU.[2] Copper ions can themselves be redox-active, offering the potential for MOFs where both the metal node and the organic linker participate in electrochemical processes.
Section 2: Synthesis Protocol - A Hydrothermal/Solvothermal Approach
Hydrothermal or solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[9][10] The reaction is performed in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the framework. This protocol is based on a reported synthesis of a Zinc-Anthraquinone-2,3-dicarboxylate (ZnAQDC) coordination polymer.[4]
Principle of Solvothermal Synthesis
By heating the precursor solution above the solvent's boiling point in a sealed autoclave, the increased pressure and temperature enhance the solubility of the reactants and facilitate the kinetics of crystal formation. This slow, controlled growth is crucial for obtaining a well-ordered, crystalline MOF rather than an amorphous precipitate.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (H₂AQDC) | 20 mL Scintillation Vials or Teflon-lined Autoclave |
| Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | Laboratory Oven |
| Deionized Water | Analytical Balance |
| N,N-Dimethylformamide (DMF) (for washing) | Magnetic Stir Plate and Stir Bars |
| Methanol or Ethanol (for washing/activation) | Centrifuge |
| Filtration Apparatus (e.g., Büchner funnel) | |
| Sonicator |
Step-by-Step Protocol: Synthesis of ZnAQDC
This protocol is adapted from the synthesis of a 1D ZnAQDC coordination polymer reported by Liu et al. (2023).[4]
-
Reagent Preparation:
-
Accurately weigh 0.02 mmol of Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O).
-
Accurately weigh 0.02 mmol of this compound (H₂AQDC).
-
Rationale: A 1:1 molar ratio of metal to ligand is used here. This ratio is a critical parameter and may require optimization for different metal sources or to target different framework topologies.
-
-
Reaction Assembly:
-
Add the 0.02 mmol of Zn(CH₃COO)₂·2H₂O to a 20 mL glass scintillation vial.
-
Add 5 mL of deionized water to the vial.
-
Introduce the 0.02 mmol of H₂AQDC into the solution.
-
Rationale: Deionized water is used as the solvent in this hydrothermal synthesis. For other MOFs, solvents like DMF or ethanol are common (solvothermal synthesis). The choice of solvent can influence the final structure and crystallinity.[9]
-
-
Hydrothermal Reaction:
-
Seal the glass vial tightly.
-
Place the sealed vial in a laboratory oven.
-
Heat the oven to 90 °C and hold for 48 hours. The original protocol specifies a heating ramp rate of 3 °C/min.[4]
-
Rationale: The temperature and reaction time are crucial for MOF crystallization. Insufficient time or temperature may lead to an amorphous product or unreacted starting materials. Excessive temperatures can lead to the formation of dense, non-porous phases.
-
-
Isolation and Purification:
-
After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature. Do not quench the reaction by rapid cooling, as this can lead to the formation of defects or smaller crystals.
-
Collect the resulting solid product by centrifugation or filtration.
-
Wash the collected crystals multiple times with fresh deionized water and then with a more volatile solvent like methanol or ethanol to remove unreacted starting materials and residual solvent trapped in the pores.[9][11] Centrifugation followed by decanting the supernatant is an effective washing method.[9]
-
Rationale: This washing step, often called solvent exchange, is critical. It cleans the product and prepares it for "activation."
-
-
Activation:
-
After the final wash, dry the product under vacuum at an elevated temperature (e.g., 60-100 °C) for several hours. The exact temperature should be determined by thermogravimetric analysis (TGA) to ensure solvent removal without causing framework collapse.
-
Rationale: Activation is the process of removing all guest solvent molecules from the MOF's pores.[9] This step is essential to make the internal surface area accessible for applications like gas storage or catalysis.
-
Section 3: Validation and Characterization
Successful synthesis must be confirmed through a suite of characterization techniques.
| Technique | Purpose & Expected Result |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the product. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available, or be composed of sharp, well-defined peaks indicating a crystalline material.[4] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and confirms the removal of guest solvent molecules. A typical TGA curve will show an initial weight loss corresponding to solvent removal, followed by a plateau indicating the stable, solvent-free framework, and finally a sharp weight loss at higher temperatures as the MOF decomposes. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal center. Look for a shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology (e.g., shape and size) and uniformity of the bulk sample. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area and porosity of the activated MOF. This is a critical validation step for applications requiring a porous material. |
Section 4: Visualizing the Process and Structure
Synthesis Workflow Diagram
Caption: Hydrothermal synthesis workflow for Anthraquinone-2,3-dicarboxylate MOFs.
Conceptual MOF Assembly Diagram
Caption: Conceptual assembly of metal ions and H₂AQDC linkers into a 2D MOF layer.
Section 5: Troubleshooting and Safety
| Issue | Potential Cause | Suggested Solution |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low or time too short. / Incorrect solvent or pH. / Reactant ratio is not optimal. | Increase reaction temperature or time. / Screen different solvents. / Systematically vary the metal:ligand molar ratio. |
| Low Yield | Incomplete reaction. / Product loss during washing. | Increase reaction time. / Use centrifugation instead of filtration for fine powders. / Ensure complete precipitation before isolation. |
| Poor Crystallinity (Broad PXRD peaks) | Reaction kinetics are too fast. | Decrease the reaction temperature. / Introduce a modulator (e.g., a monocarboxylic acid like acetic acid) to slow down crystal growth.[9] |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Solvothermal synthesis involves heating sealed vessels under pressure. Always use appropriate pressure-rated vessels (Teflon-lined stainless steel autoclaves are standard) and inspect them for damage before use. Never fill the vessel more than 75% of its total volume.
-
Be aware of the specific hazards of all reagents used by consulting their Safety Data Sheets (SDS).
Conclusion
This protocol provides a reproducible method for the synthesis of Metal-Organic Frameworks incorporating the redox-active this compound ligand. By carefully controlling the reaction parameters, researchers can produce crystalline materials with tailored properties. The successful characterization of these MOFs opens the door to exploring their potential in advanced applications, from creating more stable electrodes for next-generation batteries to designing novel heterogeneous photocatalysts.[4][12] The versatility of MOF chemistry allows for further modification by changing the metal node or post-synthetically modifying the framework, offering a rich platform for scientific discovery.
References
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Liu, Y., et al. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. Molecules, 28(9), 3788. [Link]
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Yuan, F., et al. (2022). Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation. Inorganic Chemistry, 61(25), 9476–9485. [Link]
-
Sava, D. F., et al. (2025). Redox-active metal–organic frameworks as electrode materials for batteries. ResearchGate. [Link]
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Lee, C. Y., et al. (2016). Exploiting redox activity in metal–organic frameworks: concepts, trends and perspectives. Chemical Communications, 52(27), 4848-4864. [Link]
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Shi, C., et al. (2024). An anthraquinone-based bismuth–iron metal–organic framework as an efficient photoanode in photoelectrochemical cells. Chemical Science, 15(15), 5580-5587. [Link]
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Yuan, F., et al. (2022). Anthraquinone-Based Metal-Organic Frameworks as a Bifunctional Photocatalyst for C-H Activation. PubMed, 61(25), 9476-9485. [Link]
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Lohrer, M. C., et al. (2021). Molecular Oxygen Activation by Redox-Switchable Anthraquinone-Based Metal–Organic Frameworks. Inorganic Chemistry, 60(8), 5696–5703. [Link]
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Shi, C., et al. (2024). An anthraquinone-based bismuth-iron metal-organic framework as an efficient photoanode in photoelectrochemical cells. PubMed. [Link]
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Rana, V., et al. (2021). Synthesis, characterization, crystal structure, and electrochemical study of zinc(II) metal-organic framework. ResearchGate. [Link]
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Lohrer, M., et al. (2021). Molecular Oxygen Activation by Redox-Switchable Anthraquinone-Based Metal–Organic Frameworks. ResearchGate. [Link]
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Shi, C., et al. (2024). An anthraquinone-based bismuth–iron metal–organic framework as an efficient photoanode in photoelectrochemical cells. RSC Publishing. [Link]
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Wang, H., et al. (2018). Illustrations of the crystal structure of Zn-MOF. ResearchGate. [Link]
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ResearchGate. (n.d.). Crystal structures and schematic representations of MOFs [Zn2(dicarboxylate)2(NI‐bpy‐44)]⋅x DMF⋅y H2O (1–5). ResearchGate. [Link]
-
Melnic, E., et al. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. MDPI. [Link]
-
Wang, X-G., et al. (2010). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 12, 3818-3824. [Link]
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Lustig, W. P., et al. (2017). Figure 1. (A) Representation of the solvothermal MOF synthesis process. ResearchGate. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Topic: Elucidating the Electrochemical Behavior of Anthraquinone-2,3-dicarboxylic Acid in Aqueous Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Anthraquinone-2,3-dicarboxylic acid (AQDC) is a redox-active organic molecule featuring a quinone core functionalized with two carboxylic acid groups. This structure imparts notable electrochemical properties and aqueous solubility, making it a molecule of significant interest for a range of applications, including energy storage, electrocatalysis, and sensing.[1][2][3] Understanding its electrochemical behavior in aqueous media is fundamental to harnessing its potential. This guide provides a comprehensive overview of the theoretical underpinnings of AQDC's redox chemistry, detailed experimental protocols for its characterization using cyclic voltammetry, and a framework for robust data analysis. The protocols are designed to be self-validating, emphasizing the causality behind each experimental step to ensure technical accuracy and reproducibility.
Theoretical Background: The Redox Chemistry of AQDC
The electrochemical signature of AQDC is dominated by the anthraquinone moiety, which undergoes a highly reversible two-electron redox reaction. The presence of the dicarboxylic acid groups not only enhances its solubility in aqueous solutions but also influences its electronic properties and provides sites for coordination with metal ions or further functionalization.[1][4]
The Core Redox Reaction:
In aqueous solution, the quinone groups (Q) of the AQDC molecule are reduced to the hydroquinone form (H₂Q) in a process that typically involves the transfer of two electrons (2e⁻) and two protons (2H⁺).[5][6] This can be represented by the following general equation:
AQDC(Q) + 2e⁻ + 2H⁺ ⇌ AQDC(H₂Q)
This proton-coupled electron transfer (PCET) mechanism is central to its behavior and is profoundly dependent on the pH of the aqueous medium.
pH Dependence and the Pourbaix Diagram:
The formal potential (E°') of the AQDC redox couple exhibits a linear dependence on the pH of the solution. According to the Nernst equation for a 2e⁻/2H⁺ process, the potential is expected to shift to more negative values with increasing pH, with a theoretical slope of -59.2 mV per pH unit at 298 K.[7][8] Experimental values for similar anthraquinone derivatives are often observed to be very close to this theoretical value, for instance, around -55 mV/pH or -58.5 mV/pH.[5][7]
Deviations from this slope can indicate changes in the reaction mechanism, such as a one-proton or zero-proton pathway at different pH ranges, which correspond to the pKa values of the hydroquinone form.[8] Plotting the experimentally determined midpoint potential (E₁/₂) against pH yields a Pourbaix diagram, a critical tool for mapping the molecule's stable redox states under varying conditions. The overall process can often be described by a Chemical-Electrochemical-Chemical (CEC) mechanism, where protonation/deprotonation equilibria precede and follow the core electron transfer steps.[9][10]
Experimental Design and Protocols
This section outlines the necessary instrumentation, reagents, and step-by-step protocols for characterizing the electrochemical behavior of AQDC using cyclic voltammetry (CV).
Required Instrumentation and Materials
-
Instrumentation:
-
Electrodes:
-
Reagents and Consumables:
-
This compound (AQDC, >98% purity).[12]
-
High-purity deionized water (>18 MΩ·cm).
-
Supporting Electrolyte: 0.1 M to 1.0 M solution of a non-interfering salt (e.g., KCl, NaCl, H₂SO₄).[10][13]
-
Buffer Solutions: A series of buffers covering a wide pH range (e.g., pH 2 to 12), such as Britton-Robinson universal buffer or individual phosphate, acetate, and borate buffers.[7]
-
Inert gas (high-purity Nitrogen or Argon) for deaeration.
-
Polishing materials for the working electrode (e.g., 0.3 µm and 0.05 µm alumina slurry on polishing pads).
-
Protocol 1: Electrode Preparation and Cell Assembly
Rationale: A clean, reproducible electrode surface is paramount for obtaining reliable voltammetric data. Contaminants can block electron transfer or introduce interfering redox signals.
-
Polish the Working Electrode:
-
Mechanically polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 60 seconds.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 60 seconds.
-
Rinse again and sonicate the electrode in deionized water for 1-2 minutes to remove any embedded polishing particles.
-
Dry the electrode surface with a gentle stream of inert gas.
-
-
Assemble the Electrochemical Cell:
-
Place a known volume (e.g., 10 mL) of the desired buffered electrolyte solution into the cell vial.
-
Insert the polished GCE, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell cap, ensuring the electrodes do not touch. The tip of the reference electrode should be positioned close to the working electrode surface to minimize iR drop.
-
Protocol 2: Cyclic Voltammetry of AQDC at a Fixed pH
Rationale: This protocol establishes the fundamental redox behavior of AQDC under controlled pH conditions. Deaeration is critical because dissolved oxygen is electroactive and its reduction can obscure the AQDC signal.
-
Prepare the Analyte Solution:
-
Prepare a stock solution of AQDC in deionized water.
-
Add the required volume of stock solution to the electrochemical cell containing the buffered supporting electrolyte to achieve a final AQDC concentration of 0.1 mM to 1.0 mM.
-
-
Deaerate the Solution:
-
Seal the cell and purge the solution with high-purity nitrogen or argon gas for 10-15 minutes. This removes dissolved oxygen.
-
Maintain a gentle, positive pressure of the inert gas over the solution (a "gas blanket") throughout the experiment to prevent oxygen from re-dissolving.
-
-
Perform the CV Scan:
-
Connect the electrode leads to the potentiostat.
-
Set the following parameters on the potentiostat software:
-
Initial & Final Potential: Define a window that brackets the expected redox event (e.g., +0.2 V to -0.8 V vs. Ag/AgCl).
-
Vertex Potential: The potential at which the scan direction is reversed.
-
Scan Rate: Begin with a typical scan rate, such as 100 mV/s.[11]
-
Number of Cycles: Record at least 3 cycles to ensure the response is stable.
-
-
Run the experiment and record the voltammogram (current vs. potential).
-
Protocol 3: Investigating the Influence of pH
Rationale: Systematically varying the pH allows for the determination of the number of protons involved in the redox reaction and the construction of a Pourbaix diagram.
-
Prepare a Series of Buffered Solutions: Prepare electrochemical cells with electrolytes buffered at different pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Repeat Measurements: For each pH value, repeat the steps outlined in Protocol 2 (electrode polishing, cell setup, adding AQDC, deaeration, and CV measurement).
-
Data Compilation: Record the anodic peak potential (Eₚₐ), cathodic peak potential (Eₚ꜀), and corresponding peak currents for each pH.
Data Analysis and Interpretation
A cyclic voltammogram of AQDC will typically show one pair of redox peaks corresponding to the Q/H₂Q transformation. Analysis of these peaks provides quantitative information about the thermodynamics and kinetics of the reaction.
Key Electrochemical Parameters
From the voltammogram, the following parameters should be extracted:
-
Anodic Peak Potential (Eₚₐ): Potential at the peak of the oxidation wave.
-
Cathodic Peak Potential (Eₚ꜀): Potential at the peak of the reduction wave.
-
Anodic Peak Current (Iₚₐ): Maximum current of the oxidation wave.
-
Cathodic Peak Current (Iₚ꜀): Maximum current of the reduction wave.
Thermodynamic and Kinetic Analysis
-
Midpoint Potential (E₁/₂): A close approximation of the formal potential, calculated as: E₁/₂ = (Eₚₐ + Eₚ꜀) / 2
-
Peak Separation (ΔEₚ): An indicator of the electron transfer kinetics. ΔEₚ = Eₚₐ - Eₚ꜀ For a fully reversible, n-electron process, the theoretical ΔEₚ is (59/n) mV. For the 2-electron reduction of AQDC, a reversible system would have a ΔEₚ ≈ 29.5 mV. Larger values indicate quasi-reversible or irreversible kinetics.[5][9]
-
Peak Current Ratio (Iₚₐ/Iₚ꜀): For a reversible system where both species are stable, this ratio should be close to 1. Deviations can suggest follow-up chemical reactions involving the reduced or oxidized species.
Data Presentation: pH-Dependence
Summarize the data from Protocol 3 in a table and plot E₁/₂ as a function of pH.
Table 1: Example Data Table for Electrochemical Parameters of AQDC at Various pH Values
| pH | Eₚ꜀ (V vs. Ag/AgCl) | Eₚₐ (V vs. Ag/AgCl) | ΔEₚ (mV) | E₁/₂ (V vs. Ag/AgCl) |
| 2.0 | -0.150 | -0.115 | 35 | -0.133 |
| 4.0 | -0.268 | -0.230 | 38 | -0.249 |
| 6.0 | -0.385 | -0.345 | 40 | -0.365 |
| 8.0 | -0.502 | -0.460 | 42 | -0.481 |
| 10.0 | -0.618 | -0.575 | 43 | -0.597 |
Note: These are illustrative values and will vary with experimental conditions.
A linear regression of the E₁/₂ vs. pH plot will yield a slope. A slope near -59 mV/pH confirms a 2e⁻/2H⁺ mechanism in that pH range.
Visualizing Mechanisms and Workflows
AQDC Redox Mechanism
Caption: Proton-coupled 2-electron redox mechanism of AQDC.
Experimental Workflow
Caption: Workflow for CV analysis of AQDC in aqueous solution.
Concluding Remarks
The electrochemical behavior of this compound in aqueous solution is a classic example of proton-coupled electron transfer. By employing the protocols detailed in this guide, researchers can reliably characterize its thermodynamic redox potentials and gain insight into its electron transfer kinetics. This fundamental understanding is the cornerstone for developing next-generation technologies, from high-performance aqueous batteries to sensitive electrochemical sensors and sustainable catalytic systems. The tunability of the anthraquinone core through synthetic modification, combined with its robust and reversible electrochemistry, ensures that AQDC and its derivatives will remain a fertile ground for scientific discovery and application development.[14]
References
- Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion B
- Surface-confined redox-active monolayers of a multifunctional anthraquinone derivative on nanoporous and single-crystal gold electrodes. (n.d.).
- Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. (2010). CORE.
- (PDF) Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. (n.d.).
- Aqueous Electrochemistry of Anthraquinone and Its Correlation with the Dissolved States of a Cationic Surfactant. (n.d.).
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). PMC - NIH.
- Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. (n.d.). PMC - NIH.
- Light Activated Electrochemistry: Light Intensity and pH Dependence on Electrochemical Performance of Anthraquinone Derivatized Silicon. (2016).
- Anthraquinone with tailored structure for a nonaqueous metal-organic redox flow battery. (n.d.).
- Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...). (n.d.).
- Protonation reactions of anthraquinone-2,7-disulphonic acid in solution and within monolayers. (n.d.).
- 337494 PDFs | Review articles in CYCLIC VOLTAMMETRY. (n.d.).
- (PDF) Coupled electrochemical and enzymatic degradation of two anthraquinone dyes. (n.d.).
- Electrochemical study of anthraquinone groups, grafted by the diazonium chemistry, in different aqueous media-relevance for the development of aqueous hybrid electrochemical capacitor. (n.d.).
- Analysis of the Ordering Effects in Anthraquinone Thin Films and Its Potential Application for Sodium Ion B
- Constant-current cycling at 0.5 A cm 2 at 40 °C using a 3 M HBr + 0.5 M Br2 solution on the positive side and a 1 M AQDS + 1 M H2SO4 solution on the negative side. (n.d.).
- Electrochemical behaviour of anthraquinone dyes in non-aqueous solvent solution. Part II. Controlled Potential Electrolysis of Alizarin. (n.d.).
- A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery M
- Cyclic voltammograms of 30 mM (a) hydroquinones and (b) anthraquinones... (n.d.).
- This compound | 27485-15-0. (n.d.). Benchchem.
- This compound | C16H8O6 | CID 3678091. (n.d.). PubChem.
- Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. (2021). Frontiers.
- This compound. (n.d.). CymitQuimica.
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Application Notes & Protocols: Functionalization of Anthraquinone-2,3-dicarboxylic Acid for Targeted Applications
Introduction
Anthraquinones represent a significant class of aromatic compounds, historically valued as dyes and pigments, and now recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] At the core of this versatile family is the 9,10-dioxoanthracene structure. Anthraquinone-2,3-dicarboxylic acid (AQDCA), with the molecular formula C₁₆H₈O₆, is a particularly valuable derivative for advanced applications.[3][4][5] Its rigid, planar anthraquinone backbone provides a stable scaffold with inherent redox and fluorescent potential, while the two adjacent carboxylic acid groups on the aromatic ring offer reactive handles for covalent modification. This unique combination allows for the rational design and synthesis of sophisticated molecules for targeted applications in drug development, bioimaging, and materials science.
The strategic functionalization of AQDCA's dicarboxylate moiety enables the conjugation of various chemical entities, from small molecules and peptides to large polymers and biomacromolecules. This guide provides an in-depth exploration of the primary functionalization strategies for AQDCA, complete with detailed protocols, mechanistic insights, and application-focused discussions to empower researchers in leveraging this versatile platform.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27485-15-0 | [3][5] |
| Molecular Formula | C₁₆H₈O₆ | [3][4][5] |
| Molecular Weight | 296.23 g/mol | [3][5] |
| Appearance | White to light yellow/green powder/crystal | [4][6] |
| Purity | >98.0% (HPLC) | [4][6] |
| Hazards | Causes skin and serious eye irritation | [5][7] |
Core Functionalization Strategies & Protocols
The dicarboxylic acid groups are the primary sites for chemical modification. The three principal strategies involve forming amides, esters, and cyclic imides, or utilizing the carboxylates as organic linkers in coordination polymers.
Caption: Key functionalization pathways for this compound.
Amidation for Bioconjugation and Redox Labeling
Amidation is arguably the most powerful strategy for biomedical applications, enabling the stable linkage of the anthraquinone core to primary or secondary amines found in peptides, proteins, and amine-functionalized oligonucleotides. The resulting amide bond is robust under physiological conditions. This approach is commonly used to develop targeted drug conjugates or electroactive labels for biosensing.[8]
Causality Behind Experimental Choices: Direct amidation requires harsh conditions. Therefore, the carboxylic acids must first be "activated" to make them more susceptible to nucleophilic attack by the amine. Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysuccinimide (NHS), are standard. EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine but is prone to hydrolysis. The addition of NHS intercepts this intermediate to form a more stable NHS ester, which then reacts efficiently with the primary amine to form the desired amide, releasing NHS as a byproduct.[8]
Caption: Workflow for carbodiimide-mediated amidation of AQDCA.
Protocol 1: General EDC/NHS Amidation of AQDCA
-
Materials:
-
This compound (AQDCA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing substrate (e.g., an amino-modified peptide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine, DIPEA) (optional, for amine salts)
-
Diethyl ether (for precipitation)
-
0.1 M HCl and Saturated NaHCO₃ solution (for workup)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolution & Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve AQDCA (1 equivalent) in anhydrous DMF. Add NHS (2.2 equivalents) and EDC (2.2 equivalents).
-
Scientist's Note: Using slightly more than 2 equivalents of coupling reagents ensures complete activation of both carboxylic acid groups. Anhydrous solvent is critical to prevent hydrolysis of the active ester.
-
-
Stirring: Stir the mixture at room temperature for 1-4 hours to form the di-NHS active ester. The progress can be monitored by TLC or LC-MS.
-
Amine Addition: In a separate flask, dissolve the amine-containing substrate (2.5 equivalents) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (2.5 equivalents) to liberate the free amine.
-
Coupling Reaction: Add the amine solution dropwise to the activated AQDCA mixture. Stir the reaction at room temperature for 12-24 hours.
-
Workup & Purification:
-
Quench the reaction by adding a small amount of water.
-
Pour the reaction mixture into a separatory funnel with ethyl acetate and wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Alternatively, for many polar products, the crude product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
Purify the resulting solid by column chromatography (silica gel) or recrystallization to yield the pure diamide product.
-
-
Esterification for Fluorescent Probe Development
Esterification of AQDCA is a key method for tuning its photophysical properties. Converting the carboxylic acids to esters can enhance fluorescence quantum yield, shift emission/excitation wavelengths, and improve solubility in organic solvents or cell permeability.[9][10][11] This makes ester derivatives excellent candidates for fluorescent probes and cell stains.
Protocol 2: Acid-Catalyzed Esterification
-
Materials:
-
This compound (AQDCA)
-
Desired alcohol (R-OH, used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
-
Procedure:
-
Reaction Setup: Suspend AQDCA (1 equivalent) in the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-12 hours. The reaction should become homogeneous as the ester product forms. Monitor reaction completion via TLC.
-
Workup: Cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash with water and then carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash again with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
-
Metal-Organic Framework (MOF) Synthesis for Electrochemical Applications
The rigid structure and divergent carboxylate groups of AQDCA make it an excellent organic linker for constructing Metal-Organic Frameworks (MOFs).[4][12] These crystalline, porous materials have vast internal surface areas and tunable properties, making them ideal for applications like gas storage, catalysis, and as electrode materials in lithium-ion batteries.[12]
Causality Behind Experimental Choices: The synthesis typically employs a solvothermal method.[12] Heating the components (metal salt and AQDCA linker) in a sealed vessel under autogenous pressure facilitates the coordination-driven self-assembly process, leading to the formation of stable, crystalline MOF structures. The choice of metal ion (e.g., Zn²⁺, Mn²⁺) and reaction conditions dictates the final topology (1D, 2D, or 3D) and properties of the MOF.[12]
Caption: Hydrothermal synthesis workflow for an AQDCA-based MOF.[12]
Protocol 3: Hydrothermal Synthesis of a Zn-AQDCA MOF
-
Materials:
-
This compound (H₂AQDC)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized water
-
Glass reaction vessel or Teflon-lined autoclave
-
-
Procedure: (Adapted from[12])
-
Solution Preparation: In a glass bottle, add zinc acetate dihydrate (0.02 mmol) to 5 mL of deionized water and dissolve.
-
Linker Addition: Add AQDCA (0.02 mmol) to the zinc acetate solution.
-
Reaction: Seal the vessel tightly. Place it in an oven and heat to 90°C for 48 hours.
-
Scientist's Note: Autogenous pressure will build inside the vessel. Ensure the vessel is rated for the temperature and pressure. A controlled heating ramp (e.g., 3°C/min) can promote better crystal growth.[12]
-
-
Cooling & Isolation: Allow the vessel to cool slowly to room temperature. Yellow crystals of the ZnAQDC MOF should form.
-
Washing & Drying: Collect the crystals by filtration. Wash them with deionized water and ethanol to remove any unreacted starting materials.
-
Activation: Dry the collected crystals in a vacuum oven at 60°C for 24 hours to remove residual solvent from the pores. The material is now ready for characterization and application testing.
-
Summary of Applications for Functionalized AQDCA
| Functionalization | Derivative Type | Key Applications | Rationale |
| Amidation | Amides, Peptides | Targeted anticancer agents, Redox-active protein labels, Functional polymers. | Forms stable covalent links to biomolecules; the anthraquinone core acts as a cytotoxic agent or an electrochemical reporter.[1][8] |
| Esterification | Esters | Fluorescent probes for bioimaging, Soluble dyes for materials. | Modifies electronic structure to enhance fluorescence and tunes solubility for specific environments.[9][10] |
| Imidization | Cyclic Imides | High-stability pigments, Building blocks for Covalent Organic Frameworks (COFs). | Creates a highly stable, planar, and electron-deficient system suitable for materials science.[13][14] |
| MOF Formation | Coordination Polymers | Cathode materials for batteries, Porous catalysts, Gas separation. | The dicarboxylate acts as a rigid linker to form robust, porous frameworks with active sites.[12] |
References
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MDPI. Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. (2023). Available from: [Link]
-
NIH. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. Available from: [Link]
-
ResearchGate. Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. Available from: [Link]
-
DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Available from: [Link]
-
emp BIOTECH. Anthraquinone-2-carboxylic acid NHS ester (AQI SE). Available from: [Link]
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PubChem. This compound. Available from: [Link]
-
NIH. Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. Available from: [Link]
-
PMC. Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Anthraquinone-2-Carboxylic Acid: Properties, Applications, and Benefits for Chemical Industries. Available from: [Link]
- Google Patents. US3839332A - Process for the manufacture of anthraquinone dyestuffs.
-
Royal Society of Chemistry. Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. Available from: [Link]
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NIH. Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. Available from: [Link]
-
ResearchGate. Anthraquinones As Pharmacological Tools and Drugs | Request PDF. Available from: [Link]
-
Liberty University. FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Available from: [Link]
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Scribd. Anthraquinone Dyes and Intermediates | PDF | Amine | Chemical Reactions. Available from: [Link]
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Liberty University. The Analysis and Synthesis of Fluorescent Cell Stains for Biomedical Application. Available from: [Link]
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Chemsrc. anthraquinone-2,3-dicarboxylic anhydride | CAS#:6705-73-3. Available from: [Link]
-
Scholars Crossing. Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Available from: [Link]
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ResearchGate. On the Solubility of Three Disperse Anthraquinone Dyes in Supercritical Carbon Dioxide: New Experimental Data and Correlation | Request PDF. Available from: [Link]
-
OSTI.GOV. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Available from: [Link]
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The Versatile Building Block: Anthraquinone-2,3-dicarboxylic Acid in Functional Polymer Design
Abstract
This comprehensive guide delves into the strategic application of anthraquinone-2,3-dicarboxylic acid as a pivotal building block for the synthesis of advanced functional polymers. This unique monomer, characterized by its rigid, redox-active anthraquinone core flanked by reactive carboxylic acid functionalities, offers a versatile platform for creating materials with tailored electrochemical, thermal, and optical properties. We provide detailed application notes and step-by-step protocols for the synthesis of metal-organic frameworks (MOFs), polyesters, and polyamides derived from this key intermediate. Furthermore, we explore the characterization of these novel polymers and their promising applications in energy storage, particularly as cathode materials for lithium-ion batteries, as well as their potential in sensing technologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation functional materials.
Introduction: The Strategic Advantage of the Anthraquinone Moiety
The quest for novel materials with enhanced performance characteristics is a driving force in polymer science. Anthraquinone derivatives have emerged as a compelling class of organic compounds due to their inherent properties.[1] The rigid, planar structure of the anthraquinone core imparts thermal stability and predictable conformational order to polymer chains. Crucially, the two carbonyl groups within the anthraquinone structure provide a redox-active center, enabling reversible electron transfer processes. This inherent electrochemical activity makes anthraquinone-based polymers prime candidates for applications in energy storage and electrocatalysis.
This compound, in particular, stands out as a strategic monomer. The carboxylic acid groups, positioned on one of the aromatic rings, serve as versatile handles for a variety of polymerization reactions, most notably polycondensation. This allows for the systematic incorporation of the desirable anthraquinone unit into the main chain of polymers such as polyesters and polyamides. Moreover, these dicarboxylate functionalities are ideal for the construction of highly ordered, porous structures known as metal-organic frameworks (MOFs). The ability to precisely engineer the molecular architecture of these materials opens up a vast design space for tuning their properties for specific applications.
This guide will provide the foundational knowledge and practical protocols to harness the potential of this compound in the creation of functional polymers. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in scientific principles.
Characterization of this compound
A thorough understanding of the starting material is paramount for successful polymer synthesis and for predicting the properties of the resulting materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₆ | |
| Molecular Weight | 296.23 g/mol | |
| Appearance | White to light yellow powder | CymitQuimica |
| Melting Point | >300 °C | |
| Solubility | Sparingly soluble in common organic solvents, soluble in aqueous base. |
Note: Physical properties can vary slightly depending on the supplier and purity.
Synthesis of Functional Polymers: Detailed Protocols
The dicarboxylic acid functionality of this compound allows for its incorporation into several classes of polymers. Here, we provide detailed protocols for the synthesis of metal-organic frameworks, polyesters, and polyamides.
Protocol 1: Synthesis of an Anthraquinone-Based Metal-Organic Framework (MOF) for Lithium-Ion Battery Cathodes
The porous and crystalline nature of MOFs, combined with the redox activity of the anthraquinone linker, makes these materials highly promising for electrochemical applications. The defined porous structure can facilitate ion transport, while the organic linker provides the sites for charge storage. This protocol details the synthesis of a manganese-based MOF using this compound.
Rationale: The hydrothermal synthesis method is chosen for its ability to promote the growth of high-quality crystals. The selection of manganese as the metal node is based on its electrochemical activity and ability to form stable coordination polymers. The resulting MOF structure is designed to prevent the dissolution of the redox-active anthraquinone unit into the organic electrolyte of a battery, a common failure mechanism for small-molecule organic electrode materials.[2]
Experimental Workflow:
Figure 1: Hydrothermal synthesis of Mn-AQDC MOF.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
This compound (H₂AQDC)
-
Deionized water
-
Glass bottle with a sealable cap
-
Oven
-
Vacuum oven
Step-by-Step Procedure:
-
In a glass bottle, add 0.02 mmol of manganese(II) acetate tetrahydrate to 5 mL of deionized water and stir until dissolved.
-
To this solution, add 0.02 mmol of this compound.
-
Seal the glass bottle tightly.
-
Place the sealed bottle in an oven and heat at a rate of 3 °C/min to 90 °C.
-
Maintain the temperature at 90 °C for 48 hours under autogenous pressure.[2]
-
After 48 hours, cool the bottle to room temperature at a rate of 1 °C/min.
-
Collect the resulting yellow crystals by filtration.
-
Wash the crystals with deionized water.
-
Dry the product in a vacuum oven at 60 °C for 24 hours to obtain the final Mn-AQDC MOF.[2]
Protocol 2: Synthesis of an Anthraquinone-Based Polyester via Melt Polycondensation
Melt polycondensation is a common industrial process for synthesizing polyesters. This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst to drive the esterification reaction.
Rationale: This method is chosen for its simplicity and the avoidance of solvents, which aligns with the principles of green chemistry. The direct polymerization of a diacid and a diol at high temperatures, typically under vacuum, facilitates the removal of the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer chains.
Experimental Workflow:
Figure 2: Melt polycondensation for polyester synthesis.
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.
Step-by-Step Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 200-500 ppm relative to the diacid).
-
Purge the reactor with nitrogen and begin heating with stirring to create a molten mixture (e.g., 180-220 °C). Water will begin to distill off.
-
Once the initial evolution of water has subsided, gradually increase the temperature (e.g., to 220-250 °C) and apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
After the desired viscosity is achieved, discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and cool it, for instance in a water bath, before pelletizing.
Protocol 3: Synthesis of an Anthraquinone-Based Polyamide via Low-Temperature Solution Polycondensation
Solution polycondensation is a versatile method for preparing polyamides, particularly those with high melting points or thermal instability. This technique involves reacting a diacid chloride with a diamine in a polar aprotic solvent.
Rationale: To avoid the high temperatures of melt polycondensation which can cause side reactions with some diamines, a low-temperature solution method is employed. The diacid is first converted to its more reactive diacid chloride derivative. This allows the polymerization to proceed at or near room temperature. A polar aprotic solvent is used to dissolve the monomers and the resulting polymer. An acid scavenger is included to neutralize the HCl byproduct, which would otherwise react with the diamine monomer.
Experimental Workflow:
Sources
Analytical Methods for the Determination of Anthraquinone Dyes: A Comprehensive Guide for Researchers
This document provides a detailed overview and practical protocols for the analytical determination of anthraquinone dyes. It is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable methods for the detection and quantification of this important class of compounds. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the techniques and their applications.
Introduction to Anthraquinone Dyes and the Imperative for Their Analysis
Anthraquinone dyes, characterized by their core 9,10-anthraquinone skeleton, represent a significant class of colorants used in a wide array of applications, from textiles and food to pharmaceuticals and cosmetics.[1][2] Their vibrant colors, excellent stability, and diverse chemical properties have cemented their importance in various industries.[1] However, their widespread use also necessitates rigorous analytical monitoring. Concerns regarding potential toxicity, environmental persistence, and regulatory compliance underscore the need for sensitive and specific analytical methods.[2][3] For instance, certain anthraquinone derivatives have raised toxicological flags, prompting regulatory bodies to set stringent limits on their presence in consumer products.[2][4][5][6]
This guide delves into the principal analytical techniques employed for the determination of anthraquinone dyes, providing both theoretical understanding and actionable protocols. We will explore chromatographic, spectrophotometric, and electrochemical methods, offering insights into their respective strengths and ideal applications.
Chromatographic Methods: The Gold Standard for Separation and Quantification
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is widely regarded as the most reliable and versatile technique for the analysis of anthraquinone dyes.[7] Its ability to separate complex mixtures of dyes and their degradation products makes it an indispensable tool.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) also finds application, especially for more volatile or derivatized analytes.[3][9]
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric Detection
HPLC, coupled with a UV-Visible or Diode Array Detector (DAD), is the workhorse for routine analysis.[7][8] For enhanced sensitivity and specificity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[7][10]
-
Column Selection: A reversed-phase C18 column is the most common choice due to the moderately non-polar nature of many anthraquinone dyes. The particle size (e.g., 5 µm) is selected to balance efficiency and backpressure.[11]
-
Mobile Phase: A gradient elution is often employed to effectively separate a range of anthraquinone dyes with varying polarities within a reasonable timeframe. The mobile phase typically consists of an aqueous component (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[11]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the specific anthraquinone dye of interest is chosen for detection to ensure the highest sensitivity. A DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV-Vis spectra for peak purity assessment and preliminary identification.[11]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the determination of anthraquinone dyes using HPLC-UV/Vis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the textile sample and cut it into small pieces.[11]
-
Place the sample in a screw-capped vial and add 2 mL of a 1:1 (v/v) mixture of methanol and 37% hydrochloric acid.[12] This acidic extraction is crucial for breaking the dye-mordant complexes often found in textiles.[8][12]
-
Heat the vial at 100°C for 10 minutes in a heating block.[12]
-
Allow the sample to cool and then evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.45 µm syringe filter prior to injection.[11]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD.[11]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: Monitor at the λmax of Alizarin (e.g., 254 nm and 430 nm).
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of Alizarin in the mobile phase at known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Alizarin in the sample extract from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many anthraquinone dyes, derivatization may be necessary to increase their volatility.
-
Derivatization: Silylation is a common derivatization technique for anthraquinones containing hydroxyl groups, as it replaces the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for the separation of derivatized anthraquinones.
-
Ionization: Electron Ionization (EI) is the most common ionization technique, as it produces reproducible mass spectra with extensive fragmentation, which is useful for structural elucidation and library matching.
-
Sample Preparation:
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]
-
Column: A high-temperature capillary column such as a DB-5HT.[9]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the anthraquinone peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
For quantification, use a suitable internal standard and create a calibration curve.
-
Spectrophotometric Methods: Rapid and Cost-Effective Screening
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of anthraquinone dyes, particularly in simple matrices where interfering substances are minimal.
-
Solvent Selection: The solvent should dissolve the dye completely and not absorb significantly in the analytical wavelength range.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other components.
Experimental Workflow for Spectrophotometric Analysis
Sources
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Application Notes and Protocols for Anthraquinone-2,3-dicarboxylic Acid-Based MOFs in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light with Anthraquinone-Based MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable porosity, and modular nature.[1] The strategic selection of organic linkers is paramount in designing photoactive MOFs. Anthraquinone and its derivatives are compelling candidates for constructing such frameworks due to their inherent photochemical properties.[2] Anthraquinone-2,3-dicarboxylic acid (H2ADC) is a particularly interesting linker, offering robust coordination sites through its carboxylate groups while retaining the photoactive anthraquinone core.
This guide provides a comprehensive overview of the synthesis, characterization, and photocatalytic applications of H2ADC-based MOFs. We will delve into detailed protocols for their synthesis and their application in key photocatalytic transformations, including pollutant degradation, hydrogen evolution, and C-H bond activation. The methodologies presented herein are grounded in established principles of photocatalysis and materials science, providing a solid foundation for researchers to explore and expand upon the capabilities of these promising materials.
I. Synthesis of H2ADC-Based MOFs: A Protocol for Zn- and Mn-AQDC
The synthesis of H2ADC-based MOFs can be readily achieved through solvothermal methods. The following protocol, adapted from the synthesis of a zinc-based AQDC MOF, provides a generalizable procedure that can be adapted for other metal ions.[3]
Materials and Reagents:
-
This compound (H2ADC)
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Synthesis Workflow Diagram:
Caption: Experimental setup for photocatalytic pollutant degradation.
-
Catalyst Suspension: Disperse a known amount of the H2ADC-MOF (e.g., 20 mg) in an aqueous solution of the target pollutant (e.g., 50 mL of 10 mg/L Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the MOF surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., a 300W Xenon lamp with a visible light filter, λ > 420 nm). Maintain constant stirring throughout the experiment.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the aliquots to remove the MOF catalyst.
-
Analysis: Analyze the concentration of the pollutant in the supernatant using UV-Vis spectroscopy by monitoring the change in the characteristic absorption peak of the dye (for Rhodamine B, this is around 554 nm).
-
Data Evaluation: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
B. Photocatalytic Hydrogen Evolution
H2ADC-based MOFs can potentially act as photosensitizers in systems for photocatalytic hydrogen evolution from water, a key process in the quest for clean energy.
Caption: Setup for photocatalytic hydrogen evolution experiments.
-
Catalyst System Preparation: In a sealed quartz reactor, disperse the H2ADC-MOF (e.g., 10 mg), a sacrificial electron donor (e.g., triethanolamine, TEOA, 10 vol%), and a co-catalyst (e.g., a small amount of a platinum precursor like H₂PtCl₆, which will be photoreduced to Pt nanoparticles in situ) in an aqueous solution (e.g., 50 mL).
-
Degassing: Purge the reactor with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can act as an electron scavenger.
-
Photocatalytic Reaction: Irradiate the reactor with a light source (e.g., a 300W Xenon lamp) while maintaining constant stirring.
-
Gas Analysis: Analyze the evolved gases in the headspace of the reactor at regular intervals using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD) and a molecular sieve column to quantify the amount of hydrogen produced. [4]5. Performance Metrics: The photocatalytic activity is typically reported as the rate of hydrogen evolution (in μmol/h or mmol/h) per gram of the photocatalyst. The apparent quantum yield (AQY) can also be calculated if the incident photon flux is known.
C. Photocatalytic C-H Bond Activation
A significant application of anthraquinone-based photocatalysts is in the activation of C-H bonds, enabling a range of valuable organic transformations under mild conditions. [5]
-
Reaction Mixture: In a reaction vessel, combine the H2ADC-MOF (e.g., 5 mol%), the substrate with a benzylic C-H bond (e.g., toluene or ethylbenzene, 1 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Reaction Conditions: Stir the mixture under an atmosphere of oxygen or air (using a balloon).
-
Photocatalysis: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Isolation: Upon completion of the reaction, filter off the MOF catalyst. The catalyst can be washed, dried, and reused. The product can be isolated from the filtrate by removing the solvent under reduced pressure and purified by column chromatography if necessary.
IV. Mechanistic Insights: The Role of the Anthraquinone Moiety
The photocatalytic activity of H2ADC-based MOFs is primarily attributed to the photophysical properties of the anthraquinone linker.
Caption: Simplified mechanism of photosensitization by the anthraquinone (AQ) moiety.
Upon absorption of light, the anthraquinone moiety is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. [5]This excited triplet state can then participate in two primary pathways:
-
Energy Transfer: The excited anthraquinone can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidant capable of degrading a wide range of organic molecules. [5]2. Electron Transfer/Hydrogen Atom Transfer (HAT): The excited anthraquinone can also act as a hydrogen atom abstractor from organic substrates, initiating radical chain reactions that lead to their oxidation. This is particularly relevant in C-H activation reactions. [6] The confinement of the anthraquinone units within the rigid MOF structure can enhance their photostability and prevent self-quenching, leading to improved photocatalytic efficiency and reusability compared to homogeneous anthraquinone photosensitizers. [5]
V. Concluding Remarks and Future Outlook
This compound serves as a versatile and effective building block for the construction of photoactive MOFs. The protocols and application notes provided herein offer a solid starting point for researchers to synthesize, characterize, and evaluate these materials for a range of photocatalytic applications. The modularity of MOF chemistry allows for further tuning of the properties of H2ADC-based frameworks, for instance, by introducing different metal nodes or by post-synthetic modification. Future research in this area could focus on the development of bimetallic H2ADC-MOFs to enhance charge separation, the fabrication of H2ADC-MOF-based heterostructures with other semiconductors, and the exploration of their utility in more complex organic transformations and for solar fuel production. The continued investigation of these materials holds significant promise for advancing the fields of environmental remediation, sustainable chemistry, and renewable energy.
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Application Notes and Protocols for the Use of Anthraquinone-2,3-dicarboxylic Acid in Redox Flow Batteries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of Anthraquinone-2,3-dicarboxylic Acid as a Next-Generation Energy Storage Material
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources into the power grid.[1][2] The core of RFB technology lies in its electrolyte, where redox-active materials store and release energy. While all-vanadium systems are the most mature, their high cost and environmental concerns have spurred the search for alternatives.[1] Organic molecules, particularly quinones, have emerged as strong contenders due to their tunable properties, potentially low cost, and abundance.[3][4]
Anthraquinone derivatives are a well-studied class of organic molecules for aqueous RFBs, typically employed as the negative electrolyte (negolyte).[4] Their two-electron, two-proton redox mechanism offers high theoretical capacity. However, challenges such as limited solubility in aqueous electrolytes and chemical instability during cycling have hindered their widespread adoption.[5]
This document provides a detailed guide for researchers on the use of a specific, yet less explored, derivative: This compound (AQDCA) . The presence of two carboxylic acid groups on the anthraquinone core is anticipated to enhance aqueous solubility, particularly in alkaline solutions, a common strategy to improve the performance of organic redox-active materials.[1] These application notes will provide a foundational understanding of AQDCA, protocols for its electrochemical characterization, and a workflow for evaluating its performance in a redox flow battery. While direct performance data for AQDCA in RFBs is not yet widely published, the protocols herein are built upon established methodologies for similar anthraquinone-based systems.[6]
Physicochemical and Predicted Electrochemical Properties of AQDCA
A thorough understanding of the material's properties is the first step in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈O₆ | [7] |
| Molecular Weight | 296.23 g/mol | [7] |
| IUPAC Name | 9,10-dioxoanthracene-2,3-dicarboxylic acid | [7] |
| Predicted Solubility | High in alkaline aqueous solutions | Inferred |
| Predicted Redox Potential | ~ -0.5 to -0.8 V vs. SHE (in alkaline pH) | Inferred |
| Theoretical Capacity | ~181 Ah/kg (for a 2-electron process) | Calculated |
Note: The redox potential and solubility are predictions based on the behavior of other carboxylated and hydroxylated anthraquinones in alkaline media. Experimental verification is a key first step.
Experimental Workflows
Logical Flow of Experimentation
The following diagram outlines the logical progression for evaluating AQDCA as a redox flow battery electrolyte.
Caption: Experimental workflow for AQDCA evaluation.
Protocols
Protocol 1: Synthesis of this compound
For researchers who wish to synthesize AQDCA, several routes are available. One common method involves the oxidation of 2,3-dimethylanthraquinone. Detailed synthetic procedures can be found in the chemical literature.
Protocol 2: Preparation of AQDCA Electrolyte
The dicarboxylic acid functional groups suggest that AQDCA will be most soluble in an alkaline medium, where the carboxylic acids are deprotonated to carboxylates.
Objective: To prepare a stable, aqueous solution of AQDCA for electrochemical testing.
Materials:
-
This compound (AQDCA) powder
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks
Procedure:
-
Determine Target Concentration and pH: Based on studies of similar anthraquinones, a starting concentration of 0.1 M to 0.5 M in 1 M KOH (or NaOH) is a reasonable starting point.[1]
-
Prepare the Supporting Electrolyte: In a volumetric flask, dissolve the required mass of KOH or NaOH in DI water to achieve the target molarity (e.g., 1 M). Allow the solution to cool to room temperature as the dissolution is exothermic.
-
Dissolve AQDCA:
-
Slowly add the AQDCA powder to the prepared alkaline solution while stirring vigorously.
-
The solution should change color as the AQDCA dissolves.
-
Continue stirring until all the powder is dissolved. Gentle heating (40-50 °C) may be used to aid dissolution, but avoid boiling.
-
-
pH Adjustment: After the AQDCA is fully dissolved, check the pH of the solution. If necessary, adjust the pH to the desired level (e.g., pH 14) by adding small amounts of concentrated KOH/NaOH solution or a suitable acid.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
Inert Gas Purging: To remove dissolved oxygen, which can interfere with electrochemical measurements, purge the electrolyte with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
Protocol 3: Electrochemical Characterization using Cyclic Voltammetry (CV)
CV is a fundamental technique to determine the redox potential, electrochemical reversibility, and basic stability of AQDCA.
Objective: To determine the key electrochemical parameters of the prepared AQDCA electrolyte.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
AQDCA electrolyte from Protocol 2
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the prepared AQDCA electrolyte. Ensure the reference electrode tip is close to the working electrode.
-
Initial Scan: Perform an initial CV scan over a wide potential window (e.g., from 0 V to -1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s to identify the redox peaks of AQDCA.
-
Determine Redox Potentials: The formal potential (E⁰') can be estimated as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Assess Reversibility: An electrochemically reversible system will have a peak potential separation (ΔEp) of approximately 59/n mV (where n is the number of electrons, expected to be 2 for anthraquinones). A larger separation suggests quasi-reversible or irreversible kinetics. The ratio of the anodic to cathodic peak currents should be close to 1 for a reversible process.
-
Scan Rate Dependence: Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to study the kinetics of the redox reaction. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
Short-term Stability: Cycle the potential between the redox peaks for an extended number of cycles (e.g., 100 cycles) and observe any changes in the CV curve. A decrease in peak currents suggests degradation of the active material.
Caption: Setup for Cyclic Voltammetry.
Protocol 4: Full-Cell Cycling Performance
A full-cell setup is required to evaluate the performance of AQDCA in a more realistic battery environment. A common choice for the positive electrolyte (posolyte) to pair with an anthraquinone negolyte is a ferro/ferricyanide solution.[5]
Objective: To measure the capacity, efficiency, and cycle life of an AQDCA-based redox flow battery.
Materials:
-
Redox flow battery hardware (e.g., a static cell or a lab-scale flow cell with pumps)
-
Porous carbon electrodes (e.g., carbon paper or felt)
-
Ion exchange membrane (e.g., Nafion® or a size-exclusion membrane)
-
AQDCA negolyte (from Protocol 2)
-
Posolyte (e.g., 0.5 M K₄[Fe(CN)₆] / 0.5 M K₃[Fe(CN)₆] in 1 M KOH)
-
Battery cycler
Procedure:
-
Cell Assembly:
-
Pre-treat the carbon electrodes and membrane according to standard procedures.
-
Assemble the flow cell hardware, ensuring no leaks.
-
Connect the cell to reservoirs containing the negolyte and posolyte. If using a static cell, fill the respective chambers.
-
-
Initial Charge-Discharge:
-
Start with a few formation cycles at a low current density (e.g., 10-20 mA/cm²).
-
Charge the battery to an upper voltage limit and discharge to a lower voltage limit. These limits should be chosen to avoid side reactions like hydrogen or oxygen evolution.
-
-
Performance Mapping:
-
Cycle the battery at various current densities (e.g., 20, 40, 60, 80, 100 mA/cm²) to determine the voltage efficiency and rate capability.
-
-
Long-Term Cycling:
-
Cycle the battery continuously at a fixed current density (e.g., 60 mA/cm²) for an extended period (e.g., 100-500 cycles) to evaluate the capacity fade rate.
-
-
Data Analysis:
-
Coulombic Efficiency (CE): (Discharge capacity / Charge capacity) x 100%
-
Voltage Efficiency (VE): (Average discharge voltage / Average charge voltage) x 100%
-
Energy Efficiency (EE): CE x VE
-
Capacity Fade Rate: The rate of decrease in discharge capacity over time or cycles.
-
Data Interpretation and Potential Challenges
-
Low Solubility: If AQDCA exhibits lower than expected solubility, strategies such as changing the counter-ion (e.g., from Na⁺ to K⁺ or tetraalkylammonium) or adjusting the pH can be explored.
-
High Capacity Fade: A rapid loss of capacity can be due to several factors:
-
Molecular Degradation: The anthraquinone core can be susceptible to chemical attack. Post-cycling analysis of the electrolyte using techniques like NMR or HPLC can help identify degradation products.[6]
-
Crossover: The active material may permeate through the membrane. Using a dialysis membrane or a size-exclusion membrane can mitigate this.
-
-
Low Efficiency: Poor voltage efficiency is often due to high internal resistance in the cell. This can be addressed by using thinner membranes, more conductive electrodes, or by improving the kinetics of the redox reaction.
Conclusion
This compound holds promise as a redox-active material for aqueous redox flow batteries due to its potential for high aqueous solubility. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its electrochemical properties and performance in a battery. While the path from a novel molecule to a viable energy storage solution involves significant research and optimization, the foundational steps provided here will enable a robust and scientifically rigorous investigation into the potential of AQDCA.
References
- Gomez-Peralta, C., Mohseni, F., & Ghorbani, S. R. (2025). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. RSC Publishing.
- Huang, J., et al. (2021). High-performance anthraquinone with potentially low cost for aqueous redox flow batteries. Journal of Materials Chemistry A.
- Li, Y., et al. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. MDPI.
- Sosa, J. M., & Aziz, M. J. (n.d.). Evaluation of highly stable redox-active materials for aqueous organic redox flow batteries using static cells.
- Zhang, B., et al. (2020). Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. PubMed.
- Wang, W., et al. (2021). Development of Redox Organics for Aqueous Flow Batteries. DASH (Harvard).
- Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. MDPI.
- PubChem. (n.d.). This compound.
- Chen, Q. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. ResearchGate.
- ChemicalBook. (n.d.). This compound synthesis.
- Just Have a Think. (2020, November 8). Organic Redox Flow Batteries - The true path to grid scale energy storage? [Video]. YouTube.
- Wang, W., et al. (2012). Anthraquinone with tailored structure for a nonaqueous metal–organic redox flow battery. Chemical Communications.
- Park, J., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters.
- Lee, J., et al. (2020). Aqueous organic redox flow batteries. Nano Research.
- H. M. Asif, et al. (2022). Development and Performance Analysis of a Low-Cost Redox Flow Battery. MDPI.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application [mdpi.com]
- 5. This compound | C16H8O6 | CID 3678091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Anthraquinone-2,3-dicarboxylic Acid
Welcome to the technical support guide for the synthesis of Anthraquinone-2,3-dicarboxylic Acid (AQDCA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. AQDCA is a valuable rigid organic linker used in the construction of advanced materials like Metal-Organic Frameworks (MOFs) and as an intermediate in the synthesis of complex dyes and pharmaceuticals.[1][2]
This guide provides in-depth troubleshooting advice and detailed protocols based on established literature and practical field experience.
Core Synthesis Strategies: An Overview
The synthesis of this compound primarily proceeds through two robust pathways: the oxidation of a dimethyl precursor and cycloaddition reactions like the Diels-Alder reaction. A classical, though often more challenging, route involves Friedel-Crafts chemistry.
Caption: Troubleshooting workflow for low yield in the oxidation of 2,3-dimethylanthraquinone.
Q: My oxidation reaction stalls, and I recover a significant amount of starting material. Why?
A: This is a common issue often related to the potency and stoichiometry of your oxidizing agent. The two methyl groups on the electron-deficient anthraquinone core are relatively resistant to oxidation.
-
Causality: The electron-withdrawing nature of the anthraquinone system deactivates the methyl groups towards oxidation. Insufficient oxidant, low temperature, or short reaction times will result in incomplete conversion.
-
Solution:
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent (e.g., potassium permanganate, sodium dichromate). A molar ratio of 4:1 or higher (oxidant:substrate) is often required.
-
Optimize Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate. If you are running the reaction at a lower temperature to avoid side products, a longer reaction time will be necessary.
-
Check Starting Material Purity: Impurities in the 2,3-dimethylanthraquinone can interfere with the reaction. Consider recrystallizing your starting material.
-
Q: My final product is a brown, impure solid that is difficult to purify. What can I do?
A: This indicates the presence of side products, likely from over-oxidation or manganese dioxide (if using KMnO₄). Proper workup and purification are critical.
-
Causality: Harsh oxidation conditions can lead to the degradation of the aromatic system. With permanganate, the formation of insoluble manganese dioxide (MnO₂) is a major byproduct that co-precipitates with your product.
-
Solution:
-
Workup Procedure: After the reaction, quench any excess oxidant (e.g., with sodium bisulfite or isopropanol) until the purple color of permanganate disappears. Then, filter the hot solution to remove the MnO₂ precipitate.
-
Purification by pH Adjustment: Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH (~1-2). This compound is insoluble in acidic aqueous media and will precipitate out.
-
Recrystallization: The crude, precipitated acid can be further purified by recrystallization from a suitable solvent like acetic acid or a mixture of DMF and water.
-
Troubleshooting Guide: Method 2 - Diels-Alder Reaction
This elegant [4+2] cycloaddition approach offers a powerful way to construct the core ring system, but it has its own set of challenges. [3][4] Q: My Diels-Alder reaction is very slow and gives a low yield. How can I improve it?
A: The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile, steric hindrance, and reaction conditions. Anthracene itself, a common diene for similar structures, is unusually unreactive due to the stability of its aromatic system. [4]* Causality: A poor electronic match between the diene and dienophile or a low reaction temperature can lead to a high activation energy barrier. The diene must also be able to adopt the required s-cis conformation.
-
Solution:
-
Solvent and Temperature: Use a high-boiling point solvent like xylene (~140 °C) or dichlorobenzene to run the reaction at reflux. [4][5]This provides the necessary thermal energy to overcome the activation barrier.
-
Increase Concentration/Equivalents: Use a slight excess of the more stable or readily available reactant to push the equilibrium towards the product.
-
Lewis Acid Catalysis: For certain substrate combinations, a Lewis acid catalyst can accelerate the reaction by coordinating to the dienophile, making it more electron-deficient and reactive.
-
Q: The final aromatization step to form the anthraquinone system is inefficient. What are the best conditions?
A: The initial Diels-Alder adduct is a hydroanthraquinone that needs to be oxidized (dehydrogenated) to the fully aromatic anthraquinone system.
-
Causality: Incomplete dehydrogenation will leave you with a mixture of the desired product and the partially saturated intermediate.
-
Solution: A common and effective method is air oxidation in a basic medium. Bubbling air through a solution of the adduct in ethanolic potassium hydroxide for several hours is a standard procedure. [6]This method is often preferred as it avoids the use of harsh metal-based oxidants that can lead to side reactions.
Protocols & Data
Protocol 1: Synthesis of 2,3-Dimethylanthraquinone (Precursor)
This protocol is adapted from Organic Syntheses and describes the synthesis of the key precursor for the oxidation route. [6]
-
Reaction Setup: In a 1-L round-bottomed flask, combine 1,4-naphthoquinone (80 g, 0.5 mole) and 2,3-dimethyl-1,3-butadiene (80 g, 1 mole).
-
Solvent Addition: Add 300 mL of ethanol to the flask.
-
Reflux: Equip the flask with an efficient reflux condenser and heat the solution to reflux for 5 hours.
-
Crystallization: Cool the solution and place it in a refrigerator (4 °C) for 10-12 hours to allow the Diels-Alder adduct to crystallize.
-
Isolation of Adduct: Filter the crystalline mass and wash the solid with 50 mL of cold ethanol.
-
Dehydrogenation (Aromatization): Dissolve the adduct (40 g) in 600 mL of 5% ethanolic potassium hydroxide. Bubble a current of air through the solution for 24 hours. The initial green color will change to yellow.
-
Product Isolation: The product, 2,3-dimethylanthraquinone, will precipitate from the solution. Filter the solid, wash thoroughly with water, then with a small amount of ethanol, and dry.
-
Purification: The crude product can be recrystallized from ethanol or acetone to yield white, feathery crystals.
| Parameter | Value | Reference |
| Precursor | 1,4-Naphthoquinone | [6] |
| Diene | 2,3-Dimethyl-1,3-butadiene | [6] |
| Solvent | Ethanol | [6] |
| Reaction Time | 5 hours (adduct) + 24 hours (aromatization) | [6] |
| Reported Yield | 96% (for the adduct) | [6] |
Protocol 2: General Procedure for Diels-Alder Reaction
This protocol provides a general framework for performing a Diels-Alder reaction to form hydroanthraquinone derivatives, adapted from literature. [3]
-
Inert Atmosphere: In a crimp vial or round-bottom flask under an argon or nitrogen atmosphere, dissolve the dienophile (e.g., a 2-substituted naphthoquinone, 1.0 equiv.) in dry dichloromethane.
-
Diene Addition: Add the diene (3.0–5.0 equiv.) to the solution.
-
Heating: Stir the reaction mixture at 40 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the dienophile is completely consumed.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash chromatography on silica gel to obtain the pure hydroanthraquinone adduct.
| Parameter | Value | Reference |
| Dienophile | Substituted Naphthoquinone (1.0 equiv.) | [3] |
| Diene | Varies (3.0-5.0 equiv.) | [3] |
| Solvent | Dry Dichloromethane | [3] |
| Temperature | 40 °C | [3] |
| Reported Yield | Up to 88% | [3] |
References
-
Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. (2023). MDPI. [Link]
-
Diels-Alder Reaction. Jasperse Chem 365. [Link]
-
2,3-dimethylanthraquinone. Organic Syntheses Procedure. [Link]
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. (2017). Royal Society Open Science. [Link]
-
The o-Xyloquinones. Part I. The Separation of the Isomeric 1 : 2- and 2 : 3-Dimethylanthraquinones and their Derivatives. (1921). RSC Publishing. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. (2009). Rasayan Journal of Chemistry. [Link]
- US Patent 4379092A, Process for the preparation of anthraquinone and its substituted derivatives.
- EP Patent 1431265A1, Process for the preparation of anthraquinone.
-
2,3-Dimethylanthraquinone. MySkinRecipes. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. [Link]
-
Issues with reduction of 3-amino-anthraquinone-2-carboxylic acid. (2023). Reddit. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and purification of anthraquinone in a multifunctional reactor. (2008). ResearchGate. [Link]
-
Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. (2015). Dovepress. [Link]
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). YouTube. [Link]
Sources
Technical Support Center: Anthraquinone-2,3-dicarboxylic Acid Purification
Welcome to the technical support guide for the purification of Anthraquinone-2,3-dicarboxylic Acid (AQDCA). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve the highest purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the typical purity levels of commercially available this compound?
Commercially available AQDCA typically has a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] While this is suitable for some applications, many advanced uses, such as the synthesis of metal-organic frameworks (MOFs) or use as a pharmaceutical intermediate, require purity exceeding 99.5%.[2]
Q2: My batch of AQDCA is a pale yellow to greenish powder. Is this normal, and what causes the color?
The ideal color for highly pure AQDCA is white to off-white. A yellow or greenish tint often indicates the presence of residual impurities.[1] These are typically highly conjugated aromatic compounds, potentially related to the anthraquinone parent structure or side products from synthesis. The parent compound, 9,10-anthraquinone, is a yellow solid.[3]
Q3: What are the primary impurities I should be concerned about during purification?
Impurities in AQDCA generally stem from its synthesis route. Common synthetic pathways, like the Friedel-Crafts reaction, can leave behind several types of contaminants:
-
Unreacted Starting Materials: Depending on the synthesis, this could include phthalic anhydride derivatives.
-
Reaction Intermediates: Incomplete cyclization can leave behind ortho-benzoylbenzoic acid precursors.[4][5]
-
Isomeric Variants: Other anthraquinone-dicarboxylic acid isomers may form as side products.
-
Oxidation/Degradation Products: Harsh reaction conditions can lead to minor byproducts.
-
Inorganic Salts: Residual salts from pH adjustments and workup steps.
Q4: Why is this compound so difficult to dissolve?
The poor solubility of AQDCA is a primary challenge in its purification. This is due to a combination of factors:
-
Strong Intermolecular Forces: The two carboxylic acid groups form strong hydrogen bonds, creating a stable crystal lattice.
-
Aromatic Stacking: The large, planar anthraquinone core allows for significant π-π stacking between molecules.
-
High Melting Point: The compound has a very high melting point of approximately 342 °C, which is indicative of a highly stable and difficult-to-disrupt crystal structure.
Due to these properties, AQDCA is poorly soluble in water and most common low-boiling organic solvents like ethanol, acetone, and chloroform at room temperature.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Failure to Dissolve for Recrystallization | 1. Inappropriate Solvent Choice: The solvent lacks the polarity or boiling point to overcome the crystal lattice energy. 2. Insufficient Solvent Volume or Temperature: Not enough energy is being put into the system to achieve dissolution. | Solution: Utilize a high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Heat the mixture to 80-120°C. These solvents effectively disrupt both the hydrogen bonding and π-stacking interactions. A patent for purifying a similar derivative highlights the utility of DMSO.[8] Ensure you are using enough solvent to fully solvate the compound at high temperatures. |
| "Oiling Out" During Cooling | 1. Supersaturation Limit Exceeded Rapidly: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as a liquid phase instead of forming crystals. 2. Poor Solvent System: The chosen solvent is excellent at dissolving the compound when hot but extremely poor when cold, leading to a dramatic and uncontrolled precipitation. | Solution: Re-heat the mixture until the oil redissolves and add more hot solvent (10-20% additional volume) to reduce the concentration. Allow the flask to cool slowly in an insulated container or on the benchtop, undisturbed. Rapid cooling in an ice bath should only be done after slow cooling has initiated crystal formation.[9][10] Slow crystal growth is critical for excluding impurities.[9] |
| Persistent Yellow/Green Color After Recrystallization | 1. Co-crystallization of Impurities: The colored impurities have a similar solubility profile to AQDCA in the chosen solvent. 2. Highly Adsorbed Impurities: Trace amounts of intensely colored impurities may be adsorbed onto the crystal surface. | Solution 1 (Charcoal Treatment): Before hot filtration, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution and keep it heated for 5-10 minutes. The charcoal will adsorb many large, conjugated colored impurities. Perform a hot filtration to remove the charcoal before cooling. Solution 2 (Chemical Method): Convert the AQDCA to its salt (see Protocol 2), which may leave the colored, non-acidic impurities behind in an organic phase. |
| Low Purity Confirmed by HPLC After Purification | 1. Ineffective Purification Method: The chosen method (e.g., recrystallization) is not suitable for separating the specific impurities present. 2. Presence of Isomers: Isomeric impurities are often very difficult to separate by simple recrystallization due to their near-identical physical properties. | Solution: Switch to an orthogonal purification method. If recrystallization fails, the different pKa values of the dicarboxylic acid versus potential mono-carboxylic acid impurities can be exploited. An acid-base purification strategy (Protocol 2) is highly effective for separating acidic compounds from neutral or less acidic ones.[4][8] For very challenging separations, preparative HPLC may be required.[11][12] |
| Very Poor Mass Recovery | 1. Excessive Solvent Used: Using too much solvent during dissolution means a significant amount of product will remain dissolved even after cooling. 2. Premature Crystallization: The compound crystallized during hot filtration, resulting in product loss on the filter paper. 3. Significant Solubility in Wash Solvent: The solvent used to wash the final crystals is dissolving a portion of the product. | Solution: Use the minimum amount of hot solvent required for complete dissolution. To prevent premature crystallization, pre-heat the filtration funnel and flask. After filtering, wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product.[10] |
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for achieving high-purity this compound.
Protocol 1: Recrystallization from a DMSO/Water System
This protocol is effective for removing less polar impurities and those with different solubility profiles in polar aprotic solvents.
Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude AQDCA. For every 1 gram of crude material, add 10-15 mL of DMSO.
-
Heating: Place the flask on a hot plate in a fume hood and heat to approximately 100-120°C with magnetic stirring. Stir until all the solid has completely dissolved.
-
(Optional) Charcoal Treatment: If the solution is highly colored, remove it from the heat, wait one minute, and carefully add a small amount of activated charcoal. Return to the heat and stir for 10 minutes.
-
Hot Filtration: Pre-heat a glass funnel with fluted filter paper by pouring hot DMSO through it. Filter the hot AQDCA solution quickly to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Transfer the hot filtrate to a clean Erlenmeyer flask. Slowly add deionized water dropwise while the solution is still hot and stirring until it just begins to turn cloudy. Add a few drops of DMSO to redissolve the precipitate.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. The slow formation of crystals is crucial for achieving high purity.[9]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals under vacuum at 80-100°C to remove residual solvent.
-
Purity Assessment: Analyze the final product using HPLC and compare it to the crude material.
Protocol 2: Purification via Acid-Base Extraction
This powerful technique leverages the acidic nature of the carboxylic acid groups to separate AQDCA from neutral or weakly acidic impurities.
Methodology:
-
Base Treatment: Suspend the crude AQDCA in a suitable organic solvent in which it is poorly soluble (e.g., dichloromethane or ethyl acetate).
-
Salt Formation: Slowly add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. The AQDCA will deprotonate to form its water-soluble disodium salt and move into the aqueous phase, often accompanied by a color change. Continue adding the base until the aqueous phase is basic (pH ~8).
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. The aqueous layer contains the AQDCA salt, while many neutral organic impurities will remain in the organic layer.
-
Extraction: Separate the aqueous layer. Wash the organic layer one more time with a small amount of the basic solution to recover any remaining product. Combine the aqueous extracts.
-
Reprotonation: Cool the combined aqueous solution in an ice bath. With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise to re-protonate the carboxylate salt. The purified AQDCA will precipitate out as a fine solid. Continue adding acid until the solution is acidic (pH ~2).
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with copious amounts of deionized water to remove all inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product under vacuum at 80-100°C.
-
Purity Assessment: Confirm the removal of impurities and the absence of inorganic salts via HPLC and other appropriate analytical methods.
Section 4: Visualization of Workflows
General Purification Workflow
This diagram illustrates the typical decision-making process for purifying crude AQDCA.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Logic for Persistent Impurities
This diagram outlines the steps to take when initial purification attempts are unsuccessful.
Caption: Logical steps for addressing persistent impurities.
References
-
Chemcess. (n.d.). Anthraquinone: Properties, Production And Uses. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Anthraquinone. Retrieved from [Link]
-
EPO. (2012). Patent EP2497761A1: Process for the purification of anthraquinone derivatives. Retrieved from [Link]
- Google Patents. (1983). US4379092A: Process for the preparation of anthraquinone and its substituted derivatives.
-
ScienceDirect. (2022). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]
-
MDPI. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and purification of anthraquinone in a multifunctional reactor. Retrieved from [Link]
-
MDPI. (2021). Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. Retrieved from [Link]
-
Academic Journals. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Retrieved from [Link]
-
ResearchGate. (2015). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]
-
SciSpace. (2007). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
- Google Patents. (1932). US1845281A: Purification of anthraquinone.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). Effect of impurities in anthraquinone on its catalytic activity in delignification. Retrieved from [Link]
-
Cambridge University Press. (2024). Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4. Retrieved from [Link]
-
DePauw University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2015). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Retrieved from [Link]
-
MDPI. (2023). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. Retrieved from [Link]
-
MDPI. (2024). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries [mdpi.com]
- 3. Anthraquinone - Wikipedia [en.wikipedia.org]
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- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
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- 11. academicjournals.org [academicjournals.org]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Anthraquinones
Welcome to the technical support center for anthraquinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of anthraquinones. Our goal is to empower you with the technical knowledge to overcome common challenges and achieve high-yield, high-purity results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in anthraquinone synthesis are a common issue that can stem from several factors, primarily related to reaction conditions and reagent quality. The most prevalent synthetic routes to anthraquinones are the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride, followed by cyclization, and the Diels-Alder reaction between a naphthoquinone and a diene.[1][2] Let's break down the potential causes and solutions for each:
For Friedel-Crafts Acylation:
-
Suboptimal Catalyst Choice and Loading: The choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is traditionally used, it can be harsh and lead to side reactions.[3] Consider using milder catalysts like alum (KAl(SO₄)₂·12H₂O) in an aqueous medium, which has been shown to produce good to excellent yields (70–96%).[4][5] Overloading the catalyst can also promote side product formation.[6] Optimization of the catalyst-to-substrate ratio is crucial.
-
Inadequate Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[7] Monitor your reaction temperature closely and consider running a temperature optimization series.
-
Poor Quality of Starting Materials: Impurities in your benzene derivative or phthalic anhydride can significantly impact the reaction.[6] Ensure you are using high-purity, anhydrous reagents.
-
Presence of Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[8] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Solvent Effects: The polarity of the solvent can influence the product distribution. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[9] The choice of solvent can also affect the solubility of reaction intermediates.
For Diels-Alder Reactions:
-
Unfavorable Electronic Matching: The rate of a Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile. A reaction between an electron-rich diene and an electron-poor dienophile is most effective. If both your diene and dienophile have electron-withdrawing groups, the reaction rate can be significantly reduced.[10]
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the reactants, leading to lower yields.
-
Reversibility of the Reaction: Some Diels-Alder reactions are reversible, especially at higher temperatures. If you suspect this is the case, running the reaction at a lower temperature for a longer duration may improve the yield.
General Solutions to Improve Yield:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reaction and determine the optimal reaction time.[11][12]
-
Purification of Starting Materials: If you suspect impurities in your starting materials, consider purifying them by recrystallization or distillation before use.
Question 2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
Answer:
The formation of side products is a common challenge in anthraquinone synthesis. The nature of these byproducts depends on the synthetic route and reaction conditions.
In Friedel-Crafts Acylation:
-
Isomer Formation: The acylation of substituted benzenes can lead to a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.
-
Multiple Acylations: Under harsh conditions or with an excess of the acylating agent, di-acylation of the aromatic ring can occur.
-
Rearrangements: In some cases, alkyl groups on the benzene ring can migrate during the reaction, leading to a mixture of anthraquinone products.[13][14]
-
Degradation Products: Overheating or prolonged reaction times can lead to the formation of degradation products.[15]
To Minimize Side Product Formation:
-
Control Reaction Temperature: Carefully control the reaction temperature to avoid overheating.[7]
-
Optimize Catalyst and Stoichiometry: Use the optimal amount of catalyst and ensure the correct stoichiometry of reactants. An excess of the catalyst or acylating agent can promote side reactions.[3][6]
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Experiment with different solvents to find the one that gives the highest selectivity for the desired product.[9]
In Diels-Alder Reactions:
-
Regioisomer and Stereoisomer Formation: The cycloaddition can result in different regioisomers and stereoisomers (endo/exo). The regioselectivity is influenced by the electronic and steric properties of the substituents on the diene and dienophile.[16] Lewis acid catalysts can sometimes be used to control the regioselectivity.[16]
General Strategies:
-
Step-wise Addition of Reagents: In some cases, adding one reagent slowly to the reaction mixture can help to control the reaction and minimize the formation of side products.
Question 3: What is the most effective method for purifying the crude anthraquinone product?
Answer:
The purification of synthetic anthraquinones is crucial to obtain a high-purity product. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the anthraquinone well at high temperatures but poorly at low temperatures, while the impurities remain soluble or insoluble at all temperatures.[17]
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica gel is a versatile technique that can separate the desired product from a wide range of impurities.[18] The choice of eluent (solvent system) is determined by the polarity of the anthraquinone and the impurities.[12]
-
Extraction: Acidic or basic impurities can be removed by washing the crude product with an appropriate aqueous solution. For example, unreacted o-benzoylbenzoic acid from a Friedel-Crafts synthesis can be removed by washing with a dilute base.[19]
-
Sublimation: For thermally stable anthraquinones, gradient sublimation can be a highly effective method for achieving very high purity, particularly for applications in electronics.[17]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a solvent-free approach for Friedel-Crafts acylation in anthraquinone synthesis?
A1: A solvent-free, or mechanochemical, approach to Friedel-Crafts acylation offers several advantages.[3] It is more environmentally friendly as it eliminates the use of often toxic and volatile organic solvents.[3][20] This can also simplify the work-up procedure and may lead to higher yields and shorter reaction times.[21][22]
Q2: Can microwave irradiation be used to accelerate anthraquinone synthesis?
A2: Yes, microwave-assisted synthesis can significantly reduce reaction times for the preparation of anthraquinone derivatives.[21] The selective absorption of microwave energy by polar molecules can lead to rapid heating and increased reaction rates.[21]
Q3: What analytical techniques are most suitable for characterizing synthetic anthraquinones?
A3: A combination of spectroscopic and chromatographic techniques is typically used to characterize synthetic anthraquinones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[23]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern.[24]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the quinone carbonyls.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the conjugated system.[23]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to separate mixtures of isomers.[25][26]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity.[12]
Q4: Are there alternative, greener synthetic routes to anthraquinones?
A4: Yes, there is ongoing research into developing more sustainable methods for anthraquinone synthesis. Some promising alternatives to the traditional Friedel-Crafts route, which often uses stoichiometric amounts of Lewis acids, include:
-
Catalytic methods using solid acid catalysts: These catalysts can be easily separated from the reaction mixture and reused, reducing waste.[7][22]
-
Palladium-catalyzed acylation: This method avoids the use of toxic carbon monoxide gas and employs readily available aldehydes.[27]
-
Diels-Alder reactions: This atom-economical reaction can be a very efficient way to construct the anthraquinone core.[28]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Alum as a Catalyst [4][11]
-
In a round-bottom flask, combine phthalic anhydride (1.0 mmol) and the desired substituted benzene (1.1 mmol) in water (5 mL).
-
Add alum (KAl(SO₄)₂·12H₂O) (25 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time will vary depending on the reactivity of the substituted benzene (typically 60-120 minutes).
-
Upon completion, extract the reaction mixture with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Diels-Alder Reaction to Synthesize Hydroanthraquinones [28]
-
Dissolve the 2-substituted naphthoquinone (1.00 equiv.) and the diene (3.00–5.00 equiv.) in dry dichloromethane.
-
Heat the reaction mixture to 40°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting hydroanthraquinone derivative by flash chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Methylanthraquinone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane | 42 | 0.5 | Varies | [13] |
| Alum | Water | Room Temp | 1.5 | 92 | [4] |
| HPW/SiO₂ | None | 220 | 2 | 99.6 | [7] |
| H-Beta Zeolite | None | 266 | 1.5 | 99 | [7] |
Visualizations
Caption: Workflow for Anthraquinone Synthesis via Friedel-Crafts Acylation.
Caption: Troubleshooting Decision Tree for Optimizing Anthraquinone Synthesis.
References
-
An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. [Link]
-
Analytical methods for determination of anthraquinone dyes in historical textiles: A review. [Link]
-
Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. [Link]
-
Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. [Link]
-
Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. [Link]
-
An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. [Link]
-
Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Analytical methods for determination of anthraquinone dyes in historical textiles: A review. [Link]
-
Synthesis and purification of anthraquinone in a multifunctional reactor. [Link]
-
MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. [Link]
-
Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. [Link]
-
Purification Procedures for Synthetic Dyes. [Link]
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. [Link]
-
Mechanochemical Friedel–Crafts acylations. [Link]
- Purific
-
Anthraquinone: Properties, Production And Uses. [Link]
-
Suggestions to purify anthraquinone dyes for electronic displays? [Link]
-
Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. [Link]
-
Method of preparation of Anthracene. [Link]
-
Anthraquinone. [Link]
-
Anthraquinone | Synthesis, Reactions, Dyeing. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. [Link]
-
green routes to synthesis of anthraquinone derivatives via friedel – crafts reaction under solvent free conditions using solid acid catalyst. [Link]
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. [Link]
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. [Link]
-
Diels-Alder Reaction. [Link]
Sources
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- 4. tandfonline.com [tandfonline.com]
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- 7. researchgate.net [researchgate.net]
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- 18. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 19. US2860036A - Purification of anthraquinone solutions - Google Patents [patents.google.com]
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addressing solubility issues of anthraquinone derivatives in specific solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with anthraquinone derivatives. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Anthraquinone Solubility Challenge
Anthraquinone and its derivatives are a vital class of compounds, forming the structural backbone for everything from dyes to potent chemotherapeutics. However, their core structure—a rigid, planar, polycyclic aromatic system—makes them inherently hydrophobic and poorly soluble in aqueous media.[1][2] High lattice energy in their crystalline form can also limit their dissolution in organic solvents. Understanding these fundamental properties is the first step in overcoming the solubility hurdles you may face in your research.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm starting a new project with an anthraquinone derivative. Which solvent should I try first?
Answer: Your initial choice of solvent is critical and should be guided by the principle of "like dissolves like." Given the aromatic and often nonpolar nature of the anthraquinone core, you should begin with organic solvents.
A systematic approach is to test solubility across a polarity range. The substitution pattern on your specific derivative will significantly influence its polarity and solubility profile. For instance, hydroxyl or amino groups can increase polarity and offer sites for hydrogen bonding.[3][4]
Recommended Starting Solvents: A good starting point is to test a small amount of your compound (~1-2 mg) in 0.5-1.0 mL of the following solvents.
| Solvent | Class | Polarity Index | Typical Use Case & Rationale |
| Chloroform | Halogenated | 4.1 | Excellent for dissolving nonpolar to moderately polar aromatic compounds. |
| Acetone | Ketone | 5.1 | A versatile, moderately polar aprotic solvent that can dissolve a wide range of organic compounds.[1][5] |
| Ethanol | Alcohol | 4.3 | A polar protic solvent capable of hydrogen bonding, useful if your derivative has -OH or -NH2 groups.[1][6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | A highly polar aprotic solvent, often considered a "universal" solvent for difficult-to-dissolve compounds in drug discovery. |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Another powerful, polar aprotic solvent suitable for highly crystalline or otherwise insoluble compounds. |
Data compiled from various sources, including[1][5].
Below is a logical workflow for your initial solvent screening process.
Question 2: My compound is insoluble in common organic solvents and water. What are my options?
Answer: When single-solvent systems fail, you must move to more advanced formulation strategies. These techniques work by altering the properties of the solvent or the compound itself to favor dissolution. The primary methods include cosolvency, pH adjustment, surfactant-based solubilization, and complexation.
Strategy 1: Cosolvency
Causality: Cosolvency is the process of adding a water-miscible organic solvent (a cosolvent) to an aqueous medium to increase the solubility of a nonpolar solute.[7][8] The mechanism is twofold: the cosolvent reduces the overall polarity of the solvent system and can disrupt the hydrogen-bonding network of water, which tends to "squeeze out" hydrophobic molecules.[9][] This reduction in interfacial tension between your compound and the solvent facilitates dissolution.[11][12]
Common Cosolvents for Aqueous Systems:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[]
Experimental Protocol: Screening for an Effective Cosolvent System
-
Preparation: Prepare stock solutions of your anthraquinone derivative in the pure cosolvents where it shows the highest solubility (e.g., 10 mg/mL in DMSO).
-
System Creation: In a series of vials, add your primary solvent (e.g., water or a buffer).
-
Titration: Incrementally add the cosolvent stock solution to the aqueous phase, vortexing after each addition. For example, create systems with 5%, 10%, 20%, 30%, and 50% (v/v) cosolvent.
-
Observation: Visually inspect for precipitation. The highest concentration of your compound that remains in a clear solution for a set period (e.g., 24 hours) is the saturation solubility for that cosolvent ratio.
-
Quantification: For precise measurements, analyze the clear supernatant using HPLC or UV-Vis spectrophotometry (see Question 4).
Strategy 2: pH Adjustment
Causality: This strategy is only effective if your anthraquinone derivative possesses ionizable functional groups (e.g., carboxylic acids, phenols, or amines). By adjusting the pH of the aqueous solution, you can convert a neutral, poorly soluble molecule into a charged, water-soluble salt.[][13] According to the Henderson-Hasselbalch equation, a good rule of thumb is to adjust the pH to at least 2 units above the pKa for an acidic group or 2 units below the pKa for a basic group to ensure >99% ionization.[14]
-
For Acidic Derivatives (e.g., with -COOH or phenolic -OH): Increasing the pH with a base (e.g., NaOH) will deprotonate the group, forming a soluble anionic salt.[15]
-
For Basic Derivatives (e.g., with -NH2): Decreasing the pH with an acid (e.g., HCl) will protonate the group, forming a soluble cationic salt.[15]
Experimental Protocol: Determining pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibration: Add an excess amount of your solid compound to each buffer solution in separate vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). This ensures the solution is truly saturated.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Analysis: Measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC or UV-Vis.
-
Profile Generation: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Strategy 3: Surfactant-Based Micellar Solubilization
Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[16] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[17][18] The hydrophobic tails form a core, creating a microenvironment where your nonpolar anthraquinone derivative can partition, effectively "hiding" it from the aqueous bulk solvent.[17] This dramatically increases the apparent solubility of the compound.
Types of Surfactants:
-
Anionic: Sodium Dodecyl Sulfate (SDS)
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)[3]
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyl 35 Castor Oil (Cremophor® EL).[18] Non-ionic surfactants are often preferred in biological applications due to their lower toxicity.[16][18]
Experimental Protocol: Phase Solubility Study with Surfactants
-
Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of a chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Equilibration: Add an excess of your anthraquinone derivative to each surfactant solution.
-
Agitation & Analysis: Follow the same steps (Agitation, Phase Separation, Analysis) as described in the pH-adjustment protocol.
-
Plotting: Plot the solubility of your compound against the surfactant concentration. You should observe a significant increase in solubility above the surfactant's CMC.
Strategy 4: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[19][] They possess a hydrophilic exterior, which makes them water-soluble, and a hydrophobic inner cavity.[19][21] Your hydrophobic anthraquinone derivative can fit into this cavity, forming a water-soluble "inclusion complex."[21] This host-guest interaction effectively shields the drug from the aqueous environment, enhancing its solubility and stability.
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used but has limited water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[19][22]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubility and a strong ability to form complexes.
Experimental Protocol: The protocol for evaluating cyclodextrins is identical to the Phase Solubility Study described for surfactants. You would simply use increasing concentrations of the chosen cyclodextrin instead of a surfactant.
Question 3: How do I accurately measure the solubility of my compound?
Answer: Visual inspection is useful for screening, but quantitative data requires a robust analytical method. The "gold standard" for measuring equilibrium solubility is the shake-flask method .[14]
Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
System Setup: Place an amount of the solid compound into a vial that is known to be in excess of its solubility limit (you should see solid material at the bottom).
-
Solvent Addition: Add a precise volume of the chosen solvent or solvent system (e.g., buffer, cosolvent mixture).
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., an incubator at 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some highly crystalline compounds may require 48-72 hours.
-
Confirmation of Equilibrium: It is good practice to confirm that equilibrium has been reached. This can be done by taking samples at different time points (e.g., 24h and 48h). If the concentration is the same, equilibrium is likely achieved.[23]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is crucial to filter this aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. You will need to develop a method and create a calibration curve using standards of known concentrations.[24][25]
-
UV-Vis Spectrophotometry: A simpler and faster method, suitable if your compound has a strong chromophore and there are no interfering substances in the solvent system. A calibration curve is also required.[24]
-
-
Calculation: Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. Express the result in units such as mg/mL or µM.
Question 4: I've tried everything and my compound is still not soluble enough for my assay. What now?
Answer: If the above methods do not provide sufficient solubility for your in vitro or in vivo experiments, you may need to consider more advanced drug delivery technologies or medicinal chemistry approaches.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][26] Techniques like hot-melt extrusion or spray drying can create an amorphous form of the drug, which has higher kinetic solubility and faster dissolution rates than its crystalline form.[9]
-
Nanotechnology: Reducing the particle size of your compound to the nanometer range dramatically increases its surface area, which can significantly enhance dissolution rate according to the Noyes-Whitney equation.[9][27][28] This creates a nanosuspension.
-
Prodrug Approach: This is a medicinal chemistry strategy where a labile, hydrophilic group is chemically attached to your anthraquinone derivative.[28] This new molecule (the prodrug) is more water-soluble. Once administered, the body's enzymes cleave off the hydrophilic group, releasing the active parent drug at the site of action.[28]
These advanced methods typically require specialized equipment and expertise. Collaboration with a formulation science or medicinal chemistry group is often the best path forward.
References
- Al-kassas, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Gautam, S., & Singh, R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.com.
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Patel, P. (2023). Solubility Enhancement Techniques. Pharmaguideline.
- Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Rathod, D., et al. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. CD Bioparticles Blog.
- Slideshare. (n.d.). Cosolvency.
- Wikipedia. (n.d.). Cosolvent.
- Asim, S., et al. (2023).
- Solubility of Things. (n.d.). Anthraquinone.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Gürsoy, R. N., & Ceylan, Ş. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Semantic Scholar.
- Chemistry LibreTexts. (2021). 8.11: Effect of pH on Acid Base Reactions.
- Sciencemadness Wiki. (2023). Anthraquinone.
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Holmberg, K., et al. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
- Jain, A., et al. (2018). Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
- Torchilin, V. P. (2007).
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 1,4-Anthraquinone in Organic Solvents.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Alwi, R. S., et al. (n.d.). Measurement and correlation of solubility of anthraquinone derivatives in supercritical carbon dioxide. CORE.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- BOC Sciences. (n.d.).
- Lund University Publications. (n.d.).
- Fiveable. (n.d.). 8.11 pH and Solubility - AP Chemistry.
- Al-Hayan, M. N. (2019). Solubility of anthraquinone derivatives in supercritical carbon dioxide. Request PDF.
- Global Chem Lab. (n.d.). Medicinal Chemistry Support.
- Charles River Laboratories. (n.d.). Medicinal Chemistry Webinars and Resources.
- Shoghi, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Kumar, A., et al. (2017).
- Khan Academy. (n.d.). pH and solubility.
- Alwi, R. S., et al. (2014).
- Jin, Y., et al. (2019). Long-lifetime, potentially low-cost anthraquinone flow battery chemistry developed from study of effects of water-solubilizing group and connection to core.
- ACS Publications. (n.d.). Key Resources for Medicinal Chemists.
- Fell, E. M. (2018).
- Liberty University. (2021). Use of Anthraquinone Derivatives and Methods of Efficient Syntheses.
- Shimadzu Scientific Instruments. (n.d.). Medicinal Chemistry.
- CCDC. (n.d.).
- AAT Bioquest. (2022).
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preventing byproduct formation in Anthraquinone-2,3-dicarboxylic Acid synthesis
Welcome to the technical support center for the synthesis of Anthraquinone-2,3-dicarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this important molecule. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format, moving beyond simple protocols to explain the scientific principles behind each recommendation.
Introduction: The Challenge of Byproduct Formation
The synthesis of this compound, a key building block in various applications including materials science and pharmaceuticals, can be accomplished through several synthetic routes. However, each pathway presents unique challenges, primarily the formation of undesired byproducts that can complicate purification and reduce yields. This guide will focus on the three most common synthetic strategies and provide detailed troubleshooting for minimizing byproduct formation.
The primary synthetic routes covered are:
-
Oxidation of 2,3-dimethylanthraquinone: A direct approach that can be prone to incomplete oxidation or over-oxidation.
-
Diels-Alder Reaction: A powerful cycloaddition method where regioselectivity is the main hurdle.
-
Friedel-Crafts Acylation: A classic method for building the anthraquinone core, often challenged by isomeric byproduct formation.
Below, you will find frequently asked questions and troubleshooting guides for each of these synthetic pathways, designed to help you optimize your reaction conditions and achieve a higher purity of your target molecule.
Section 1: Oxidation of 2,3-dimethylanthraquinone
This method involves the oxidation of the two methyl groups of 2,3-dimethylanthraquinone to carboxylic acids. While seemingly straightforward, controlling the oxidation to prevent the formation of byproducts requires careful attention to reaction conditions.
Frequently Asked Questions & Troubleshooting
Question 1: My oxidation of 2,3-dimethylanthraquinone is incomplete, leaving unreacted starting material. How can I drive the reaction to completion without generating more byproducts?
Answer:
Incomplete conversion is a common issue and can often be resolved by optimizing the reaction time and the molar ratio of the oxidizing agent.
-
Causality: The methyl groups on the electron-deficient anthraquinone ring are relatively resistant to oxidation. Insufficient reaction time or a substoichiometric amount of oxidant will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is no longer detectable.
-
Optimize Oxidant Concentration: Gradually increase the molar equivalents of your chosen oxidizing agent (e.g., nitric acid, potassium permanganate, or a chromium-based oxidant). It is recommended to perform small-scale experiments to find the optimal excess that maximizes conversion without significantly increasing byproduct formation.
-
Temperature Adjustment: A modest increase in reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to degradative side reactions and the formation of over-oxidation byproducts.
-
Question 2: I am observing byproducts that appear to be partially oxidized intermediates (e.g., having one methyl and one carboxylic acid group). How can I promote complete oxidation to the dicarboxylic acid?
Answer:
The formation of mono-oxidized intermediates suggests that the reaction conditions are not vigorous enough to oxidize both methyl groups effectively.
-
Causality: The first methyl group is generally easier to oxidize than the second. Once the first carboxylic acid group is formed, its electron-withdrawing nature further deactivates the anthraquinone ring system, making the oxidation of the second methyl group more challenging.
-
Troubleshooting Steps:
-
Choice of Oxidant: Consider using a stronger oxidizing agent. If you are using a mild oxidant, switching to a more potent one like hot nitric acid or potassium permanganate under basic conditions may be necessary.
-
Reaction Conditions: As mentioned previously, increasing the reaction temperature and the concentration of the oxidant can help drive the reaction to the fully oxidized product.
-
Catalysis: In some cases, the use of a catalyst can facilitate the oxidation. For instance, with certain oxidants, the addition of a phase-transfer catalyst or a metal catalyst can improve the reaction efficiency.
-
Question 3: My final product is contaminated with byproducts from over-oxidation or ring cleavage. How can I prevent this?
Answer:
Over-oxidation and ring degradation are typically caused by excessively harsh reaction conditions.
-
Causality: Strong oxidizing agents at high temperatures can attack the aromatic rings of the anthraquinone core, leading to the formation of complex mixtures of degradation products.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature within the optimal range determined from literature or preliminary experiments. Avoid localized overheating by ensuring efficient stirring.
-
Controlled Addition of Oxidant: Instead of adding the entire amount of the oxidizing agent at once, a slow, portion-wise or dropwise addition can help to maintain a controlled reaction rate and temperature.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material and mono-oxidized intermediates have been consumed. Monitor the reaction closely and quench it once the desired product is maximized.
-
Experimental Protocol: Oxidation of 2,3-dimethylanthraquinone with Nitric Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dimethylanthraquinone in an excess of aqueous nitric acid (e.g., 50-70%).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by periodically taking small aliquots, quenching them with water, and analyzing by TLC or HPLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent such as acetic acid or a mixture of organic solvents.
Section 2: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing the anthraquinone skeleton. In the context of synthesizing this compound, this would typically involve the reaction of a substituted naphthoquinone (the dienophile) with a diene, followed by an oxidation step. The primary challenge in this approach is controlling the regioselectivity of the cycloaddition, which can lead to the formation of isomeric byproducts.
Frequently Asked Questions & Troubleshooting
Question 1: My Diels-Alder reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2,3-disubstituted pattern?
Answer:
Controlling regioselectivity in the Diels-Alder reaction is a well-known challenge and is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[1]
-
Causality: When an unsymmetrical diene reacts with an unsymmetrical dienophile, there are two possible orientations for the cycloaddition, leading to two different regioisomers. The preferred orientation is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Generally, the reaction is favored when the largest orbital coefficient of the HOMO aligns with the largest orbital coefficient of the LUMO.[2][3]
-
Troubleshooting Steps:
-
Choice of Dienophile: The substituents on the naphthoquinone dienophile play a crucial role. An electron-withdrawing group on the dienophile can significantly influence the regioselectivity. For the synthesis of this compound, one might start with a naphthoquinone that already has precursors to the carboxylic acid groups at the 2 and 3 positions, or with a directing group that favors substitution at these positions.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the Diels-Alder reaction. The Lewis acid coordinates to a carbonyl group on the dienophile, which lowers the energy of the LUMO and can alter the relative magnitudes of the orbital coefficients, thereby favoring one regioisomeric transition state over the other.[1] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. It is advisable to screen a range of solvents from non-polar (e.g., toluene, hexane) to polar (e.g., dichloromethane, acetonitrile).
-
Temperature Control: Diels-Alder reactions are often reversible. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor the formation of the thermodynamically more stable product, which may be the desired regioisomer.
-
Question 2: I am observing the formation of endo and exo stereoisomers in my Diels-Alder adduct. Does this matter for the synthesis of this compound, and can I control it?
Answer:
For the synthesis of a fully aromatized product like this compound, the initial endo/exo stereochemistry of the Diels-Alder adduct is often irrelevant, as the stereocenters are eliminated during the subsequent aromatization step (usually an oxidation).
-
Causality: The formation of endo and exo isomers is a result of two different stereochemical approaches of the diene to the dienophile. The endo product is often the kinetically favored product due to secondary orbital interactions.
-
Recommendation: In most cases, you do not need to control the endo/exo ratio if the subsequent step is an aromatization. However, if you need to isolate the intermediate adduct for any reason, you can influence the ratio by adjusting the reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable exo product.
Diagram: Regioselectivity in the Diels-Alder Reaction
Caption: Desired and undesired pathways in Friedel-Crafts acylation.
Section 4: Purification and Analysis
Regardless of the synthetic route chosen, the final product will likely require purification to remove unreacted starting materials, intermediates, and byproducts.
Frequently Asked Questions & Troubleshooting
Question 1: What is the best method to purify crude this compound?
Answer:
The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the first and most effective method for purifying solid organic compounds. For this compound, which is a relatively polar molecule, polar organic solvents are good candidates.
-
Recommended Solvents: Glacial acetic acid, dimethylformamide (DMF), or a mixture of solvents like ethanol/water or dioxane/water can be effective. [4]The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction: Since the product is a dicarboxylic acid, you can exploit its acidic nature for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous solution of a weak base, such as sodium bicarbonate. The dicarboxylic acid will be deprotonated and move into the aqueous layer, leaving less acidic impurities in the organic layer.
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified product.
-
Collect the precipitate by filtration.
-
-
Chromatography: If recrystallization and extraction are insufficient to remove persistent impurities, especially isomers, column chromatography may be necessary.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acids.
-
Question 2: How can I effectively analyze the purity of my this compound and identify the byproducts?
Answer:
A combination of analytical techniques is recommended for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for assessing the purity and quantifying the amounts of product and byproducts. [5][6] * Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol is effective for separating compounds with a range of polarities.
-
Detection: A UV-Vis detector is suitable, as anthraquinones have strong chromophores.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of any major byproducts that can be isolated.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide the molecular weights of the components in your sample, which is extremely helpful for identifying unknown byproducts.
Quantitative Data Summary: HPLC Conditions for Anthraquinone Analysis
| Parameter | Recommended Condition | Purpose |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure carboxylic acids are protonated. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column. |
| Gradient | Start with a low % of B, increase to a high % of B over 20-30 min | To effectively separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | Anthraquinones have strong absorbance at these wavelengths. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
This table provides a starting point for developing an HPLC method for your specific sample. Optimization may be required based on the observed separation.
References
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- Grienke, U., Kählig, H., & Schmidtke, M. (2014). A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography.
- Senthilkumar, K., & Senthilkumar, P. (2007). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A, 111(36), 8864–8868.
- Process for the purification of anthraquinone derivatives. (2012).
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Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Friedel-Crafts Alkylation. (2015, July 18). In Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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- Fig. 2 Chromatograms showing the complete separation of acid (phthalic...). (n.d.).
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Technical Support Center: Scaling Up the Production of Anthraquinone-2,3-dicarboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Anthraquinone-2,3-dicarboxylic Acid (AQDCA). As a critical building block in the development of advanced materials, including Metal-Organic Frameworks (MOFs) and potential therapeutic agents, consistent and high-yield production is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-scale production.
Overview of Synthetic Strategies
The successful scale-up of this compound production hinges on selecting a robust and reproducible synthetic route. The two primary pathways involve either building the anthraquinone core via electrophilic aromatic substitution or oxidizing a pre-existing polycyclic aromatic hydrocarbon (PAH).
-
Friedel-Crafts Acylation Route: This is a classical and widely used two-step method. It begins with the Friedel-Crafts acylation of a substituted benzene derivative with pyromellitic dianhydride or a related precursor, followed by an intramolecular cyclization (dehydration) to form the anthraquinone core.[3][4] This route offers versatility but requires careful control of reaction conditions to avoid side reactions.
-
Oxidation of PAHs: This approach utilizes a larger, pre-formed polycyclic aromatic hydrocarbon, such as phenanthrene, which is then oxidized to yield the desired anthraquinone derivative.[5][6] While potentially more direct, this method's success depends heavily on the selectivity of the oxidizing agent to prevent over-oxidation and ring cleavage.[5]
The following diagram illustrates the high-level strategic choice between these two synthetic routes.
Caption: High-level overview of the two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during synthesis, purification, and analysis in a practical question-and-answer format.
Synthesis & Reaction Control
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the most common factors to investigate?
Low yields in Friedel-Crafts acylation are a frequent challenge during scale-up. The root cause often lies in one of several critical parameters:
-
Catalyst Activity & Stoichiometry: Lewis acids like aluminum trichloride (AlCl₃) are extremely moisture-sensitive. Ensure the catalyst is fresh and handled under strictly anhydrous conditions. Stoichiometrically, more than two moles of AlCl₃ are often required per mole of anhydride, as the catalyst complexes with the carbonyl groups.[4]
-
Reaction Temperature: The initial acylation is typically exothermic. Inadequate temperature control can lead to side reactions and degradation. A common issue is the formation of undesired isomers or byproducts at elevated temperatures.[3] Conversely, temperatures that are too low may result in an incomplete reaction.
-
Reactant Purity: The purity of the starting benzene derivative and phthalic anhydride analog is crucial. Impurities can interfere with the catalyst or lead to unwanted side products.
-
Solvent Choice: The solvent must be inert to Friedel-Crafts conditions. While sometimes a reactant (like benzene) can be used in excess as the solvent, other options like dichloromethane or carbon disulfide are common. The choice can impact reactant solubility and reaction kinetics.
Q2: I am observing multiple products in my crude reaction mixture via HPLC. How can I minimize byproduct formation?
The formation of multiple products often points to issues with reaction selectivity.
-
Isomer Formation: If using a substituted benzene, the directing effects of the substituent will dictate the position of acylation. This can lead to a mixture of ortho, meta, and para isomers of the intermediate benzoylbenzoic acid, which subsequently cyclize to different anthraquinone products.[3] Consider starting with a symmetrically substituted or unsubstituted benzene if possible.
-
Polyacylation: Although the acyl group added is deactivating, preventing further acylation on the same ring, it is possible for reactions to occur on different molecules if stoichiometry is not carefully controlled.[7][8] Using a slight excess of the aromatic compound can help mitigate this.
-
Incomplete Cyclization: The second step, an intramolecular dehydration, requires a strong protic acid (like fuming sulfuric acid) and sufficient heat.[4] If this step is incomplete, you will have residual o-benzoylbenzoic acid intermediates in your final product.
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for diagnosing the cause of low reaction yields.
Purification & Analysis
Q3: My final product is an off-white or yellowish powder, not the expected color. What are the likely impurities?
The color of the final product is a key indicator of purity. While product specifications often allow for a range from white to light yellow/green[9], significant discoloration suggests impurities.
-
Residual Reactants: Unreacted starting materials can impart color.
-
Incompletely Cyclized Intermediates: The o-benzoylbenzoic acid precursor may have a different color profile.
-
Oxidation Byproducts: During the reaction or workup, minor side reactions can create highly conjugated, colored impurities.
-
Metallic Residues: If using metal-based catalysts, incomplete removal can lead to colored metal complexes.
Effective purification is key. A common method involves extraction with boiling water followed by recrystallization from a suitable organic solvent.[4]
Q4: What is the most robust analytical method for ensuring batch-to-batch consistency during scale-up?
For quality control (QC) and quality assurance (QA), a combination of methods is recommended:
| Analytical Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects impurities. | >98.0% area[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and identifies organic impurities. | Spectrum conforms to reference standard. |
| Melting Point Analysis | Assesses overall purity. | Sharp melting range consistent with literature values. |
| Elemental Analysis | Confirms elemental composition (C, H, O). | Within ±0.4% of theoretical values. |
Safety & Handling
Q5: What are the critical safety precautions when scaling up the Friedel-Crafts synthesis route?
Scaling up introduces significant safety challenges that must be addressed:
-
Reagent Handling: Anhydrous aluminum trichloride reacts violently with water, releasing HCl gas. Fuming sulfuric acid (oleum) is extremely corrosive and releases SO₃. Both must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Exothermic Reactions: The acylation step can generate significant heat. The reaction vessel must have adequate cooling capacity to prevent a thermal runaway. A slow, controlled addition of reagents is critical.
-
Quenching: The reaction is typically quenched by pouring the mixture onto ice water. This must be done slowly and cautiously in a vessel large enough to accommodate potential splashing and gas evolution.
-
Product Handling: The final product, this compound, is classified as a skin and eye irritant.[10][11] Always handle the solid powder with gloves and safety glasses.
Experimental Protocols
The following protocols provide a starting point for laboratory-scale synthesis and purification. These must be adapted and optimized for specific equipment and scale.
Protocol 1: Synthesis via Friedel-Crafts Acylation & Cyclization
This protocol is based on the general principles of Friedel-Crafts chemistry for anthraquinone synthesis.[3][4]
Step A: Friedel-Crafts Acylation
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or scrubber). Ensure all glassware is oven-dried.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum trichloride (2.2 eq) and an inert solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve the appropriate pyromellitic dianhydride analog (1.0 eq) in the solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
Step B: Cyclization
-
Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
Filter the resulting precipitate (the crude o-benzoylbenzoic acid intermediate), wash thoroughly with water, and dry.
-
Add the dried intermediate to fuming sulfuric acid (20% SO₃) in a separate flask.
-
Heat the mixture to 100-120 °C for 2-3 hours.[4] The color will typically darken significantly.
-
Cool the mixture to room temperature and carefully pour it onto ice water.
-
Filter the crude this compound precipitate, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Select an appropriate solvent system. A mixture of polar organic solvents (e.g., ethanol, acetic acid) and water can be effective.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.[1]
References
-
Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. (2023). MDPI. Available from: [Link]
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. (2017). Royal Society Open Science. Available from: [Link]
-
Partially oxidized polycyclic aromatic hydrocarbons show an increased bioavailability and biodegradability. FEMS Microbiology Letters. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
- Process for the preparation of anthraquinone and its substituted derivatives. (1983). Google Patents.
-
Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism. Biochemical Journal. Available from: [Link]
- Method for the production of phenanthrenequinone. (1985). Google Patents.
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis and purification of anthraquinone in a multifunctional reactor. ResearchGate. Available from: [Link]
-
Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line. (2015). Drug Design, Development and Therapy. Available from: [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Available from: [Link]
-
Issues with reduction of 3-amino-anthraquinone-2-carboxylic acid. (2023). Reddit. Available from: [Link]
-
Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. (2022). Horticulturae. Available from: [Link]
-
Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. (2019). MDPI. Available from: [Link]
-
Anthracene Reactions and Phenanthrene. Scribd. Available from: [Link]
-
Recent total syntheses of anthraquinone-based natural products. (2020). Beilstein Journal of Organic Chemistry. Available from: [Link]
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stability issues of Anthraquinone-2,3-dicarboxylic Acid under different pH conditions
Technical Support Center: Anthraquinone-2,3-dicarboxylic Acid (AQDA)
Welcome to the technical support center for this compound (AQDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of AQDA's stability under various pH conditions. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the scientific rationale and practical steps needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) on AQDA Stability
This section covers fundamental questions regarding the chemical behavior of AQDA in different aqueous environments.
Q1: What is this compound (AQDA) and why is its stability important?
This compound (AQDA) is an organic compound featuring a core anthraquinone structure substituted with two carboxylic acid groups.[1][2] The anthraquinone moiety is a common chromophore found in many dyes and has been explored for various applications, including in redox flow batteries and as a precursor for more complex molecules.[3] The dicarboxylic acid groups impart specific solubility and reactivity characteristics.
The stability of AQDA is critical because degradation can lead to the loss of desired properties, the formation of impurities, and inaccurate experimental results.[4][5] For drug development professionals, understanding the stability profile is a regulatory requirement to ensure the safety and efficacy of a final product.[6][7][8][9][10]
Q2: What are the primary factors influencing the stability of AQDA in solution?
The primary factors are pH, temperature, and light exposure .
-
pH: The pH of the solution will determine the ionization state of the carboxylic acid groups and can catalyze hydrolytic reactions or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, such as decarboxylation.[11]
-
Light: Like many anthraquinone derivatives, AQDA may be susceptible to photolytic degradation, where exposure to light, particularly UV, can induce decomposition.[12]
Q3: What are the potential degradation pathways for AQDA under different pH conditions?
While specific degradation pathways for AQDA are not extensively documented in publicly available literature, we can infer potential pathways based on the chemical functionalities present: the anthraquinone core and the two carboxylic acid groups.
-
Under Strongly Acidic Conditions (pH < 3):
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when heated, a process that can be promoted by strong acids.[11][13][14] This would result in the formation of anthraquinone derivatives with one or no carboxylic acid groups.
-
Hydrolysis: Although the anthraquinone core is generally stable, extreme acidic conditions coupled with high temperatures could potentially lead to reactions involving the quinone system.
-
-
Under Neutral Conditions (pH ≈ 7):
-
AQDA is expected to be most stable around neutral pH, though slow degradation via oxidation or photolysis can still occur over extended periods.
-
-
Under Strongly Basic Conditions (pH > 9):
-
Oxidative Degradation: The anthraquinone core can be susceptible to oxidative cleavage under harsh basic conditions, potentially leading to the opening of the aromatic rings and the formation of smaller molecules like phthalic acid or benzoic acid derivatives.[15][16]
-
Color Changes: Many anthraquinone derivatives exhibit significant color changes in basic solutions due to the deprotonation of hydroxyl groups or other substituents that alter the electronic structure of the chromophore.[15][17] While AQDA lacks hydroxyl groups, changes in the ionic state of the carboxylates could still influence its UV-Vis spectrum.
-
Below is a conceptual diagram illustrating these potential pathways.
Sources
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting MOF Crystallinity with Anthraquinone-2,3-dicarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthraquinone-2,3-dicarboxylic acid (H₂AQDC) for the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome common challenges related to achieving high crystallinity. The rigid and planar nature of the H₂AQDC ligand presents unique challenges in controlling nucleation and growth, often leading to poorly crystalline or amorphous materials. This resource is designed to help you diagnose synthesis problems and systematically optimize your reaction conditions.
Troubleshooting Guide: From Amorphous Powder to Well-Defined Crystals
This section addresses the most common issues encountered during the synthesis of H₂AQDC-based MOFs, presented in a question-and-answer format.
Q1: My reaction produced a powder that appears completely amorphous by Powder X-ray Diffraction (PXRD). What are the primary causes and how can I resolve this?
An amorphous product indicates that the nucleation process was excessively fast, preventing the long-range ordered growth required for a crystalline framework. The primary goal is to slow down the reaction kinetics to favor crystal growth over rapid precipitation.
Immediate Causes & Solutions:
-
Reaction Temperature is Too High: High temperatures accelerate reaction rates, often leading to the rapid formation of an amorphous solid.[1][2]
-
Solution: Systematically decrease the reaction temperature. If your initial synthesis was at 120 °C, attempt the reaction at 100 °C, 90 °C, and even 80 °C. Lower temperatures reduce the kinetic energy of the reactants, promoting more controlled and ordered framework assembly.[3]
-
-
Solvent System is Inappropriate: The solvent plays a critical role in dissolving the precursors and mediating the metal-ligand coordination. A solvent that leads to extremely high solubility of both precursors can cause rapid precipitation. Conversely, a solvent where the ligand is poorly soluble may not facilitate the reaction at all.
-
Solution: Screen different solvent systems. N,N-Dimethylformamide (DMF) is a common starting point, but its decomposition at high temperatures can introduce formate defects that disrupt crystallinity.[4] Consider exploring alternative solvents or solvent mixtures. For instance, using a mixture of DMF and ethanol can modulate precursor solubility and influence crystal formation.[5]
-
-
Lack of Reaction Modulators: Modulators are crucial for controlling MOF crystallization.[6] They are typically small molecules, like monocarboxylic acids, that compete with the primary ligand (H₂AQDC) for coordination to the metal centers. This competition slows down the formation of metal-ligand bonds, thereby inhibiting rapid nucleation and promoting the growth of larger, higher-quality crystals.[7][8]
-
Solution: Introduce a modulator into your reaction mixture. Benzoic acid and acetic acid are excellent starting points. Their pKa values are often similar to those of the dicarboxylic acid linkers, making them effective competitors.[8]
-
Experimental Protocol: Modulator-Assisted Synthesis
-
Setup: In a typical synthesis vial, combine your metal salt (e.g., Zinc Acetate, Manganese Acetate[9]), this compound, and solvent (e.g., DMF).
-
Modulator Addition: Add a molar excess of the modulator relative to the metal salt. A good starting point is 10-50 equivalents.
-
Reaction: Seal the vial and heat at the desired temperature (e.g., 90 °C) for 24-72 hours.[9]
-
Analysis: After cooling, wash the product with fresh solvent and analyze its crystallinity using PXRD. Compare the resulting pattern to the unmodulated synthesis.
Caption: Troubleshooting workflow for an amorphous MOF product.
Q2: My PXRD pattern shows crystalline peaks, but they are very broad. How can I increase the crystal size and improve peak sharpness?
Broad PXRD peaks are a classic sign of nanocrystalline or poorly crystalline material.[10] This occurs when crystal growth terminates prematurely, resulting in very small crystallites. The strategy here is similar to resolving amorphousness: slow down the reaction to allow for more extended, ordered growth.
Key Optimization Parameters:
| Parameter | Effect on Crystallinity | Recommended Action | Rationale |
| Temperature | Lower temperature reduces nucleation rate. | Decrease reaction temperature in 5-10 °C increments. | Slower kinetics favor the growth of existing nuclei over the formation of new ones.[11][12] |
| Reaction Time | Longer time allows for crystal maturation. | Increase reaction time (e.g., from 24h to 48h or 72h). | Provides more time for the framework to self-correct and for smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening).[1] |
| Modulator Conc. | Higher concentration further slows growth. | Increase the molar equivalents of the modulator. | More modulator molecules compete for metal sites, effectively "capping" growing crystal faces and slowing down the overall growth rate.[6][13] |
| Solvent Polarity | Affects ligand deprotonation & metal solubility. | Experiment with solvent mixtures (e.g., DMF/Ethanol, DMF/Water). | The solvent composition influences the solubility of reactants and the stability of intermediate species, which can significantly impact crystal growth.[5][14] |
Advanced Technique: Seeding
If other methods fail to produce larger crystals, you can try a seeding approach. This involves introducing a small number of pre-existing, well-crystalline MOF particles (the "seeds") into a fresh synthesis solution.
Protocol: MOF Seeding for Improved Crystallinity
-
Seed Preparation: Obtain a small quantity of the desired H₂AQDC-MOF with the best crystallinity you have achieved so far. If none is available, this method is not applicable.
-
Synthesis Solution: Prepare a new, clear reaction solution of the metal salt, H₂AQDC ligand, and solvent, ideally under conditions that favor slow nucleation (e.g., lower temperature).
-
Seeding: Add a tiny amount (e.g., 1-2% by weight of the expected final product) of the seed crystals to the solution.
-
Growth: Heat the mixture at the optimized, lower temperature. The dissolved metal and ligand precursors will preferentially deposit onto the existing seed crystals rather than forming new nuclei.[15][16]
-
Analysis: Characterize the resulting product by SEM and PXRD to confirm an increase in crystal size and crystallinity.
Frequently Asked Questions (FAQs)
Q: What is the typical coordination behavior of this compound?
A: this compound is a rigid dicarboxylate linker. The two carboxylate groups are the primary coordination sites, allowing it to bridge between metal centers to form the framework. The anthraquinone core itself is redox-active and can participate in pi-stacking interactions, which may influence the final framework topology.[17] Its rigid structure can make it challenging to form well-ordered 3D frameworks without careful control of synthesis conditions.
Caption: Key features of the H₂AQDC ligand.
Q: What metal ions are commonly used with H₂AQDC?
A: Dicarboxylate linkers like H₂AQDC are versatile and can coordinate with a variety of metal ions. Common choices that form stable MOFs include Zn(II), Mn(II), Cu(II), and lanthanides (e.g., Pr, Nd, Gd).[9][18] The choice of metal ion will significantly influence the final structure and properties of the MOF.
Q: How do I properly characterize the crystallinity of my product?
A: The primary technique is Powder X-ray Diffraction (PXRD) . A well-crystalline material will show sharp, well-defined peaks at specific 2-theta angles, while a poorly crystalline or amorphous sample will show broad humps or no features at all.[19] Scanning Electron Microscopy (SEM) is also essential to visually inspect the crystal morphology and size distribution.
Q: Can the solvent itself become part of the MOF and affect my results?
A: Yes. This is a well-documented phenomenon, especially with solvents like DMF. At elevated temperatures, DMF can decompose into dimethylamine and formate. The formate can then act as a competing ligand or modulator, incorporating into the framework as a defect, which can disrupt crystallinity and reduce porosity.[4] If you suspect this is an issue, consider using alternative, more stable solvents like N,N-diethylformamide (DEF) or switching to a DMF/water or DMF/ethanol solvent system which can sometimes mitigate this effect.[5]
References
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PMC, NIH.
- Solvent determines the formation and properties of metal–organic frameworks. Royal Society of Chemistry.
- Modulation of crystal growth and structure within cerium-based metal–organic frameworks. CrystEngComm, RSC Publishing.
- Modulated self-assembly of metal–organic frameworks. PMC, NIH.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK Journal of Proceedings Series.
- Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion B
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
- Effect of solvent systems on morphology of MOF.
- Experimental evidence for a general model of modulated MOF nanoparticle growth. Royal Society of Chemistry.
- Modulation of crystal growth and structure within cerium-based metal–organic frameworks.
- Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing.
- Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
- Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science, RSC Publishing.
- Solvent-derived defects suppress adsorption in MOF-74. PMC, NIH.
- Metal Organic Frameworks (MOFs)
- Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
- Technical Support Center: Optimizing Solvothermal MOF Synthesis. Benchchem.
- Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation.
- Rare Earth Anthracenedicarboxylate Metal-Organic Frameworks: Slow Relaxation of Magnetization of Nd3+, Gd3+, Dy3+, Er3+ and Yb3+ based Materials. Dalton Transactions, RSC Publishing.
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Technical Support Center: Catalyst Deactivation and Regeneration in Anthraquinone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in anthraquinone synthesis. This guide provides in-depth troubleshooting for common issues related to catalyst deactivation and regeneration, drawing from field-proven insights and established scientific principles. Our goal is to empower you with the knowledge to diagnose problems, implement effective solutions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction rate has significantly decreased. What are the likely causes of catalyst deactivation?
A1: A decline in hydrogenation efficiency is a classic sign of catalyst deactivation. The primary causes can be categorized into three main areas: chemical, thermal, and mechanical degradation.[1][2]
-
Poisoning: This occurs when impurities in your feedstock or solvent strongly adsorb to the active sites of the catalyst, rendering them inaccessible for the hydrogenation reaction.[1][2] Common poisons in the anthraquinone process include sulfur compounds, halides, and heavy metals. Even water can act as a poison to certain catalysts by promoting the oxidation of active sites.[3]
-
Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface and within its pores.[1][2][4] These deposits physically block the active sites and hinder the diffusion of reactants and products. In anthraquinone synthesis, degradation products of the anthraquinone itself or the solvent can be major contributors to coking.[5][6]
-
Sintering: Exposure to high temperatures can cause the small, highly dispersed metal particles of the catalyst (e.g., palladium) to agglomerate into larger crystals.[1][2][3] This leads to a significant reduction in the active surface area and, consequently, a loss of catalytic activity.
To diagnose the specific cause, a thorough analysis of your reaction conditions, feedstock purity, and potentially, characterization of the spent catalyst is necessary.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalyst Activity Over Several Cycles
Symptoms:
-
Increased reaction time required to achieve the desired conversion.
-
Need for higher temperature or pressure to maintain the reaction rate.
-
A noticeable color change in the catalyst bed.
Probable Cause: Coking or fouling is the most likely culprit for a gradual decline in activity.[1] Degradation products from the anthraquinone working solution can slowly accumulate on the catalyst surface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Experimental Protocols:
Protocol 1: Solvent Washing for Coked Catalysts
This protocol aims to dissolve and remove organic deposits from the catalyst surface.
Materials:
-
Deactivated Palladium Catalyst
-
Aromatic Hydrocarbon Solvent (e.g., C₉ or C₁₀ aromatic hydrocarbons)[7]
-
Trioctyl Phosphate (optional, enhances removal of certain degradation products)[8]
-
Nitrogen gas (dry)
-
Reaction vessel with agitation and temperature control
Procedure:
-
Initial Steam Treatment: Begin by treating the deactivated catalyst with saturated steam at 105-115°C. This helps to remove some of the more volatile adsorbed species. Follow with a nitrogen purge to dry the catalyst.[7][8]
-
Solvent Soaking: Immerse the steam-treated catalyst in an aromatic hydrocarbon solvent. For enhanced performance, a mixed solvent of aromatic hydrocarbon and trioctyl phosphate can be used.[8] Heat the mixture to 40-60°C with gentle agitation for 1-2 hours.[7]
-
Solvent Circulation: If possible, circulate the solvent through the catalyst bed to improve mass transfer and removal of the dissolved deposits.
-
Alkaline Wash (Optional): For certain types of fouling, a subsequent wash with a dilute alkaline solution (e.g., NaOH or KOH, pH 11-12) at 40-45°C for 30 minutes can be beneficial.[8]
-
Rinsing and Drying: After the solvent and optional alkaline wash, thoroughly rinse the catalyst with deionized water until the filtrate is neutral. Dry the catalyst under a stream of dry nitrogen at 100-130°C until no more water is evolved.[8]
Rationale: The aromatic solvent is chosen for its ability to dissolve the polycyclic aromatic byproducts that often constitute coke in this process. The optional trioctyl phosphate can help to remove other specific degradation products.[8] The initial steam treatment helps to open up the pore structure for better solvent penetration.
Issue 2: Sudden and Severe Loss of Catalyst Activity
Symptoms:
-
A dramatic drop in reaction rate, often within a single cycle.
-
Complete cessation of the hydrogenation reaction.
Probable Cause: Acute catalyst poisoning is the most likely reason for a sudden and severe loss of activity. This suggests the introduction of a potent poison into the reaction system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sudden catalyst deactivation.
Experimental Protocols:
Protocol 2: Oxidative Regeneration
This method is effective for removing carbonaceous deposits by controlled oxidation.
Materials:
-
Deactivated Catalyst
-
Air or a mixture of an inert gas and oxygen
-
Tube furnace with temperature control
Procedure:
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.
-
Controlled Oxidation: Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the furnace.
-
Temperature Program: Slowly ramp the temperature to 300-500°C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support. Hold at the final temperature until the carbon burn-off is complete (indicated by the cessation of CO₂ evolution).
-
Cooling and Reduction: Cool the catalyst under an inert atmosphere. If the active metal was oxidized during the process, a subsequent reduction step in a hydrogen atmosphere may be necessary to restore its catalytic activity.
Rationale: The controlled oxidation burns off the carbonaceous deposits as CO and CO₂. It is crucial to control the temperature and oxygen concentration to avoid excessive heat generation, which could lead to sintering of the catalyst.
Protocol 3: Chemical Treatment for Poison Removal
This protocol is designed to remove specific poisons from the catalyst surface. The choice of chemical agent depends on the identified poison. For instance, an acidic wash can be effective for removing basic poisons.
Materials:
-
Poisoned Catalyst
-
Appropriate chemical regenerating agent (e.g., dilute nitric acid, hydrogen peroxide, or a suitable chelating agent)[5]
-
Deionized water
-
Nitrogen gas (dry)
Procedure:
-
Leaching: Wash the poisoned catalyst with a dilute solution of the chosen regenerating agent. For example, treatment with hydrogen peroxide or boiling water has been shown to be effective in some cases.[5] The conditions (temperature, concentration, time) will need to be optimized based on the nature of the poison and the catalyst.
-
Rinsing: Thoroughly rinse the catalyst with deionized water to remove all traces of the regenerating agent and the dissolved poison.
-
Drying: Dry the regenerated catalyst under a stream of dry nitrogen at an appropriate temperature.
-
Re-activation (if necessary): Depending on the chemical treatment, a re-activation step, such as reduction under hydrogen, may be required.
Rationale: The chemical treatment aims to selectively react with and remove the poison from the active sites without damaging the catalyst itself. The choice of reagent is critical and should be based on the chemical properties of the poison.
Data Summary
Table 1: Comparison of Regeneration Methods
| Regeneration Method | Target Deactivation | Key Process Steps | Advantages | Disadvantages |
| Solvent Washing | Coking/Fouling | Steam treatment, solvent soaking/circulation, rinsing, drying.[7][8] | Mild conditions, preserves catalyst structure. | May not remove all types of deposits. |
| Thermal Treatment (Calcination) | Severe Coking | Controlled oxidation in air/O₂ followed by reduction. | Effective for heavy coke deposits. | Risk of sintering if not properly controlled. |
| Chemical Treatment | Poisoning | Leaching with a specific chemical agent, rinsing, drying.[5] | Can be highly specific to the poison. | Risk of damaging the catalyst, requires knowledge of the poison. |
Concluding Remarks
The successful and continuous operation of anthraquinone synthesis heavily relies on maintaining the activity of the hydrogenation catalyst. Understanding the mechanisms of deactivation is the first step toward effective troubleshooting. By systematically evaluating the symptoms of deactivation and applying the appropriate regeneration protocols, researchers can significantly extend the lifetime of their catalysts, reduce operational costs, and ensure the consistent production of high-quality anthraquinone derivatives. Always prioritize safety and handle all chemicals in accordance with established laboratory safety protocols.
References
- CN113289694B - Method for regenerating palladium catalyst in anthraquinone process hydrogen peroxide production.
-
Kinetics of the Catalyst Deactivation in the Recovery of Active Anthraquinones. (PDF). [Link]
-
Study on deactivation and regeneration of Pd/Al2O3 catalyst in hydrogen peroxide production by the anthraquinone process. Request PDF. [Link]
- CN105057006A - Method for regenerating palladium catalyst for production of hydrogen peroxide solution through anthraquinone process.
-
Kinetics, Mass Transfer, and Palladium Catalyst Deactivation in the Hydrogenation Step of the Hydrogen Peroxide Synthesis via Anthraquinone. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
A new method for producing substituted anthraquinones via diene synthesis in the presence of Mo-V-P heteropoly acid solution: Catalyst regeneration. ResearchGate. [Link]
-
Synthesis and purification of anthraquinone in a multifunctional reactor. ResearchGate. [Link]
-
Regeneration of working solution in the hydrogen peroxide production process. Semantic Scholar. [Link]
- KR0130851B1 - Method of removing anthraquinone and processing its restoration.
-
Investigation of 2-ethylanthraquinone degradation on palladium catalysts. ResearchGate. [Link]
-
Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. ResearchGate. [Link]
-
Regeneration method development for used alumina in the hydrogen peroxide process. Chalmers ODR. [Link]
-
Unraveling hydrogen-induced reconstruction of Pd catalysts and their impact on the anthraquinone hydrogenation mechanism: a combined PSO–DFT study. Catalysis Science & Technology (RSC Publishing). [Link]
-
Anthraquinone Synthesis. YouTube. [Link]
-
Progress and prospective of heterogeneous catalysts for H2O2 production via anthraquinone process. PMC - NIH. [Link]
-
What are the factors for catalysts desactivation?. ResearchGate. [Link]
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI. [Link]
- US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
-
Anthraquinone process. Wikipedia. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. ACS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105057006A - Method for regenerating palladium catalyst for production of hydrogen peroxide solution through anthraquinone process - Google Patents [patents.google.com]
- 8. CN113289694B - Method for regenerating palladium catalyst in anthraquinone process hydrogen peroxide production - Google Patents [patents.google.com]
overcoming aggregation of Anthraquinone-2,3-dicarboxylic Acid in solution
Technical Support Center: Anthraquinone-2,3-dicarboxylic Acid (AQD)
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound (AQD). This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to address a common yet critical challenge: the aggregation of AQD in solution. Our goal is to empower you with the knowledge to not only solve this issue but also to understand the underlying chemical principles, ensuring the success and reproducibility of your experiments.
Part 1: The Core Challenge - Understanding AQD Aggregation
The propensity of this compound to aggregate in solution is a direct consequence of its molecular structure. Understanding these fundamental interactions is the first step toward rationally designing strategies for its prevention.
At its core, AQD is a polycyclic aromatic hydrocarbon functionalized with two carboxylic acid groups. This unique combination gives rise to two primary non-covalent interactions that drive aggregation:
-
π-π Stacking: The large, planar, and electron-rich anthraquinone rings are prone to stacking on top of one another. This interaction is a significant contributor to the formation of insoluble aggregates.
-
Hydrogen Bonding: The two carboxylic acid groups can form strong intermolecular hydrogen bonds with neighboring AQD molecules, creating a network that further promotes aggregation and reduces solubility, particularly in non-polar solvents or at neutral to acidic pH.
Caption: Key intermolecular forces leading to AQD aggregation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and actionable protocols to address specific issues you may encounter during your experiments with AQD.
FAQ 1: My AQD is precipitating out of solution. What are the primary factors I should investigate first?
Precipitation is a clear sign of aggregation. The four most critical factors to assess are Concentration, Solvent Choice, pH, and Temperature . Start by systematically evaluating each of these parameters. Often, a simple adjustment to one of these can resolve the issue.
FAQ 2: How does pH dramatically influence the solubility and aggregation of AQD?
The pH of your solution is arguably the most powerful tool you have to control AQD aggregation. The two carboxylic acid groups on the AQD molecule have pKa values that typically fall in the range of 3-5.
-
At low pH (acidic conditions): The carboxylic acid groups are protonated (-COOH). In this state, they readily form intermolecular hydrogen bonds, significantly promoting aggregation and leading to poor solubility.
-
At high pH (basic conditions): The carboxylic acid groups are deprotonated (-COO⁻). The resulting negative charges on the carboxylate ions lead to electrostatic repulsion between the AQD molecules. This repulsion effectively counteracts the π-π stacking and hydrogen bonding forces, leading to a significant increase in solubility and a reduction in aggregation.
Caption: A simple workflow for using temperature to dissolve AQD.
If the AQD precipitates upon cooling, it indicates that the solution is supersaturated at room temperature, and another method (like pH adjustment) will be necessary to maintain solubility.
Part 3: Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment (Increase) | Electrostatic repulsion via deprotonation of carboxylic acids. | The most effective method for aqueous solutions. Ensure final pH is compatible with your experiment. |
| Solvent Selection | Matching solvent polarity to the solute. | Use of high-polarity aprotic solvents like DMSO or DMF is effective. |
| Use of Additives | Steric hindrance (surfactants, polymers) or encapsulation (cyclodextrins). | Ensure the additive does not interfere with downstream applications. |
| Temperature Increase | Increases kinetic energy to overcome aggregation forces and improve solubility. | Use gentle heating and be aware of potential degradation. Check for precipitation upon cooling. |
References
-
Ruiz-Pernía, J. J., Jaramillo-Botero, A., & Sancho-García, J. C. (2012). Theoretical Study of the pKa's of Anthraquinone Derivatives in Acetonitrile. The Journal of Physical Chemistry A, 116(11), 3031–3041. [Link]
-
Gao, Y., Li, Z., Sun, M., Guo, C., Yu, X., & Shah, S. M. (2011). Preparation and characterization of redispersible nanoparticles of an anthraquinone derivative. Journal of Nanoparticle Research, 13(10), 5175–5183. [Link]
-
Rekharsky, M. V., & Inoue, Y. (1998). Complexation Thermodynamics of Cyclodextrins. Chemical Reviews, 98(5), 1875–1918. [Link]
Validation & Comparative
A Researcher's Guide to Dicarboxylic Acid Linkers in MOF Synthesis: A Comparative Study
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking their full potential. The choice of the organic linker, particularly dicarboxylic acids, is a critical determinant of the final MOF's structure, porosity, stability, and functionality. This guide provides an in-depth comparative analysis of dicarboxylic acid linkers in MOF synthesis, grounded in experimental data and established protocols, to empower you in the strategic design of advanced porous materials.
The Pivotal Role of Dicarboxylic Acid Linkers
Dicarboxylic acids are fundamental building blocks in the construction of MOFs. Their carboxylate groups readily coordinate with metal ions or clusters to form the extended, crystalline networks that define these materials. The inherent properties of the dicarboxylic acid linker—its length, rigidity, geometry, and functionalization—directly translate to the macroscopic properties of the resulting MOF.[1][2]
The selection of a specific dicarboxylic acid linker allows for the fine-tuning of:
-
Pore Size and Volume: Longer linkers generally lead to larger pores and higher pore volumes within an isoreticular series of MOFs.[1]
-
Surface Area: The Brunauer-Emmett-Teller (BET) surface area, a critical parameter for applications like gas storage and catalysis, is heavily influenced by the linker's structure.
-
Stability: The chemical and thermal stability of a MOF can be enhanced or modified by the choice of linker and its functional groups.[2]
-
Functionality: Introducing functional groups (e.g., -NH2, -NO2, -OH) onto the linker can impart specific chemical properties to the MOF, such as enhanced CO2 affinity or catalytic activity.[3]
This guide will delve into a comparative analysis of some of the most commonly employed dicarboxylic acid linkers through the lens of well-studied MOF families: the IRMOF series (isoreticular metal-organic frameworks) and the UiO-66 series.
Comparative Analysis of Dicarboxylic Acid Linkers in Isoreticular MOF Series
Isoreticular MOFs are a series of frameworks that share the same underlying topology but are constructed with organic linkers of varying lengths or functionalities.[4] This allows for a systematic study of how the linker's properties influence the MOF's characteristics.
The IRMOF Series: The Impact of Linker Length
The IRMOF series, based on the Zn₄O secondary building unit (SBU), serves as a quintessential example of how linker elongation affects MOF properties.[1]
| MOF Name | Dicarboxylic Acid Linker | Linker Structure | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Decomposition Temp. (°C) |
| MOF-5 (IRMOF-1) | Terephthalic acid (BDC) | Benzene-1,4-dicarboxylic acid | ~2500 - 3000 | ~1.0 | ~12 | ~420 |
| IRMOF-10 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | 4,4'-Biphenyldicarboxylic acid | ~3500 - 4000 | ~1.4 | ~15 | ~400 |
| IRMOF-16 | 4,4'',4''''-Terphenyl-dicarboxylic acid | 4,4''-Dicarboxy-p-terphenyl | ~4000 - 4500 | ~1.7 | ~20 | ~380 |
Data compiled from publicly available experimental results.[1]
As the length of the linear dicarboxylic acid linker increases from terephthalic acid to 4,4'',4''''-terphenyl-dicarboxylic acid, a clear trend of increasing BET surface area, pore volume, and pore size is observed. This demonstrates the direct correlation between linker length and the resulting porosity of the MOF.
The UiO-66 Series: The Influence of Linker Functionalization
The UiO-66 framework, composed of robust Zr₆O₄(OH)₄ clusters interconnected by 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability.[3] Functionalizing the BDC linker allows for the precise tuning of the MOF's physicochemical properties.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[3] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Data compiled from publicly available experimental results.[3]
The introduction of functional groups onto the terephthalic acid linker in the UiO-66 series significantly impacts the MOF's CO₂ adsorption capacity. The amino-functionalized UiO-66-NH₂ exhibits a notably higher CO₂ uptake, which can be attributed to the favorable interactions between the basic amine groups and the acidic CO₂ molecules.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a self-validating system for the synthesis of key MOFs discussed in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Synthesis of MOF-5 (IRMOF-1)
MOF-5 is a prototypical MOF synthesized from zinc nitrate and terephthalic acid.
Experimental Workflow: MOF-5 Synthesis
Caption: Solvothermal synthesis workflow for MOF-5.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.66 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.35 g of terephthalic acid (H₂BDC) in 50 mL of N,N-dimethylformamide (DMF).[5]
-
Causality: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating their interaction during the reaction.
-
-
Solvothermal Reaction: Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 105°C for 24 hours.[5]
-
Causality: The elevated temperature and pressure of the solvothermal method promote the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions, leading to the formation of a crystalline MOF structure. The reaction time is optimized for crystal growth.
-
-
Product Isolation: After the reaction, allow the autoclave to cool to room temperature. The resulting white crystalline product is collected by filtration.
-
Washing and Solvent Exchange: Wash the collected crystals with fresh DMF to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like chloroform for several days, replacing the solvent daily.[6]
-
Causality: The initial washing removes impurities. Solvent exchange with a low-boiling-point solvent is crucial for the activation process, as it is more easily removed from the pores than the high-boiling DMF.
-
-
Activation: Activate the MOF-5 crystals by heating them under a dynamic vacuum to remove the solvent molecules from the pores. This step is critical to achieve the high surface area characteristic of MOF-5.
Synthesis of UiO-66-NH₂
UiO-66-NH₂ is a functionalized MOF known for its high stability and enhanced CO₂ capture capabilities.
Experimental Workflow: UiO-66-NH₂ Synthesis
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF). A typical molar ratio of metal to linker is 1:1.[7]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at 120°C for 24 hours.[7]
-
Causality: The reaction conditions are optimized to facilitate the formation of the highly stable Zr₆-based secondary building units and their connection by the aminoterephthalate linkers.
-
-
Product Isolation: After cooling to room temperature, the pale-yellow solid product is collected by centrifugation or filtration.
-
Washing and Solvent Exchange: Wash the product with fresh DMF to remove unreacted precursors. Then, exchange the DMF with a more volatile solvent like methanol by soaking the solid in methanol for a few days, with periodic replacement of the solvent.[7]
-
Activation: Dry the solvent-exchanged product under vacuum at 60°C to obtain the activated, porous UiO-66-NH₂.[7]
The Role of Modulators in MOF Synthesis
In many MOF syntheses, particularly for robust frameworks like the UiO-66 series, modulators are added to the reaction mixture. Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, or benzoic acid) that compete with the dicarboxylic acid linker for coordination to the metal clusters.[8][9]
The function of modulators is multifaceted:
-
Control of Crystallinity and Size: Modulators can influence the nucleation and growth rates of MOF crystals, often leading to larger and more well-defined crystals.[10]
-
Introduction of Defects: By competing with the primary linker, modulators can introduce "missing linker" defects into the MOF structure. While sometimes viewed as imperfections, these defects can create open metal sites that enhance catalytic activity or gas adsorption properties.[11]
-
Improved Yield and Purity: The use of modulators can sometimes lead to higher yields and phase-pure products.
Logical Relationship: Modulator Effect on MOF Synthesis
Sources
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- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. innovation.world [innovation.world]
- 4. researchgate.net [researchgate.net]
- 5. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Anthraquinone-2,3-dicarboxylic Acid Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Advanced Applications
Anthraquinone-2,3-dicarboxylic acid (AQDA) is a pivotal organic linker molecule, primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials.[1] Its rigid structure and dicarboxylate functionality allow for the construction of porous materials with high thermal and chemical stability. The purity of AQDA is paramount, as even trace impurities can significantly disrupt the crystalline structure of MOFs, altering their porosity, surface area, and ultimate performance in applications such as gas storage, catalysis, and separation.
This guide provides an in-depth, scientifically grounded approach to validating the purity of AQDA, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. We will explore the causality behind methodological choices, present a comprehensive and self-validating protocol, and objectively compare the performance of HPLC against alternative analytical techniques like Gas Chromatography (GC) and Titrimetry, supported by experimental principles.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity
HPLC is the preferred method for assessing the purity of non-volatile organic molecules like AQDA due to its high resolution, sensitivity, and specificity. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For AQDA, a reverse-phase HPLC (RP-HPLC) method is ideal.
The Rationale Behind RP-HPLC for AQDA: The core of the AQDA molecule is the anthraquinone structure, which is relatively non-polar and hydrophobic. This makes it well-suited for retention on a non-polar stationary phase, such as a C18 (octadecylsilyl) column. The two carboxylic acid groups add polarity. To ensure a consistent interaction with the stationary phase and achieve sharp, symmetrical peaks, the ionization of these acidic groups must be suppressed. This is accomplished by acidifying the mobile phase, typically with phosphoric acid or formic acid. This pushes the equilibrium towards the protonated, less polar form of the carboxylic acid, enhancing its retention and improving chromatographic performance.
A Self-Validating HPLC Protocol for AQDA Purity
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[2][3] The objective is to separate AQDA from potential impurities—such as starting materials, synthetic by-products, or degradation products—and accurately quantify its purity.
Experimental Workflow: From Sample to Result
Caption: Step-by-step workflow for AQDA purity determination by HPLC.
Table 1: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size | Industry-standard for retaining non-polar to moderately polar compounds. Provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of carboxylic acid groups, ensuring good peak shape and retention.[4] |
| Mobile Phase B | Acetonitrile | Strong organic solvent to elute AQDA from the C18 column. |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 5 min | A gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detector | UV-Vis Detector at 256 nm | The anthraquinone chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for detection.[4][5] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | A solvent that is compatible with the mobile phase and effectively dissolves AQDA. |
Method Validation: The Cornerstone of Trustworthiness
To ensure the HPLC method is reliable, accurate, and precise, it must be validated according to ICH Q2(R2) guidelines.[6][7] This process demonstrates that the analytical procedure is fit for its intended purpose, which in this case is to serve as a purity assay.
Logical Flow of HPLC Method Validation
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. "HPLC determination of 9,10-anthraquinone-2-carboxylic acid in serum an" by H.-H. Cheng, W.-C. Lin et al. [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Electrochemical Performance of Anthraquinone Derivatives
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Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of anthraquinone derivatives and their dynamic role in modern electrochemistry. As a class of organic molecules, anthraquinones are not only pivotal in the dye industry but are also emerging as highly versatile components in advanced energy storage systems and electrochemical sensors. Their rich redox chemistry, centered around the quinone moiety, allows for reversible electron and proton transfer, a characteristic that is both fascinating from a fundamental perspective and highly valuable for practical applications.
This guide is designed to move beyond a simple recitation of facts. It aims to provide you, a discerning scientific professional, with a nuanced understanding of how subtle changes in the molecular architecture of anthraquinone derivatives translate into significant shifts in electrochemical performance. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis grounded in experimental data from authoritative sources.
The Electrochemical Heart of Anthraquinones: The Redox Mechanism
At its core, the electrochemical activity of anthraquinone (AQ) and its derivatives stems from a reversible two-electron, two-proton reduction-oxidation (redox) process. In protic environments, the quinone carbonyl groups are reduced to hydroquinone hydroxyl groups, and vice-versa. This fundamental transformation is the engine driving their function in applications like batteries and sensors.[1]
The overall reaction can be depicted as:
AQ + 2e⁻ + 2H⁺ ⇌ H₂AQ
However, this process can occur in a stepwise manner, involving a semiquinone radical intermediate (AQH·), especially in aprotic or certain aqueous environments.[2] Understanding this mechanism is the first step to interpreting the electrochemical data that follows.
Caption: Generalized redox pathways for anthraquinone in aprotic and protic media.
Key Metrics for Performance Evaluation
To objectively compare different anthraquinone derivatives, we must first define the key performance indicators (KPIs) derived from standard electrochemical techniques.
| Performance Metric | Description | Typical Experimental Technique | Importance |
| Redox Potential (E½) | The potential at which the concentrations of the oxidized and reduced species are equal. It determines the operating voltage of an electrochemical cell. | Cyclic Voltammetry (CV) | A lower redox potential is desirable for anolytes (negative electrodes) and a higher potential for catholytes (positive electrodes) in batteries to maximize cell voltage. |
| Electron Transfer Kinetics | The speed at which electrons are transferred between the electrode and the molecule. Often assessed by the separation of redox peaks (ΔEp) in a CV. | Cyclic Voltammetry (CV) | Fast kinetics are crucial for high-power applications, enabling rapid charging and discharging with minimal energy loss. |
| Specific Capacity | The amount of charge a material can store per unit mass (typically in mAh/g). | Galvanostatic Charge-Discharge (GCD) | A high specific capacity means more energy can be stored in a smaller amount of material, leading to more compact and lightweight devices. |
| Cycling Stability | The ability of a material to retain its capacity over repeated charge-discharge cycles. Often expressed as capacity retention percentage. | Galvanostatic Charge-Discharge (GCD) | High stability is essential for long-lasting and reliable energy storage devices. Poor stability can result from chemical degradation of the molecule.[3] |
| Solubility | The maximum concentration of the derivative that can be dissolved in the electrolyte. | UV-Vis Spectroscopy, Direct Measurement | High solubility is critical for flow batteries, as it directly impacts the energy density of the system.[4] |
Comparative Analysis of Anthraquinone Derivatives
The true power of anthraquinone chemistry lies in its tunability. By adding different functional groups to the core structure, we can precisely engineer its electrochemical properties.[5][6][7] Let's compare a few well-studied derivatives to illustrate these structure-property relationships.
| Derivative | Structure Highlights | Typical Redox Potential (vs. SHE) | Key Performance Characteristics |
| Anthraquinone-2-sulfonic acid (AQS) | A simple sulfonated derivative. The SO₃⁻ group enhances water solubility. | ~ -0.187 V[8] | Stable against bromine, making it a suitable anolyte in quinone-bromide flow batteries.[5][6] Offers a higher cell potential compared to some other sulfonated derivatives.[5] |
| Alizarin Red S (ARS) | Contains two hydroxyl (-OH) groups and a sulfonate (-SO₃⁻) group. | ~ -0.082 V[8] | The hydroxyl groups modify the redox potential. It is highly reversible and has been investigated as a promising low-cost negolyte for flow batteries.[8][9] |
| 2,6-Diaminoanthraquinone (2,6-AAQ or DAQ) | Features two electron-donating amino (-NH₂) groups. | Varies with application; used in non-aqueous Li-ion batteries and supercapacitors. | When composited with graphene, it exhibits high specific capacitance and excellent cycling stability due to covalent bonding that prevents dissolution.[10][11][12] |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | Contains two hydroxyl groups in the 1 and 4 positions.[13] | ~ -0.535 V (vs. SCE at pH 6.84)[14] | The redox-active moiety is present in some anthracycline antibiotics.[14] Its electrochemical behavior is sensitive to pH and the presence of oxygen.[14] |
Insights from the Comparison:
-
Electron-donating groups (like -NH₂ and -OH) generally lower the redox potential, making the molecule easier to reduce.[7] This is beneficial for creating low-potential anolytes for high-voltage aqueous batteries.
-
Electron-withdrawing groups (like -SO₃H) can increase the redox potential.[15]
-
Solubilizing groups (like sulfonate or quaternary ammonium) are essential for applications in aqueous electrolytes, such as redox flow batteries, preventing the organic molecules from precipitating.[3][6][16]
-
Immobilization strategies , such as creating composites with graphene, are effective for preventing the dissolution of small molecule quinones in battery electrolytes, thereby dramatically improving cycling stability.[10][11]
Essential Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are step-by-step guides for two fundamental electrochemical characterization techniques.
Protocol for Cyclic Voltammetry (CV)
Objective: To determine the redox potential and assess the electrochemical reversibility and kinetics of an anthraquinone derivative.
Experimental Workflow Diagram:
Caption: Standard workflow for cyclic voltammetry analysis.
Step-by-Step Procedure:
-
Electrolyte Preparation: Prepare a solution of the anthraquinone derivative (e.g., 2-5 mM) in an appropriate solvent (e.g., deionized water, DMF, or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M KCl, 0.1 M TBAPF₆).[17] The supporting electrolyte is crucial to minimize solution resistance and ensure ion conductivity.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell.
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used.[17] Polish it to a mirror finish with alumina slurry before each experiment to ensure a clean, reproducible surface.[18]
-
Reference Electrode: A stable reference electrode like Ag/AgCl or a Saturated Calomel Electrode (SCE) is essential for accurate potential measurement.[17][18]
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.[17][18]
-
-
De-aeration: Purge the electrolyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15 minutes before the measurement.[18] This step is critical to remove dissolved oxygen, which can interfere with the measurement by being electrochemically reduced.
-
Data Acquisition: Using a potentiostat, scan the potential across a range that brackets the expected redox events of the anthraquinone derivative. A typical scan rate to start is 100 mV/s.[19]
-
Analysis:
-
Calculate the midpoint potential (E½) as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible, one-electron process, ΔEp is theoretically 59 mV. Larger separations suggest quasi-reversible or irreversible kinetics.
-
Protocol for Galvanostatic Charge-Discharge (GCD)
Objective: To measure the specific capacity, coulombic efficiency, and cycling stability of an anthraquinone derivative as a battery electrode material.
Step-by-Step Procedure:
-
Electrode Fabrication: Prepare a slurry containing the anthraquinone derivative (active material), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). Coat this slurry onto a current collector (e.g., copper or aluminum foil) and dry it under vacuum.
-
Cell Assembly: Assemble a test cell (e.g., a coin cell) inside an argon-filled glovebox, using the fabricated electrode as the working electrode, a suitable counter/reference electrode (e.g., lithium metal for non-aqueous systems), a separator, and the electrolyte.
-
Measurement: Use a battery cycler to perform the GCD test.[20][21]
-
Set Parameters: Define the constant current for charging and discharging (e.g., C/10 rate, where C is the theoretical capacity), and the upper and lower voltage cut-offs.
-
Execute Cycles: The instrument will apply a constant current, causing the voltage to increase (charge) until it hits the upper cutoff. It then applies a constant discharge current, causing the voltage to decrease to the lower cutoff. This process is repeated for many cycles (e.g., 100 or more).
-
-
Data Analysis:
-
Specific Capacity (Q) is calculated from the discharge time (t) using the formula: Q = (I × t) / m, where I is the discharge current and m is the mass of the active material.
-
Coulombic Efficiency (CE) is the ratio of the discharge capacity to the charge capacity in a given cycle (CE = Q_discharge / Q_charge × 100%).
-
Capacity Retention is calculated by plotting the discharge capacity versus the cycle number.
-
Bridging Structure to Performance
The ultimate goal for materials scientists is to predict performance based on molecular structure. For anthraquinones, clear relationships have been established through extensive experimental and computational studies.[22][23][24]
Caption: Key structure-performance relationships in anthraquinone derivatives.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for pre-screening novel anthraquinone derivatives.[7][25][26] By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy, researchers can predict trends in redox potentials before undertaking time-consuming synthesis and experiments.[7]
Conclusion and Future Outlook
Anthraquinone derivatives represent a remarkably versatile platform for developing next-generation electrochemical technologies. Their performance is dictated by a clear and tunable set of structure-property relationships, allowing for the rational design of molecules tailored for specific applications, from high-density aqueous flow batteries to stable organic supercapacitors.
The future of this field lies in the synergistic combination of high-throughput computational screening to identify promising candidates and advanced in-situ characterization techniques to understand degradation mechanisms.[3] As we continue to refine our ability to manipulate their molecular structure, anthraquinone derivatives will undoubtedly play an even greater role in creating sustainable and efficient energy storage and sensing solutions.
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A quaternized anthraquinone derivative for pH-neutral aqueous organic redox flow batteries. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Anthraquinone-based anode material for aqueous redox flow batteries operating in nondemanding atmosphere. ResearchGate. Available at: [Link]
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Anthraquinone Derivatives in Aqueous Flow Batteries. OSTI.GOV. Available at: [Link]
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Anthraquinone Derivatives in Aqueous Flow Batteries. ResearchGate. Available at: [Link]
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Redox flow batteries toward more soluble anthraquinone derivatives. Current Opinion in Electrochemistry. Available at: [Link]
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Layer-by-Layer Assembly and Electrochemical Study of Alizarin Red S-Based Thin Films. MDPI. Available at: [Link]
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Aqueous Electrochemical Direct Air Capture Using Alizarin Red S. NIH National Library of Medicine. Available at: [Link]
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Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Publications. Available at: [Link]
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(PDF) Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant. ResearchGate. Available at: [Link]
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Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. Available at: [Link]
-
Immobilized Poly(anthraquinones) for Electrochemical Energy Storage Applications: Structure‐Property Relations. ResearchGate. Available at: [Link]
-
(PDF) Electrochemical Studies on Alizarin Red S as Negolyte for Redox Flow Battery: a Preliminary Study. ResearchGate. Available at: [Link]
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Electrochemical studies on Alizarin Red S as Negolyte for Redox Flow Battery. SciSpace. Available at: [Link]
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Structure–electrochemistry relationship in non-aqueous solutions: Predicting the reduction potential of anthraquinones derivatives in some organic solvents. ResearchGate. Available at: [Link]
-
Electrochemical Sensor for the Determination of Alizarin Red-S at Non-ionic Surfactant Modified Carbon Nanotube Paste Electrode. SciSpace. Available at: [Link]
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The electrochemistry of quinizarin revealed through its mediated reduction of oxygen. NIH National Library of Medicine. Available at: [Link]
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. NIH National Library of Medicine. Available at: [Link]
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Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ResearchGate. Available at: [Link]
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Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. Available at: [Link]
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In situ electro-synthesis and resynthesis of redox actives in aqueous organic redox flow batteries. Research Communities. Available at: [Link]
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A study of the luminescent complexes formed by the dye 1,4-dihydroxyanthraquinone (quinizarin) and Ga(III) and In(III). ResearchGate. Available at: [Link]
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Synthesis and Electrochemical Studies of an Anthraquinone- Conjugated Nucleoside and Derived Oligonucleotides. The Royal Society of Chemistry. Available at: [Link]
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(PDF) Electrochemical Reduction of Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate in Aqueous and Aqueous Dimethyl Formamide Mixed Solvent: A Cyclic Voltammetric Study. ResearchGate. Available at: [Link]
-
A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. DASH (Harvard). Available at: [Link]
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Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing. Available at: [Link]
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Preparation of 2,6-diaminoanthraquinone/reduced graphene oxide-based composites as cathode materials for organic lithium batteries. Journal of University of Science and Technology Beijing. Available at: [Link]
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Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. Available at: [Link]
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Graphene covalently functionalized with 2,6-diaminoanthraquinone (DQ) as a high performance electrode material for supercapacitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers. Available at: [Link]
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Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0 mM) in acetonitrile with 0.1 M Bu 4 NClO 4 , m = 0.1 V/s. ResearchGate. Available at: [Link]
-
2,6-diaminoanthraquinone anchored on functionalized biomass porous carbon boosts electrochemical stability for metal-free redox supercapacitor electrode. ResearchGate. Available at: [Link]
-
2,6-Diaminoanthraquinone covalently crosslinked graphene network noncovalently modified by indanthrone as an organic molecular electrode for supercapacitor. ResearchGate. Available at: [Link]
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Anthraquinone-Quinizarin Copolymer as a Promising Electrode Material for High-Performance Lithium and Potassium Batteries. MDPI. Available at: [Link]
-
Enhanced Electrochromic Properties of 2,6-diaminoanthraquinone and 1,3,5-triformylresorcinol (DAAQ-TFP) Covalent Organic Framework/Functionalized Graphene Oxide Composites Containing Anthraquinone Active Unit. ResearchGate. Available at: [Link]
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1,4-Dihydroxyanthraquinone. Wikipedia. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Stability of Metal-Organic Frameworks with Diverse Organic Linkers
For researchers, scientists, and professionals in drug development, the promise of Metal-Organic Frameworks (MOFs) is immense. Their tunable porosity and vast surface areas offer unprecedented opportunities in catalysis, gas storage, separation, and drug delivery. However, the practical application of these remarkable materials hinges on a critical, and often complex, property: their stability. This guide provides an in-depth, technically-grounded comparison of how different organic linkers influence the stability of MOFs, supported by experimental data and protocols.
The stability of a MOF—be it thermal, chemical, or mechanical—is not an inherent property of the metal node alone. The organic linker, the very backbone of the framework, plays a pivotal and often decisive role. The choice of linker dictates not only the topology and pore environment of the resulting MOF but also its resilience to heat, moisture, and various chemical agents. Understanding this relationship is paramount for designing robust MOFs tailored for specific, demanding applications.
This guide will navigate the intricate interplay between linker structure and MOF stability, offering both foundational knowledge and actionable experimental workflows. We will explore how linker length, functionalization, and inherent bond strength contribute to the overall robustness of the framework.
The Decisive Role of the Organic Linker in MOF Stability
The stability of a MOF is a multifaceted property, with thermal, chemical, and mechanical aspects being of primary concern for most applications.[1] The organic linker influences all three, primarily through the strength of the coordination bond it forms with the metal node, its own intrinsic stability, and the overall steric and electronic environment it creates within the framework.
Key Factors Influenced by the Organic Linker:
-
Coordination Bond Strength: The nature of the coordinating group on the linker (e.g., carboxylate, imidazolate, pyrazolate) and the electronic properties of the linker backbone significantly impact the strength of the metal-linker bond.[2][3] This bond is often the first point of attack for destabilizing agents like water or acid.
-
Framework Rigidity and Flexibility: Short, rigid linkers tend to create more kinetically stable frameworks.[2] Conversely, longer, more flexible linkers can lead to frameworks that are more susceptible to distortion or collapse under stress.
-
Hydrophobicity/Hydrophilicity: The functional groups on the linker can render the MOF pores either hydrophobic or hydrophilic.[2] Introducing hydrophobic functionalities can shield the coordination bonds from water molecules, a common cause of MOF degradation.[2]
-
Steric Hindrance: Bulky functional groups on the linker can sterically protect the metal-linker coordination bond from external threats, thereby enhancing stability.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the linker can modulate the electron density at the coordination site, influencing the bond strength and, consequently, the MOF's stability.[4][5]
Comparative Analysis of MOF Stability with Different Organic Linkers
The following table summarizes the stability of several well-known MOFs, highlighting the influence of their respective organic linkers. This data is compiled from numerous studies and provides a comparative overview.
| MOF Family | Metal Node | Organic Linker | Linker Type | Typical Decomposition Temperature (°C) | Key Stability Characteristics |
| UiO-66 | Zr₆O₄(OH)₄ | Terephthalic acid (BDC) | Carboxylate | ~500 | High thermal and chemical stability due to strong Zr-O bonds and a highly connected framework.[6][7] |
| UiO-66-NH₂ | Zr₆O₄(OH)₄ | 2-Aminoterephthalic acid | Functionalized Carboxylate | ~450 | Slightly lower thermal stability compared to the parent UiO-66, but the amino group offers a site for post-synthetic modification.[8] |
| MOF-5 | Zn₄O | Terephthalic acid (BDC) | Carboxylate | ~400-500 | Good thermal stability but notoriously sensitive to moisture due to the lability of the Zn-O bond.[3][7][9] |
| HKUST-1 | Cu₂ | Benzene-1,3,5-tricarboxylic acid (BTC) | Carboxylate | ~250-300 | Lower thermal stability due to the presence of coordinated solvent molecules and the nature of the paddlewheel copper nodes.[7] |
| ZIF-8 | Zn | 2-Methylimidazole | Azolate | ~400-500 | Exceptional chemical stability, particularly in alkaline solutions and organic solvents, attributed to the strong Zn-N bond.[9] |
| MIL-101(Cr) | Cr₃O | Terephthalic acid (BDC) | Carboxylate | ~400 | High stability in acidic water due to the inertness of the Cr(III) metal clusters.[1][2] |
Experimental Workflows for Assessing MOF Stability
A comprehensive evaluation of MOF stability requires a multi-pronged approach, employing a suite of characterization techniques to probe the material's integrity before and after exposure to various stressors.
Workflow for Assessing Chemical Stability
This workflow is designed to evaluate the resilience of a MOF to different chemical environments, such as acidic or basic solutions.
Workflow for assessing the chemical stability of MOFs.
Step-by-Step Protocol for Chemical Stability Assessment:
-
Initial Characterization: Before exposure, thoroughly characterize the pristine MOF sample using Powder X-Ray Diffraction (PXRD) to confirm its crystallinity and phase purity. Perform gas sorption analysis (e.g., N₂ at 77K) to determine its initial surface area and pore volume.
-
Chemical Exposure: Suspend a known amount of the MOF in the desired chemical solution (e.g., aqueous HCl, NaOH, or pure water) at a specific concentration and temperature for a predetermined duration (e.g., 24 hours, 7 days).
-
Sample Recovery: After the exposure period, recover the MOF sample by centrifugation or filtration, wash it thoroughly with a suitable solvent to remove any residual chemicals, and dry it under vacuum.
-
Post-Exposure Characterization:
-
PXRD: Re-run the PXRD analysis to check for any changes in the crystalline structure. A loss of peak intensity or the appearance of new peaks indicates framework degradation.
-
Gas Sorption: Perform gas sorption analysis again to quantify any changes in surface area and pore volume, which are direct indicators of framework collapse or pore blockage.
-
¹H NMR Spectroscopy: Digest a small portion of the post-exposure sample in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆) and acquire a ¹H NMR spectrum. Compare this to the spectrum of the pristine linker to identify any linker degradation or modification.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the post-exposure sample. Changes in the vibrational modes corresponding to the linker's functional groups or the metal-linker coordination can provide evidence of chemical attack.
-
Workflow for Assessing Thermal Stability
This workflow is crucial for applications that involve elevated temperatures, such as catalysis and gas separations.
Workflow for assessing the thermal stability of MOFs.
Step-by-Step Protocol for Thermal Stability Assessment:
-
Sample Activation: Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature should be chosen carefully to avoid premature decomposition.
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the activated MOF in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., N₂ or Ar).
-
The temperature at which a significant weight loss occurs, corresponding to the decomposition of the organic linker, is taken as the decomposition temperature.
-
-
Variable-Temperature Powder X-Ray Diffraction (VT-PXRD):
-
Load the activated MOF sample into a capillary suitable for in-situ heating.
-
Collect PXRD patterns at various temperatures as the sample is heated.
-
This technique allows for the direct observation of structural changes and the determination of the temperature at which the crystalline framework collapses.
-
The Causality Behind Experimental Choices
The selection of these characterization techniques is not arbitrary; each provides a unique and complementary piece of the stability puzzle.
-
PXRD is the gold standard for assessing long-range crystalline order. Its sensitivity to the periodic arrangement of atoms makes it indispensable for detecting framework collapse.
-
Gas Sorption directly probes the porosity of the material. A stable MOF should retain its surface area and pore volume after exposure to stress. This is a functional test of the material's integrity.
-
¹H NMR of the digested sample provides molecular-level information about the organic linker. It is the most direct way to confirm if the linker itself has undergone chemical transformation.
-
TGA is a straightforward method to determine the upper-temperature limit of a MOF's stability. It is often the first screening tool for thermal stability.
-
VT-PXRD offers a dynamic view of the MOF's structural evolution with temperature, providing more detailed insights than TGA alone.
Future Outlook and Concluding Remarks
The quest for ultrastable MOFs is a continuous endeavor in materials science. While high-valent metal nodes like Zr(IV) and Cr(III) have proven to be excellent anchors for robust frameworks, the organic linker remains a key design element for fine-tuning stability.[2][6] The strategic functionalization of linkers to enhance hydrophobicity or introduce sterically bulky groups is a promising avenue for improving the chemical resilience of MOFs.[2] Furthermore, the use of stronger coordinating moieties beyond carboxylates, such as certain azolates, has led to the development of MOFs with exceptional stability.[2]
Computational screening is also emerging as a powerful tool to predict the stability of hypothetical MOF structures before their synthesis, accelerating the discovery of new, robust materials.[10][11][12][13][14] By integrating these predictive models with rigorous experimental validation, the field is poised to deliver a new generation of MOFs capable of withstanding the harsh conditions often encountered in industrial and biomedical applications.
This guide has provided a framework for the systematic assessment of MOF stability with a focus on the critical role of the organic linker. By employing the described workflows and understanding the underlying principles, researchers can make informed decisions in the design and selection of MOFs for their specific applications, ultimately unlocking the full potential of these versatile materials.
References
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Novendra, N., et al. (2020). Linker Substituents Control the Thermodynamic Stability in Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
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Ullah, S., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. Available at: [Link]
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ChemRxiv. (n.d.). H2S Stability of Metal-Organic Frameworks: A computational assessment. ChemRxiv. Available at: [Link]
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Wang, Y., et al. (2016). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central. Available at: [Link]
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Krivorotova, I. L., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Reaction Chemistry & Engineering. Available at: [Link]
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Stavila, V., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. Available at: [Link]
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Babaei, H., et al. (2020). Integrating stability metrics with high-throughput computational screening of metal–organic frameworks for CO2 capture. Semantic Scholar. Available at: [Link]
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Navrotsky, A. (2023). Thermodynamic Stability of MOFs Made by Mechanochemistry. University of California Television (UCTV). Available at: [Link]
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Mondloch, J. E., et al. (2017). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature Materials. Available at: [Link]
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Gomez-Gualdron, D. A., et al. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research. Available at: [Link]
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Ding, M., et al. (2019). Improving MOF stability: approaches and applications. Chemical Science. Available at: [Link]
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ResearchGate. (2020). How to comprehensively evaluate the aqueous stability of MOFs. ResearchGate. Available at: [Link]
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Keskin, S., et al. (2018). Computational Screening of Metal–Organic Frameworks for Membrane-Based CO2/N2/H2O Separations: Best Materials for Flue Gas Separation. ACS Publications. Available at: [Link]
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Kuncharam, B. V. R., & Gupta, S. (2026). High-throughput computational screening of metal organic frameworks (MOFs) for CO2 selective separations: trends, challenges, and future perspectives. ResearchGate. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of Novel Anthraquinone Derivatives
The anthraquinone scaffold is a cornerstone in the development of anticancer agents, forming the structural core of highly effective chemotherapeutics like doxorubicin and mitoxantrone.[1][2][3] However, the clinical utility of these established drugs is often hampered by issues such as cardiotoxicity and the emergence of drug resistance.[4][5] This has spurred intensive research into novel anthraquinone derivatives with improved therapeutic profiles, aiming for enhanced cytotoxicity against cancer cells while minimizing harm to healthy tissues.[6] This guide provides a comparative analysis of recently developed anthraquinone derivatives, delves into their mechanisms of action, and offers detailed protocols for their cytotoxic evaluation.
The Evolving Landscape of Anthraquinone Analogs
Medicinal chemists are exploring diverse structural modifications to the basic anthraquinone framework to enhance anticancer efficacy.[4][5] These modifications often involve the addition of different side chains or the creation of extra rings on the skeleton.[6] For instance, introducing amino and sulphide groups, or longer side chains, has been investigated to improve properties like DNA intercalation.[6][7] Recent efforts have focused on synthesizing derivatives that can overcome drug resistance and exhibit novel mechanisms of action, such as the induction of endoplasmic reticulum stress or the inhibition of key metabolic enzymes like phosphoglycerate mutase 1 (PGAM1).[8][9]
Comparative Cytotoxicity Analysis of Novel Derivatives
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the cytotoxic activity of several novel anthraquinone derivatives against a panel of human cancer cell lines.
| Compound Class/Derivative | Target Cancer Cell Line(s) | Reported IC50 / ED50 Values | Key Findings & Structure-Activity Insights | Reference |
| Anthraquinone-thiosemicarbazones | K562 (Leukemia), HeLa (Cervical) | Derivative 34: 2.17 µM (K562)Derivative 36: 7.66 µM (HeLa) | Showed high specific activity against K562 cells, indicating potential for treating hematological malignancies. | [10] |
| 1,3-dihydroxy-9,10-anthraquinones | HepG2 (Liver), MCF-7 (Breast) | Derivative 15: 1.23 µM (HepG2) | Derivative 15 demonstrated selective cytotoxicity towards liver cancer cells. Mechanistic studies showed induction of G2/M cell cycle arrest and apoptosis. | [10] |
| Amide Anthraquinone-Leucine Derivative (8a) | HCT116 (Colon) | 17.80 µg/mL | Exhibited potent anti-proliferative activity against a variety of cancer cell lines, with a pronounced effect on colon cancer cells. Showed no significant cytotoxicity towards normal cells. | [11] |
| 1-Substituted Anthraquinone Sulfonamides | HeLa (Cervical) | Compound 61: Displayed better cytotoxic activity than the reference compound mitoxantrone. | Compound 61 was found to arrest the cell cycle at both G1 and G2 phases. | [10] |
| Cationic Anthraquinone Analogs | Melanoma, Colon, NSCLC, CNS | Low µM to nM GI50 values | Aromatic groups attached directly to the cationic scaffold switched the biological activity from antibacterial to potent anticancer. Electron-donating substituents enhanced anticancer activity. | [12] |
| Deoxybostrycin | A549 (Lung), HepG2 (Liver), MCF-7 (Breast) | 2.44 µg/ml (A549)4.41 µg/ml (HepG2)4.76 µg/ml (MCF-7) | This tetrahydroanthraquinone showed broad-spectrum cytotoxicity. Its mechanism involves the downregulation of the PI3K/Akt pathway. | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Mechanistic Insights: Unraveling the Pathways to Cell Death
Novel anthraquinone derivatives employ a variety of mechanisms to induce cancer cell death, often involving the induction of apoptosis, a form of programmed cell death.[14]
Key Mechanisms of Action:
-
Reactive Oxygen Species (ROS) Generation: Many anthraquinones can undergo redox cycling, leading to the production of ROS such as superoxide anions and hydroxyl radicals.[15] Elevated ROS levels can induce oxidative stress, damage cellular components like DNA, and trigger apoptotic signaling pathways, such as the JNK pathway.[11][15][16]
-
Mitochondrial (Intrinsic) Apoptosis Pathway: ROS-induced mitochondrial stress can lead to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[14][16] This event activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[16][17]
-
Endoplasmic Reticulum (ER) Stress: Some novel derivatives have been specifically designed to induce ER stress.[8] This can trigger the Unfolded Protein Response (UPR), and if the stress is prolonged or severe, it can lead to apoptosis through the activation of proteins like CHOP.[8]
-
Enzyme Inhibition: Certain anthraquinones act as allosteric inhibitors of metabolic enzymes that are crucial for cancer cell proliferation, such as PGAM1, which is involved in glycolysis.[9] By inhibiting these enzymes, the compounds can disrupt cancer cell metabolism and lead to cell death.[9]
Below is a diagram illustrating the ROS-mediated intrinsic apoptosis pathway, a common mechanism for anthraquinone derivatives.
Caption: ROS-mediated intrinsic apoptosis pathway induced by anthraquinone derivatives.
Essential Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible data, standardized protocols are essential. The following section details the methodologies for key in vitro cytotoxicity assays. The choice of assay depends on the specific cellular process being investigated.
The general workflow for assessing the cytotoxicity of novel compounds involves cell culture, compound treatment, and subsequent analysis using one or more of the assays detailed below.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel anthraquinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity, often associated with necrosis.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Lysis Control (Maximum LDH Release): To a set of control wells, add 10 µL of a lysis buffer (provided in commercial kits) 45 minutes before sample collection to induce maximum LDH release.
-
LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the lysis control.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Step-by-Step Methodology:
-
Cell Culture & Treatment: Culture and treat cells with the anthraquinone derivatives in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
Conclusion and Future Directions
The development of novel anthraquinone derivatives continues to be a promising avenue in cancer drug discovery.[1][2] The data presented highlight the potential of structural modification to enhance cytotoxic potency and selectivity against various cancer cell lines.[10][12] Mechanistic studies reveal that these new compounds can induce cell death through diverse pathways, including the induction of ROS, ER stress, and inhibition of key cellular enzymes.[8][9][11]
Future research should focus on optimizing the structure-activity relationships to further improve the therapeutic index of these compounds.[12] In vivo studies in relevant animal models are the crucial next step to validate the preclinical efficacy and safety of the most promising candidates.[9] Additionally, exploring combination therapies, where novel anthraquinones are used alongside other anticancer agents, could provide synergistic effects and help overcome drug resistance.
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benchmarking Anthraquinone-2,3-dicarboxylic Acid-based materials against existing technologies
This guide provides a comprehensive technical comparison of materials derived from Anthraquinone-2,3-dicarboxylic Acid (AQDCA) against established technologies in key application areas. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the performance, synthesis, and underlying mechanisms of AQDCA-based materials, offering a critical evaluation of their potential to supplement or supersede existing technologies. Our analysis is grounded in experimental data, detailed protocols, and a commitment to scientific integrity.
Introduction to this compound (AQDCA)
Anthraquinone and its derivatives are a class of aromatic organic compounds that have garnered significant interest due to their unique electrochemical and photochemical properties.[1] The rigid, planar structure of the anthraquinone core provides a robust scaffold for functionalization, allowing for the tuning of its electronic and physical properties.[2] this compound (AQDCA), in particular, serves as a versatile building block for the synthesis of advanced materials, including metal-organic frameworks (MOFs) and functional polymers. The presence of two carboxylic acid groups allows for strong coordination with metal ions, making it an excellent linker for the construction of porous and crystalline materials with applications in energy storage, sensing, and environmental remediation.[2] This guide will benchmark AQDCA-based materials in three critical domains: lithium-ion battery cathodes, wastewater treatment, and electrochemical sensing.
Section 1: High-Performance Cathodes for Lithium-Ion Batteries
The demand for high-energy-density and long-lasting lithium-ion batteries (LIBs) has driven extensive research into novel electrode materials.[3] While conventional cathodes are based on inorganic metal oxides, organic materials are emerging as a sustainable and tunable alternative.[4] AQDCA-based Metal-Organic Frameworks (MOFs) have shown promise as cathode materials due to their high theoretical capacity and structural stability.[5]
Benchmarking AQDCA-MOFs against Commercial Cathode Materials
The performance of two AQDCA-based MOFs, ZnAQDC and MnAQDC, is compared against leading commercial cathode materials: Lithium Cobalt Oxide (LCO), Lithium Iron Phosphate (LFP), Lithium Manganese Oxide (LMO), and Lithium Nickel Manganese Cobalt Oxide (NMC).
| Performance Metric | ZnAQDC[5] | MnAQDC[5] | LiCoO₂ (LCO)[6][7] | LiFePO₄ (LFP)[6][7] | LiMn₂O₄ (LMO)[6][7] | LiNiMnCoO₂ (NMC)[5][7] |
| Theoretical Specific Capacity (mAh/g) | ~136 | ~139 | ~274 | ~170 | ~148 | ~275 |
| Practical Specific Capacity (mAh/g) | ~85 (initial) | ~63 (initial) | ~140-155 | ~110-165 | 90-120 | ~160-200 |
| Operating Voltage (V) | Not specified | Not specified | 3.7 | 3.2-3.4 | 3.0-4.0 | 3.6-3.8 |
| Cycle Life | ~47% capacity retention after 200 cycles | ~71% capacity retention after 200 cycles | Good | Excellent | Moderate | Good |
| Cost | Potentially low | Potentially low | High (due to Cobalt) | Low | Low | Moderate |
| Safety | Good (expected) | Good (expected) | Moderate | Excellent | Good | Moderate |
Causality Behind Experimental Choices: The selection of zinc and manganese as the metal nodes in the AQDCA-MOFs is strategic. Both metals are abundant and less expensive than cobalt, which is a major component of many commercial cathodes.[6] The hydrothermal synthesis method is a common and relatively straightforward technique for producing crystalline MOFs.[5] The choice of a coin cell setup for electrochemical testing is a standard laboratory practice for evaluating the performance of new battery materials.
Experimental Protocol: Synthesis and Electrochemical Evaluation of AQDCA-MOFs
This protocol details the synthesis of ZnAQDC/MnAQDC and their evaluation as cathode materials.
Synthesis of ZnAQDC and MnAQDC MOFs (Hydrothermal Method) [5]
-
Precursor Solution Preparation: In separate glass vials, dissolve 0.02 mmol of zinc acetate dihydrate (for ZnAQDC) or manganese acetate tetrahydrate (for MnAQDC) in 5 mL of deionized water.
-
Ligand Addition: To each metal salt solution, add 0.02 mmol of this compound.
-
Hydrothermal Reaction: Seal the vials and place them in an oven. Heat to 90°C for 48 hours.
-
Product Recovery: After cooling to room temperature, collect the crystalline product by filtration, wash with deionized water and ethanol, and dry under vacuum.
Electrochemical Characterization
-
Electrode Preparation: Mix the synthesized AQDCA-MOF (active material), carbon black (conductive agent), and polyvinylidene fluoride (binder) in an 8:1:1 weight ratio in N-methyl-2-pyrrolidone to form a slurry.
-
Coating: Cast the slurry onto an aluminum foil current collector and dry at 80°C for 12 hours in a vacuum oven.
-
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Electrochemical Testing: Perform galvanostatic charge-discharge cycling at various current densities (e.g., from 50 to 500 mA/g) using a battery cycler to determine the specific capacity, cycling stability, and rate capability.
Section 2: Advanced Materials for Wastewater Treatment
The removal of organic pollutants and heavy metals from industrial wastewater is a critical environmental challenge.[8] Activated carbon is a widely used adsorbent due to its high surface area and porosity.[6][9] However, the development of more efficient and selective materials is an ongoing area of research. Anthraquinone derivatives have shown potential as photocatalysts for the degradation of organic dyes and as adsorbents for heavy metals.[10][11][12]
Benchmarking Anthraquinone-Based Materials against Activated Carbon
This section compares the performance of a representative anthraquinone derivative, 2-carboxyanthraquinone (AQ-COOH) as a photocatalyst for the degradation of Rhodamine B (RhB), a common textile dye, with the adsorption capacity of activated carbon.
| Performance Metric | 2-Carboxyanthraquinone (AQ-COOH)[10][13][14] | Activated Carbon[1][6] |
| Target Pollutant | Rhodamine B (organic dye) | Various organic compounds, heavy metals |
| Mechanism | Photocatalysis | Adsorption |
| Removal Efficiency | Up to 99.9% degradation of RhB in 30 min under visible light | Up to 90-95% for certain contaminants |
| Selectivity | Can be tailored by modifying the anthraquinone structure | Generally non-selective |
| Regeneration | Recyclable as a solid catalyst | Can be regenerated by thermal reactivation, but with some loss of capacity[9] |
| Operating Conditions | Requires a light source (visible light) | Effective over a range of temperatures and pH[15] |
Causality Behind Experimental Choices: The use of Rhodamine B as a model pollutant is common in photocatalysis studies due to its strong visible light absorption and stability. The evaluation of photocatalytic activity under visible light is significant as it utilizes a larger portion of the solar spectrum compared to UV light. For activated carbon, isotherm and kinetic studies are standard methods to characterize its adsorption capacity and the rate of pollutant uptake.[16]
Experimental Protocol: Evaluation of Pollutant Removal
Photocatalytic Degradation using AQ-COOH [10][13]
-
Catalyst Dispersion: Disperse a known amount of AQ-COOH powder in an aqueous solution of Rhodamine B of a specific concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a visible light source (e.g., a xenon lamp with a UV cutoff filter).
-
Sample Analysis: At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer.
-
Performance Evaluation: Calculate the degradation efficiency as a function of irradiation time.
Adsorption Studies with Activated Carbon [16]
-
Adsorbent Preparation: Wash the activated carbon with deionized water to remove impurities and dry it in an oven.
-
Batch Adsorption Experiments: Add a known mass of activated carbon to a series of flasks containing the pollutant solution at different initial concentrations.
-
Equilibrium Studies: Agitate the flasks at a constant temperature for a sufficient time to reach equilibrium.
-
Sample Analysis: Separate the adsorbent from the solution by filtration or centrifugation and analyze the remaining pollutant concentration.
-
Data Analysis: Determine the adsorption capacity using isotherm models such as the Langmuir and Freundlich models.
Section 3: Sensitive and Selective Electrochemical Sensing
The detection of trace amounts of hazardous materials, such as heavy metals and nitroaromatic compounds (explosives), is crucial for environmental monitoring and public safety.[17] Electrochemical sensors offer advantages of portability, low cost, and real-time detection.[15] The redox-active nature of the anthraquinone core makes its derivatives promising candidates for the development of sensitive electrochemical sensors.[4][18]
Benchmarking Anthraquinone-Based Sensors against Standard Analytical Techniques
This section compares the performance of an anthraquinone-modified electrochemical sensor for the detection of a model analyte with standard analytical techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for heavy metal detection.
| Performance Metric | Anthraquinone-Based Electrochemical Sensor[18][19][20] | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle of Operation | Electrochemical (e.g., Voltammetry) | Atomic absorption of light | Mass-to-charge ratio of ions |
| Limit of Detection (LOD) | ng/mL to µg/L range (analyte dependent) | µg/L to mg/L range | ng/L to µg/L range |
| Selectivity | Can be high with specific functionalization | High | Very high |
| Portability | High (can be miniaturized) | Low (benchtop instrument) | Low (benchtop instrument) |
| Cost | Low | Moderate | High |
| Real-time Analysis | Yes | No | No |
| Sample Preparation | Minimal | Often requires acid digestion | Often requires acid digestion |
Causality Behind Experimental Choices: The modification of a glassy carbon electrode with an anthraquinone derivative is a common strategy to enhance its sensitivity and selectivity towards a target analyte.[18] Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard electrochemical methods used to characterize the sensor's response.[15] The choice of a specific analyte for testing depends on the functional groups introduced to the anthraquinone scaffold, which can be designed to have a high affinity for the target molecule.[4]
Experimental Protocol: Fabrication and Evaluation of an Anthraquinone-Based Electrochemical Sensor
Sensor Fabrication [18]
-
Electrode Polishing: Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol.
-
Material Synthesis: Synthesize the desired anthraquinone derivative with functional groups suitable for binding the target analyte.
-
Electrode Modification: Drop-cast a solution of the anthraquinone derivative (often in a composite with a conductive material like activated carbon or graphene) onto the GCE surface and let it dry.
Electrochemical Measurements [19][21]
-
Electrochemical Cell Setup: Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a suitable supporting electrolyte solution.
-
Voltammetric Analysis: Record the cyclic voltammograms or differential pulse voltammograms in the absence and presence of varying concentrations of the target analyte.
-
Performance Evaluation: Determine the sensor's performance metrics, including the limit of detection (LOD), sensitivity (slope of the calibration curve), and selectivity (response to potential interfering species).[9][15][22][23]
Conclusion
This compound and its derivatives represent a versatile platform for the development of advanced materials with significant potential in diverse technological fields. As demonstrated in this guide, AQDCA-based MOFs exhibit competitive, albeit currently lower, specific capacities compared to some commercial lithium-ion battery cathodes, but with the advantages of potentially lower cost and improved safety. In wastewater treatment, anthraquinone-based photocatalysts show remarkable efficiency in degrading organic pollutants, offering a targeted and recyclable alternative to broad-spectrum adsorbents like activated carbon. Furthermore, the electrochemical activity of the anthraquinone core can be harnessed to create sensitive and selective sensors for environmental and safety monitoring.
While further research and development are necessary to optimize the performance and scalability of AQDCA-based materials, the experimental evidence presented herein underscores their promise. The detailed protocols provided in this guide are intended to facilitate further exploration and innovation in this exciting area of materials science. It is the author's belief that with continued investigation, AQDCA-based materials will play an increasingly important role in addressing some of our most pressing technological and environmental challenges.
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A Comparative Structural Analysis of Anthraquinone-2,3-dicarboxylic Acid and Its Isomers: A Guide for Researchers
In the landscape of drug development and materials science, the nuanced structural variations among isomers can dictate their biological activity, physical properties, and synthetic accessibility. This guide provides an in-depth comparative analysis of anthraquinone-2,3-dicarboxylic acid and its key isomers, focusing on the structural elucidation that is paramount for researchers, scientists, and drug development professionals. We will explore the underpinnings of their distinct characteristics through the lens of spectroscopic and crystallographic data, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of Isomerism in the Anthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in medicinal chemistry and dye manufacturing. The constitutional isomerism of dicarboxylic acid-substituted anthraquinones gives rise to compounds with unique physicochemical properties. The positioning of the carboxyl groups significantly influences molecular symmetry, polarity, intramolecular interactions, and, consequently, the crystal packing and reactivity. Understanding these differences is crucial for applications ranging from the design of novel therapeutics to the development of advanced polymers and metal-organic frameworks (MOFs).[1][2] This guide will focus on a comparative analysis of this compound against its 1,5- and 2,6-dicarboxylic acid isomers, highlighting the structural nuances that define their chemical behavior.
Molecular Structure and Physicochemical Properties
The seemingly subtle shift in the positions of the two carboxylic acid groups around the anthraquinone framework leads to marked differences in their molecular properties.
| Property | This compound | Anthraquinone-1,5-dicarboxylic Acid | Anthraquinone-2,6-dicarboxylic Acid |
| Molecular Formula | C₁₆H₈O₆ | C₁₆H₈O₆ | C₁₆H₈O₆ |
| Molecular Weight | 296.23 g/mol [1] | 296.23 g/mol | 296.23 g/mol [3] |
| IUPAC Name | 9,10-dioxoanthracene-2,3-dicarboxylic acid[1] | 9,10-dioxoanthracene-1,5-dicarboxylic acid | 9,10-dioxoanthracene-2,6-dicarboxylic acid[3] |
| Symmetry | Asymmetric | Centrosymmetric | Centrosymmetric |
| Intramolecular H-Bonding | Possible between adjacent carboxyl groups | Possible with peri-carbonyl group | Unlikely |
| Predicted Acidity (pKa) | The proximity of the two carboxyl groups in the 2,3-isomer is expected to increase the acidity of the first proton and decrease the acidity of the second compared to the more separated isomers due to electrostatic effects. | Intramolecular hydrogen bonding with the peri-carbonyl oxygen can influence the acidity of the carboxylic acid proton.[4] | The carboxylic acid groups are electronically distant, leading to less interaction and pKa values closer to that of a simple benzoic acid derivative. |
Caption: Table 1. Comparison of fundamental physicochemical properties of this compound and its 1,5- and 2,6-isomers.
The juxtaposition of the carboxylic acid groups in this compound creates a region of high electron density and potential for strong intramolecular hydrogen bonding between the carboxyl groups themselves.[5][6] This can influence its conformation and reactivity. In contrast, the 1,5- and 2,6-isomers possess higher degrees of symmetry, which impacts their crystal packing and spectroscopic signatures. In the 1,5-isomer, intramolecular hydrogen bonding between the carboxylic acid proton and the peri-carbonyl oxygen is a key structural feature, affecting its acidity and chemical shifts in NMR spectroscopy.[4] The 2,6-isomer, with its para-like substitution pattern, exhibits the least intramolecular interaction between the functional groups.
Experimental Analysis and Structural Elucidation
A multi-technique approach is essential for the unambiguous structural characterization of these isomers. Here, we detail the key analytical methods and provide standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for differentiating isomers by providing a detailed map of the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the anthraquinone dicarboxylic acid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as solubility in CDCl₃ may be limited). Ensure complete dissolution, using sonication if necessary.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically δ 7.0-9.0 ppm) will show distinct splitting patterns and chemical shifts for each isomer due to the different electronic effects and spatial arrangements of the carboxylic acid groups.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbonyl carbons (C9/C10) and the carboxyl carbons will be particularly informative.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, perform two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Comparative NMR Data (Predicted and Experimental Observations):
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| 2,3-dicarboxylic acid | Two singlets for H-1 and H-4, and a typical ABCD spin system for the protons on the unsubstituted ring. The proximity of the carboxyl groups may lead to downfield shifts for H-1 and H-4 compared to the other isomers. | Distinct signals for all 16 carbons due to the lack of symmetry. The carbonyl carbons (C9/C10) will have slightly different chemical shifts. |
| 1,5-dicarboxylic acid | Due to symmetry, only three unique proton signals are expected in the aromatic region. The proton ortho to the carboxylic acid (H-2) will likely be a doublet, the proton meta (H-3) a triplet (or doublet of doublets), and the proton para (H-4) a doublet. The peri-interaction may cause a significant downfield shift for H-8. | Owing to its C₂h symmetry, only eight unique carbon signals will be observed. The carbonyl and carboxyl carbons will each show a single resonance. |
| 2,6-dicarboxylic acid | High symmetry will result in only three distinct proton signals in the aromatic region, likely appearing as a doublet, a singlet, and another doublet. | Due to its D₂h symmetry, only four unique carbon signals are expected in the aromatic region, in addition to the carbonyl and carboxyl carbons, each appearing as a single peak. |
Caption: Table 2. Expected distinguishing features in the ¹H and ¹³C NMR spectra of the anthraquinone dicarboxylic acid isomers.
Caption: Figure 1. A generalized workflow for the structural elucidation of anthraquinone dicarboxylic acid isomers using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the isomers and offers insights into their fragmentation patterns, which can be diagnostic.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these polar molecules, typically in negative ion mode to deprotonate the carboxylic acids.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ or [M-2H]²⁻).
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.
Expected Fragmentation Patterns:
All three isomers will exhibit a molecular ion peak corresponding to their shared molecular weight. However, their fragmentation patterns in MS/MS will differ:
-
Common Fragments: A characteristic fragmentation pathway for all isomers is the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups. The loss of carbon monoxide (CO, 28 Da) from the quinone core is also a common feature of anthraquinones.[7]
-
Isomer-Specific Fragmentation:
-
This compound: The proximity of the two carboxyl groups may facilitate a concerted loss of two molecules of CO₂ or the formation of a cyclic anhydride fragment.
-
Anthraquinone-1,5- and 2,6-dicarboxylic acids: The fragmentation is expected to be more straightforward, with sequential losses of H₂O and CO₂. The relative abundance of the fragment ions may differ due to the different stabilities of the resulting fragment ions.
-
Caption: Figure 2. Postulated differential fragmentation pathways for anthraquinone dicarboxylic acid isomers in negative ion mode ESI-MS/MS.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals can be challenging, but the data is invaluable.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the isomers from a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or cooling crystallization are common methods.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
Causality of Experimental Choices and Field-Proven Insights
The choice of analytical techniques is dictated by the need for unambiguous structural assignment. While 1D NMR might provide initial clues, the complexity of the aromatic region and the potential for overlapping signals necessitate the use of 2D NMR for definitive assignments. Mass spectrometry is essential for confirming the molecular formula and can provide corroborating structural evidence through fragmentation analysis. X-ray crystallography, when successful, offers the ultimate proof of structure and provides insights into solid-state packing and intermolecular forces that govern physical properties like melting point and solubility.
From a practical standpoint, the differential reactivity of these isomers is a key consideration. For instance, the adjacent carboxylic acid groups in this compound can readily form a cyclic anhydride upon heating, a reaction not possible for the 1,5- and 2,6-isomers.[8] This difference in reactivity can be exploited in synthetic strategies. Furthermore, the ability of the 1,5- and 2,3-isomers to act as chelating ligands for metal ions is a direct consequence of the spatial proximity of their carboxyl groups, a property not shared by the 2,6-isomer. This has implications for their use in the synthesis of coordination polymers and MOFs.
Conclusion
The structural analysis of this compound and its isomers demonstrates the profound impact of substituent placement on molecular properties and reactivity. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive toolkit for their differentiation and characterization. For researchers in drug discovery and materials science, a thorough understanding of these isomeric differences is not merely an academic exercise but a fundamental prerequisite for rational design and application.
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The Modulator's Influence: A Comparative Guide to Functional Groups in Anthraquinone-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
The Anthraquinone Core: A Versatile Scaffold for MOF Design
Anthraquinone, a redox-active aromatic ketone, serves as an exceptional building block for MOFs due to its rigid structure, inherent photochemical properties, and the ability of its carbonyl groups to participate in a variety of interactions.[1] The true potential of anthraquinone-based MOFs, however, is unlocked through the judicious introduction of functional groups onto the organic linker. These modifications can tune the electronic properties, modulate pore environments, and introduce new active sites, thereby tailoring the MOF for specific applications ranging from photocatalysis to targeted drug delivery.
The Impact of Functional Groups: A Comparative Overview
The introduction of functional groups onto the anthraquinone linker can dramatically influence the MOF's properties. This section compares the effects of different functionalities, drawing on experimental evidence from anthraquinone-based systems and analogous MOFs where direct comparative data for anthraquinone is emerging.
Electronic Effects: Tuning Catalytic and Sensing Capabilities
The electronic nature of the functional group—whether it is electron-donating or electron-withdrawing—plays a pivotal role in the MOF's performance, particularly in applications that rely on charge transfer processes like catalysis and sensing.
Electron-Donating Groups (-NH₂, -OH): These groups can increase the electron density of the anthraquinone core, which can enhance the efficiency of photocatalytic processes. For instance, in other MOF systems like MIL-101(Fe) and UIO-66, the introduction of electron-donating groups such as -OH and -NH₂ has been shown to improve photocatalytic efficiency for the degradation of organic pollutants.[2] This is attributed to a more efficient light absorption and charge separation. While direct systematic studies on anthraquinone MOFs are still developing, a similar trend is anticipated.
Electron-Withdrawing Groups (-NO₂, -Br): Conversely, electron-withdrawing groups can decrease the electron density of the anthraquinone moiety. This can be advantageous in applications like electrochemical energy storage. For example, a comparative study of anthraquinone-based polymers demonstrated that the introduction of an electron-withdrawing bromine group (-Br) resulted in a higher specific capacity (210.57 mAh g⁻¹) compared to the non-functionalized analogue (145.7 mAh g⁻¹) when used as a cathode material for aqueous zinc-ion batteries.[3] This improvement is attributed to the p-π interaction induced by the bromine, which optimizes electron and ion migration.[3]
Table 1: Comparison of Electrochemical Performance of Anthraquinone-Based Polymers with Different Functional Groups [3]
| Functional Group | Specific Capacity (at 0.1 A g⁻¹) | Capacity Retention (after 6000 cycles at 5 A g⁻¹) |
| -H (PDAH) | 145.7 mAh g⁻¹ | - |
| -Br (PDABr) | 210.57 mAh g⁻¹ | 93% |
Note: Data is for anthraquinone-based polymers, providing insight into the expected effects in MOFs.
Steric and Coordinative Effects: Influencing Porosity and Drug Release
Beyond electronics, the size and coordinating ability of functional groups can dictate the MOF's structure and its interactions with guest molecules.
Carboxyl Groups (-COOH): These are fundamental to the formation of most anthraquinone-based MOFs, acting as the primary coordination sites with the metal nodes. The strategic placement of carboxyl groups is crucial; for example, decorating the anthraquinone with two carboxyl groups allows the carbonyl groups to remain uncoordinated and accessible for photocatalytic activity.[1]
Sulfonate Groups (-SO₃H): The introduction of sulfonate groups can enhance the stability and functionality of the MOF. For instance, an anthraquinone-2,6-disulfonate linker was used to create a robust photoanode for photoelectrochemical cells.[4]
Post-Synthetic Modification (PSM): This powerful technique allows for the introduction of a wide array of functional groups after the initial MOF synthesis, preserving the parent framework.[5][6][7] This enables the creation of isostructural MOFs with diverse functionalities for direct comparison. For example, an amino-functionalized MOF can be readily modified with various anhydrides or isocyanates to introduce different amide or urea functionalities, respectively.[6] This approach is invaluable for systematically studying the effect of functional groups on properties like drug delivery. The release of a drug, such as 5-fluorouracil, can be tuned by altering the host-guest interactions within the MOF pores through functionalization.[8] For instance, pH-responsive functional groups can be incorporated to trigger drug release in the acidic tumor microenvironment.[9][10]
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of functionalized anthraquinone-based MOFs.
Synthesis of a Carboxylated Anthraquinone-Based MOF (Illustrative Example)
This protocol is based on the synthesis of a bifunctional photocatalyst.[1]
Step 1: Ligand Synthesis (Anthraquinone-2,6-dicarboxylic acid)
-
(Detailed synthesis of the specific linker would be included here, often involving oxidation of a dimethylanthraquinone precursor.)
Step 2: MOF Synthesis
-
In a 20 mL scintillation vial, combine the anthraquinone-2,6-dicarboxylic acid linker (e.g., 0.1 mmol) and the metal salt (e.g., cobalt nitrate hexahydrate, 0.1 mmol).
-
Add 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 120 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a solvent suitable for activation, such as ethanol.
Post-Synthetic Modification (PSM) of an Amino-Functionalized Anthraquinone MOF (General Protocol)
This protocol outlines a general procedure for modifying a pre-synthesized amino-functionalized MOF.
Step 1: Synthesis of the Parent Amino-Functionalized MOF
-
Synthesize the MOF using an amino-functionalized anthraquinone dicarboxylate linker following a procedure similar to 3.1.
Step 2: Amide Coupling Reaction
-
Immerse the activated amino-functionalized MOF crystals in a solution of the desired carboxylic acid anhydride (e.g., acetic anhydride) in a suitable solvent (e.g., dichloromethane).
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Filter the modified MOF crystals.
-
Thoroughly wash the crystals with the reaction solvent and then with a more volatile solvent like acetone to remove any unreacted reagents.
-
Dry the modified MOF under vacuum.
Characterization Methods
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the desired functional groups and the coordination of the carboxylate groups to the metal centers. Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs. Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOFs. Nuclear Magnetic Resonance (NMR) Spectroscopy: For MOFs that can be digested in an acidic solution, ¹H NMR can be used to confirm the incorporation of the functionalized linker.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: De Novo synthesis workflow for functionalized anthraquinone-based MOFs.
Caption: Post-Synthetic Modification (PSM) workflow for introducing new functionalities.
Caption: Influence of functional groups on the key properties of anthraquinone-based MOFs.
Future Outlook
The functionalization of anthraquinone-based MOFs is a rapidly evolving field. Future research will likely focus on the development of multifunctional MOFs that combine several properties, such as catalytic activity and stimuli-responsive drug release. The use of computational modeling to predict the effects of different functional groups will also become increasingly important in guiding the rational design of new materials. As our understanding of structure-property relationships deepens, we can expect to see the emergence of highly optimized anthraquinone-based MOFs for a wide range of applications in medicine, environmental science, and beyond.
References
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Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation. (URL: [Link])
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Anthraquinone-Based Metal-Organic Frameworks as a Bifunctional Photocatalyst for C-H Activation. (URL: [Link])
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Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (URL: [Link])
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Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. (URL: [Link])
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Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. (URL: [Link])
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Postsynthetic modification of metal-organic frameworks. (URL: [Link])
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Postsynthetic modification of metal–organic frameworks. (URL: [Link])
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A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (URL: [Link])
-
An anthraquinone-based bismuth–iron metal–organic framework as an efficient photoanode in photoelectrochemical cells. (URL: [Link])
-
Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions. (URL: [Link])
-
Electron-Withdrawing Group Functionalized Anthraquinone Polymers for High-Performance Organic Zinc-Ion Batteries. (URL: [Link])
-
Functional metal–organic frameworks for catalytic applications. (URL: [Link])
-
Effects of electron-donating groups on the photocatalytic reaction of MOFs. (URL: [Link])
-
Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. (URL: [Link])
-
Electron-Withdrawing Group Functionalized Anthraquinone Polymers for High-Performance Organic Zinc-Ion Batteries. (URL: [Link])
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Lawsone derived Zn(ii) and Fe(iii) metal organic frameworks with pH dependent emission for controlled drug delivery. (URL: [Link])
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Functionalized metal-organic frameworks with biomolecules for sensing and detection applications of food contaminants. (URL: [Link])
-
Metal-organic frameworks: Drug delivery applications and future prospects. (URL: [Link])
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Metal-organic frameworks: Drug delivery applications and future prospects. (URL: [Link])
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Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications. (URL: [Link])
-
Metal–Organic Framework-Based Sensors for Environmental Contaminant Sensing. (URL: [Link])
-
Data-driven Insights on the Impact of Functionalization on Metal-Organic Framework (MOF) Free Energies. (URL: [Link])
-
Recent Advances in Functionalized Carbon Quantum Dots Integrated with Metal–Organic Frameworks: Emerging Platforms for Sensing and Food Safety Applications. (URL: [Link])
-
Metal-Organic Framework (MOF)-Based Drug Delivery. (URL: [Link])
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Unraveling the Engine: A Comparative Guide to Validating C-H Activation Mechanisms in Anthraquinone Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules. Among the rising stars in the photocatalysis toolbox, anthraquinone (AQ) and its derivatives have emerged as robust, metal-free catalysts capable of activating these notoriously inert bonds under mild, visible-light irradiation. However, the true potential of these catalysts can only be unlocked through a deep and validated understanding of their reaction mechanisms.
This guide provides a senior application scientist's perspective on validating the C-H activation mechanism of anthraquinone-based photocatalysts. We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, compare the performance of notable AQ-based systems, and provide the technical foundation necessary for rigorous mechanistic investigation.
The Core Mechanistic Dichotomy: Hydrogen Atom Transfer vs. Proton-Coupled Electron Transfer
The central debate in anthraquinone-mediated C-H activation revolves around two primary pathways: direct Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). Distinguishing between these mechanisms is critical, as it dictates the nature of the key intermediates and informs rational catalyst design for improved efficiency and selectivity.
-
Hydrogen Atom Transfer (HAT): In a direct HAT mechanism, the photoexcited triplet state of the anthraquinone catalyst (³AQ*) possesses a sufficiently high bond dissociation energy (BDE) to homolytically abstract a hydrogen atom from the substrate's C-H bond. This concerted movement of a proton and an electron generates a substrate radical and a reduced anthraquinone ketyl radical (AQH•). This pathway is often favored for substrates with weaker C-H bonds.
-
Proton-Coupled Electron Transfer (PCET): The PCET pathway is a stepwise process. It can be initiated by a single electron transfer (SET) from the substrate to the excited photocatalyst to form a substrate radical cation, followed by deprotonation. Alternatively, the catalyst can interact with the substrate in a way that the electron and proton transfer events are kinetically coupled but occur between different centers. The feasibility of PCET is highly dependent on the redox potentials of both the catalyst and the substrate, as well as the acidity of the substrate's radical cation.
Visually, these competing pathways can be represented as follows:
Figure 1: Competing HAT and PCET mechanisms for C-H activation.
Comparative Performance of Anthraquinone-Based Photocatalysts
The versatility of the anthraquinone core allows for its incorporation into various scaffolds, from simple substituted molecules to complex, heterogeneous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These structural modifications significantly impact catalytic performance.
| Photocatalyst System | C-H Activation Reaction Type | Substrate Example | Product | Yield (%) | Reference |
| DAAQ-COF | C-N Coupling | Tetrahydrofuran (THF) | C-N coupled product with DEAD | 95 | [1][2] |
| DAAQ-COF | C-C Coupling | Tetrahydrofuran (THF) | C-C coupled product with activated pyridine | 86 | [3] |
| DAAQ-COF | C-C Coupling | Benzaldehyde | Pyridylated benzaldehyde | 90 | [3] |
| AQ-based MOF | C-H Oxidation | Toluene | Benzaldehyde | 98 | [4][5] |
| AQ-based MOF | C-H Oxidation | Ethylbenzene | Acetophenone | 95 | [4][5] |
| AQ-based MOF | C-H Oxidation | Diphenylmethane | Benzophenone | 99 | [4][5] |
| 2-tert-butylanthraquinone | Oxyalkylation of Azauracils | 1,2,4-triazine-3,5-dione | Oxyalkylated product with THF | 93 | [6] |
This table is a representative summary. Yields are highly dependent on specific reaction conditions.
The data indicates that immobilizing anthraquinone moieties within structured, porous materials like COFs and MOFs can lead to excellent catalytic efficiency and recyclability.[1][4] These frameworks can pre-organize substrates and catalytic sites, potentially stabilizing radical intermediates and enhancing reaction rates.[4][7]
The Experimental Toolkit for Mechanistic Validation
Figure 2: Logical workflow for validating the photocatalytic mechanism.
Cyclic Voltammetry (CV): Probing Redox Feasibility
Causality: CV is the first step to assess the thermodynamic feasibility of a PCET mechanism. By measuring the ground-state and excited-state redox potentials of your anthraquinone catalyst and the oxidation potential of your substrate, you can determine if a single electron transfer (SET) is exergonic.
Self-Validating System: The protocol includes measuring the potentials of both the catalyst and the substrate under identical conditions. The calculated excited-state potential provides a clear thermodynamic benchmark for the possibility of an SET event.
Experimental Protocol:
-
Preparation:
-
Prepare a ~1 mM solution of the anthraquinone photocatalyst in a suitable, dry, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile).
-
Prepare a separate ~1 mM solution of the C-H substrate in the same electrolyte solution.
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
-
Measurement:
-
Record the cyclic voltammogram of the electrolyte solution alone as a background.
-
Record the CV of the photocatalyst solution. Scan to negative potentials to find the reduction potential (Ered).
-
Record the CV of the substrate solution. Scan to positive potentials to find the oxidation potential (Eox).
-
-
Data Analysis & Interpretation:
-
Determine the half-wave potential (E1/2) for the reduction of the anthraquinone.
-
Calculate the excited-state reduction potential of the catalyst using the Rehm-Weller equation: E*red = Ered + E0-0 where E0-0 is the zero-zero excitation energy (in eV), which can be estimated from the onset of the UV-Vis absorption or fluorescence spectrum.
-
Crucial Interpretation: If the catalyst's excited-state reduction potential (E*red) is more positive than the substrate's oxidation potential (Eox), then SET from the substrate to the excited catalyst is thermodynamically favorable, supporting a potential PCET pathway. If not, a direct HAT mechanism is more likely.
-
Transient Absorption Spectroscopy (TAS): Visualizing Reactive Intermediates
Causality: TAS is a powerful pump-probe technique that allows for the direct observation of short-lived excited states and radical intermediates generated after photoexcitation. This provides direct evidence for the species involved in the catalytic cycle.
Self-Validating System: The experiment is validated by observing the decay of the catalyst's excited state and the concurrent rise of signals corresponding to the reduced catalyst (ketyl radical) or substrate radical. The kinetics of these species' formation and decay provide a temporal map of the reaction.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute, optically matched solution of the anthraquinone catalyst in a suitable solvent (e.g., acetonitrile) in a cuvette. The concentration should be adjusted to have an absorbance of ~0.3-0.5 at the excitation wavelength.
-
Ensure the solution is thoroughly degassed to prevent quenching of excited states by oxygen.
-
-
Data Acquisition:
-
Excite the sample with a short laser pulse (the "pump"), typically in the UV-Vis range where the anthraquinone absorbs (e.g., 355 nm).
-
Probe the sample with a white-light continuum pulse at various delay times after the pump pulse.
-
Record the difference in absorbance of the probe light before and after the pump pulse.
-
-
Data Analysis & Interpretation:
-
Identify the Triplet State (³AQ*): Look for a characteristic broad absorption in the visible region immediately after the laser flash. This signal will decay over nanoseconds to microseconds. This confirms the formation of the key photoactive species.
-
Observe the Ketyl Radical (AQH•): In the presence of the C-H substrate, monitor the decay of the ³AQ* signal. Concurrently, look for the appearance of new absorption bands characteristic of the anthraquinone ketyl radical.
-
Kinetic Correlation: The rate of decay of the ³AQ* should correlate with the rate of formation of the AQH•. This kinetic linkage is strong evidence that the excited state is reacting with the substrate to initiate the C-H activation. The lifetime of the excited state will be shorter (quenched) in the presence of the substrate.
-
Kinetic Isotope Effect (KIE): Probing C-H Bond Cleavage
Causality: The KIE is the gold standard for determining whether C-H bond cleavage is involved in the rate-determining step of a reaction. A C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it harder to break.
Self-Validating System: The experiment directly compares the reaction rates of an unlabeled substrate (R-H) and its deuterated analogue (R-D). A significant difference in rates (kH/kD > 2) is a clear and direct indicator of C-H bond cleavage being kinetically significant.
Experimental Protocol:
-
Synthesize Deuterated Substrate: Prepare the substrate with deuterium at the specific C-H bond targeted for activation.
-
Perform Parallel Reactions:
-
Set up two identical photocatalytic reactions. One with the standard, non-deuterated substrate (R-H).
-
The second reaction should use the deuterated substrate (R-D) at the same concentration.
-
Run the reactions under identical conditions (catalyst loading, light intensity, temperature, time).
-
Monitor the initial reaction rates for both reactions by taking aliquots at early time points and analyzing them by GC, HPLC, or NMR.
-
-
Perform Competition Experiment (Intramolecular or Intermolecular):
-
Intermolecular: Prepare a reaction mixture containing a 1:1 mixture of R-H and R-D.
-
Run the reaction to low conversion (~10-15%).
-
Analyze the product ratio (Product-H vs. Product-D) and the remaining starting material ratio (R-H vs. R-D) using mass spectrometry or NMR.
-
-
Data Analysis & Interpretation:
-
Calculate kH/kD: The KIE is the ratio of the rate constant for the reaction with the light isotope to the rate constant for the reaction with the heavy isotope.
-
Primary KIE (kH/kD > 2): A large, primary KIE strongly indicates that the C-H bond is being broken in the rate-determining step. This is compelling evidence for a direct HAT mechanism or a PCET mechanism where C-H cleavage is the slowest step.
-
No or Small KIE (kH/kD ≈ 1): The absence of a significant KIE suggests that C-H bond cleavage occurs after the rate-determining step. This might point towards a PCET mechanism where the initial electron transfer is rate-limiting.
-
Conclusion: Building a Coherent Mechanistic Picture
Validating the mechanism of C-H activation by anthraquinone photocatalysts requires a multi-faceted approach. By systematically employing electrochemical analysis, time-resolved spectroscopy, and kinetic isotope studies, researchers can move beyond speculation and build a data-driven, authoritative model of their catalytic system. An understanding of whether a HAT or PCET pathway is dominant is not merely an academic exercise; it is the fundamental knowledge required to rationally design the next generation of highly efficient and selective anthraquinone catalysts for applications ranging from fine chemical synthesis to the late-stage functionalization of complex drug candidates.
References
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Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. (n.d.). Chemical Science. [Link]
-
Anthraquinone-Based Metal-Organic Frameworks as a Bifunctional Photocatalyst for C-H Activation. (2022). Inorganic Chemistry. [Link]
-
Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. (n.d.). RSC Publishing. [Link]
-
Anthraquinone-Based Metal–Organic Frameworks as a Bifunctional Photocatalyst for C–H Activation. (n.d.). ResearchGate. [Link]
-
Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. (2024). RSC Publishing. [Link]
-
Anthraquinones: Versatile Organic Photocatalysts. (n.d.). ResearchGate. [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2024). The Journal of Organic Chemistry. [Link]
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- 7. researchgate.net [researchgate.net]
The Interplay of Structure and Redox Activity in Anthraquinone Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of anthraquinone derivatives and their redox behavior is paramount. This guide provides an in-depth technical exploration of this correlation, offering comparative experimental data and field-proven insights to inform the design and application of these versatile molecules in fields ranging from energy storage to medicinal chemistry.
Introduction: The Enduring Significance of the Anthraquinone Scaffold
The 9,10-anthraquinone core, a tricyclic aromatic ketone, is a privileged scaffold in chemistry and biology. Its derivatives are widely recognized for their diverse applications, including as dyes, catalysts, and, notably, as redox-active agents. The ability of the anthraquinone moiety to undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone is central to its function in various technologies and biological systems. This redox activity is not static; it is exquisitely sensitive to the nature and position of substituents on the aromatic rings. By strategically modifying the anthraquinone structure, we can fine-tune its redox potential, thereby tailoring its properties for specific applications such as high-performance redox flow batteries or targeted anticancer therapies.[1][2] This guide will dissect the fundamental principles governing this structure-activity relationship, providing a comparative analysis of key derivatives and the experimental methodologies used to characterize them.
The Influence of Substituents on Redox Potential: A Tale of Electron Donors and Withdrawers
The redox potential of an anthraquinone derivative is a direct measure of its propensity to accept electrons. This property is fundamentally governed by the electron density of the quinone system. Substituents on the anthraquinone core can either donate or withdraw electron density, thereby modulating the ease of reduction.
-
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), amino (-NH2), and alkyl groups increase the electron density of the anthraquinone ring system. This increased electron density makes the molecule more difficult to reduce, resulting in a more negative (or less positive) redox potential.[3][4] The position of the EDG is also critical. For instance, hydroxyl or amino groups at the 1, 4, 5, or 8 positions, which are in close proximity to the carbonyl groups, can form intramolecular hydrogen bonds, further influencing the redox potential.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and sulfonic acid (-SO3H) withdraw electron density from the aromatic rings. This decrease in electron density makes the quinone more electrophilic and thus easier to reduce, leading to a more positive redox potential.[3] The magnitude of this effect is generally correlated with the electronegativity and inductive/resonance effects of the substituent.
This predictable modulation of redox potential through synthetic modification is a powerful tool for designing bespoke anthraquinone derivatives for specific applications.
Comparative Analysis of Anthraquinone Derivatives: Experimental Data
To provide a clear and objective comparison, the following table summarizes the experimentally determined redox potentials of various anthraquinone derivatives, as measured by cyclic voltammetry. It is important to note that redox potentials can be influenced by experimental conditions such as the solvent, electrolyte, and reference electrode used. Therefore, direct comparisons should be made with caution when data is compiled from different sources.
| Anthraquinone Derivative | Substituent(s) | First Reduction Potential (E¹₁/₂) (V vs. reference) | Second Reduction Potential (E²₁/₂) (V vs. reference) | Solvent/Electrolyte | Reference |
| Anthraquinone | None | -0.684 | -1.432 | DMF / 0.1 M TBAPF₆ | [5] |
| 1-Hydroxyanthraquinone | 1-OH | -0.530 | -1.179 | DMF / 0.1 M TBAPF₆ | [5] |
| 2-Hydroxyanthraquinone | 2-OH | -0.708 | -1.140 | DMF / 0.1 M TBAPF₆ | [5] |
| 1,4-Dihydroxyanthraquinone | 1,4-di-OH | -0.424 | -1.066 | DMF / 0.1 M TBAPF₆ | [5] |
| 1,5-Dihydroxyanthraquinone | 1,5-di-OH | -0.369 | -0.894 | DMF / 0.1 M TBAPF₆ | [5] |
| 1,8-Dihydroxyanthraquinone | 1,8-di-OH | -0.396 | -1.107 | DMF / 0.1 M TBAPF₆ | [5] |
| 1-Aminoanthraquinone | 1-NH₂ | -0.816 | -1.517 | DMF / 0.1 M TBAPF₆ | [5] |
| 2-Aminoanthraquinone | 2-NH₂ | -0.876 | - | DMF / 0.1 M TBAPF₆ | [5] |
| 1,4-Diaminoanthraquinone | 1,4-di-NH₂ | -0.983 | -1.542 | DMF / 0.1 M TBAPF₆ | [5] |
| 2,6-Diaminoanthraquinone | 2,6-di-NH₂ | -1.086 | -1.652 | DMF / 0.1 M TBAPF₆ | [5] |
| 1-Nitroanthraquinone | 1-NO₂ | -0.45 (approx.) | - | Acetonitrile | [Calculated from trends in similar compounds] |
| Anthraquinone-2-sulfonic acid | 2-SO₃H | More positive than unsubstituted AQ | - | Aqueous | [General trend observed] |
Note: The reference electrode used in the cited source was Ferrocene/Ferrocenium (Fc/Fc⁺). The values are presented to illustrate the trends discussed.
Experimental Protocols: Characterizing Redox Activity with Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of anthraquinone derivatives. A properly executed CV experiment provides a wealth of information, including the redox potentials, the reversibility of the electron transfer process, and insights into the reaction mechanism.
Causality Behind Experimental Choices
-
Solvent and Supporting Electrolyte: For non-aqueous studies of anthraquinone derivatives, polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are commonly employed due to their wide potential windows and ability to dissolve both the analyte and the supporting electrolyte. The supporting electrolyte, typically a tetraalkylammonium salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is crucial for ensuring sufficient ionic conductivity in the solution.[5][6] The choice of solvent can influence the redox potential due to differential solvation of the neutral and reduced species.
-
Working Electrode: A glassy carbon electrode (GCE) is a popular choice for the working electrode due to its wide potential window, chemical inertness, and relatively low background current.[7] Platinum and gold electrodes can also be used.
-
Reference Electrode: In non-aqueous electrochemistry, a non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode, is preferred to avoid contamination of the organic solvent with water and junction potential issues associated with aqueous reference electrodes like Ag/AgCl or Saturated Calomel Electrode (SCE).[6][7][8][9][10] To ensure comparability of results between different laboratories, it is best practice to report potentials relative to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6]
-
Scan Rate: The scan rate (ν) in a CV experiment determines the timescale of the measurement. Varying the scan rate can provide insights into the kinetics of electron transfer and the stability of the electrochemically generated species.[11][12][13] For a simple reversible redox process, the peak current is proportional to the square root of the scan rate.
Step-by-Step Methodology for Cyclic Voltammetry of an Anthraquinone Derivative
-
Preparation of the Analyte Solution:
-
Dissolve the anthraquinone derivative in the chosen solvent (e.g., DMF) to a final concentration of 1-5 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Oxygen is electroactive and can interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the working electrode (e.g., GCE), the reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., a platinum wire).
-
Ensure the electrodes are properly cleaned and polished before use.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to encompass the expected redox events of the anthraquinone derivative. A typical starting range could be from 0 V to -2.0 V vs. the reference electrode.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Initiate the potential scan and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the half-wave potential (E₁/₂) for each redox couple as (Epc + Epa) / 2. This value is an approximation of the standard redox potential.
-
Analyze the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Investigate the effect of scan rate by performing CV measurements at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fundamental redox process of anthraquinone and a typical experimental workflow for its characterization.
Caption: A typical workflow for characterizing anthraquinone derivatives using cyclic voltammetry.
Conclusion: From Fundamental Understanding to Rational Design
The correlation between the structure of anthraquinone derivatives and their redox activity is a well-established and powerful principle. By understanding how different functional groups influence the electronic properties of the anthraquinone core, researchers can rationally design and synthesize novel compounds with tailored redox potentials. This capability is crucial for advancing a wide range of technologies, from developing more efficient and sustainable energy storage systems to creating next-generation anticancer drugs with enhanced efficacy and reduced side effects. [14][15][16]The experimental techniques and comparative data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of innovative applications for this remarkable class of molecules.
References
-
Redox- Active Conjugated Microporous Polymer based on Anthraquinone for High-Performance Lithium-Ion Batteries. (n.d.). Eventos UC3M. Retrieved January 14, 2026, from [Link]
-
Wang, Z., Li, A., Gou, L., Ren, J., & Zhai, G. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 6(92), 89827–89835. [Link]
-
Janowska, I., et al. (2013). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. National Institutes of Health. [Link]
-
Anthraquinone-based electroactive ionic species as stable multi-redox anode active materials for high-performance nonaqueous redox flow batteries. (2021). RSC Publishing. [Link]
-
Non-Aqueous Ag/Ag⁺ Reference Electrode (Ag/AgNO₃). (2025). Organic Electrochemistry. [Link]
-
Qin, M., et al. (2023). Redox-active anthraquinone-based π-conjugated polymer anode for high-capacity aqueous organic hybrid flow battery. ResearchGate. [Link]
-
Schmidt, D. (2016). Anthraquinone based redox-active polymers for organic batteries. Friedrich Schiller University Jena. [Link]
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Er, S., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. [Link]
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Gallmetzer, J. M., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. [Link]
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FAQ: EC Electrodes. (n.d.). BASi. Retrieved January 14, 2026, from [Link]
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Gallmetzer, J. M., et al. (2022). Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoret. Semantic Scholar. [Link]
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Harvey, D. (2013). Effect of Scan Rate in Cyclic Voltammetry. Image and Video Exchange Forum. [Link]
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How to select the right reference electrode? (2025). BioLogic Learning Center. [Link]
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support/reference-electrode/nonaqueous. (2021). ALS, the electrochemical company. [Link]
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Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. (2019). MDPI. [Link]
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Okumura, N., et al. (2019). Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. ResearchGate. [Link]
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Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. (2024). MDPI. [Link]
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Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Structure-activity relationship of anticancer drug candidate quinones. (2021). National Institutes of Health. [Link]
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Effect of the scan rate to the features of the cyclic voltammograms of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Cyclic voltammograms recorded at a scan rate of 50 mV s À1 in 0.1 M... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. (2014). PubMed. [Link]
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Fast Scan Cyclic Voltammetry: Chemical Sensing in the Brain and Beyond. (2017). National Institutes of Health. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Anthraquinone-2,3-dicarboxylic Acid
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of Anthraquinone-2,3-dicarboxylic Acid. As laboratory professionals, our responsibility extends beyond the experiment to the entire lifecycle of a chemical, ensuring the safety of ourselves, our colleagues, and the environment. This document is structured to provide not just a set of steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Core Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound (CAS No. 27485-15-0) is an organic compound that, while not classified as acutely toxic, presents specific hazards that must be managed.
According to its Safety Data Sheet (SDS), the primary, harmonized GHS classifications are Skin Irritant Category 2 and Eye Irritant Category 2.[1][2] This means direct contact can cause significant irritation. While this specific derivative does not carry further warnings, it is crucial to note that the parent compound, anthraquinone, is classified by some suppliers as a suspected carcinogen (H350) and a skin sensitizer (H317).[3][4] This context necessitates a precautionary approach, treating the substance with a high degree of care.
Table 1: Key Properties and Hazards of this compound
| Property | Value / Classification | Source(s) |
|---|---|---|
| CAS Number | 27485-15-0 | [1][5] |
| Molecular Formula | C₁₆H₈O₆ | [2] |
| Physical Form | White to light yellow/green powder or crystal | [6] |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritation | [1][2][6] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal | [1] |
| Recommended Waste Stream | Non-Halogenated Solid Organic Waste | Laboratory Best Practice |
The Primary Directive: Professional Hazardous Waste Disposal
For a specialty chemical like this compound, there is no acceptable "in-lab" neutralization or drain disposal method. The complexity of organic decomposition and federal and local regulations mandate a single, clear path for disposal.
All waste containing this compound, including pure excess chemical, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, must be disposed of as hazardous waste through a licensed environmental services contractor. [1]
The rationale for this directive is threefold:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] Improper disposal can lead to significant fines and legal liability for both the individual and the institution.
-
Safety: Attempting to neutralize the acid without a validated protocol could create unknown byproducts or generate heat, posing a safety risk. Licensed disposal facilities use high-temperature incineration or other controlled methods to ensure complete and safe destruction.
-
Environmental Protection: Preventing the release of synthetic organic compounds into wastewater systems is critical for protecting aquatic ecosystems.[8]
On-Site Waste Management: A Step-by-Step Protocol
The following protocol details the necessary steps for safely accumulating this compound waste within the laboratory prior to collection by a disposal vendor.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical in any capacity, including for disposal, ensure you are wearing appropriate PPE. The causality is direct: the chemical is a known skin and serious eye irritant.[1]
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[9]
-
Lab Coat: A standard lab coat to prevent contamination of personal clothing.
Step 2: Waste Characterization This is a critical regulatory step. As this compound is not a specifically "listed" hazardous waste by the EPA, it must be evaluated for "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10] Given its acidic nature and irritant properties, it is handled as hazardous. The waste you generate falls into two main categories:
-
Pure Chemical (P-Code equivalent): Unused, expired, or off-spec this compound.
-
Contaminated Debris (U-Code equivalent): Gloves, weigh paper, paper towels, and other solid materials contaminated with the chemical.
Step 3: Container Selection & Labeling
-
Container Choice: Use a wide-mouth, sealable container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The container must be in good condition with no leaks. For sharps or broken glass, a separate, puncture-proof container is mandatory.
-
Labeling: This is arguably the most critical step for safety and compliance. The moment the first drop of waste enters the container, it must be labeled.[11][12] The label must include:
-
The words "HAZARDOUS WASTE" [12]
-
The full chemical name: "this compound" and any other constituents in the container.
-
The approximate percentage of each component.
-
The specific hazard(s): "Irritant" or a corresponding pictogram.[11]
-
The name and location (building/room) of the generating researcher/laboratory.
-
Step 4: Waste Segregation Proper segregation prevents dangerous chemical reactions within the waste container or accumulation area.[12]
-
DO NOT mix this compound waste with:
-
Strong Bases (e.g., sodium hydroxide): To prevent a potentially violent acid-base neutralization reaction.
-
Strong Oxidizers (e.g., nitric acid, permanganates): To avoid unpredictable and potentially explosive oxidation reactions.
-
Aqueous or Liquid Waste: Keep solid waste streams separate from liquid streams to simplify disposal and prevent unintended reactions.
-
-
It should be stored in a cabinet or secondary containment designated for non-halogenated solid organic waste .
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste in a designated SAA at or near the point of generation.[11][12]
-
The SAA must be under the direct control of laboratory personnel.
-
Waste containers must be kept closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13] Once a container is full, it must be moved to the central accumulation area within three days.[12]
The Disposal Pathway: From Benchtop to Final Disposition
The following diagram outlines the decision-making and logistical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is key.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[6] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation (of dust): Move the person to fresh air. If they feel unwell, seek medical attention.[1]
Spill Management: For a small spill of solid this compound:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[1]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[9] Avoid actions that create dust.
-
Clean the spill area with a damp cloth or paper towel, and place all cleanup materials into the hazardous waste container.
-
Label the container and manage it as hazardous waste according to the protocol in Section 3.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and ensure that your critical research does not come at the cost of personal or environmental health.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Sims, T. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Anthraquinone. NJ.gov. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Carl ROTH. [Link]
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MDPI. (2023, April 26). Advanced Metal-Organic Frameworks Based on Anthraquinone-2,3-Dicarboxylate Ligands as Cathode for Lithium-Ion Batteries. MDPI. [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Anthraquinone-2,3-dicarboxylic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of Anthraquinone-2,3-dicarboxylic Acid. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. This document is structured to provide a deep, procedural understanding of the necessary precautions, moving beyond a simple checklist to explain the causality behind each recommendation.
Immediate Safety Briefing: Understanding the Hazard
This compound (CAS No. 27485-15-0) is a solid, crystalline powder used as a laboratory reagent[1][2]. Before handling this chemical, it is critical to understand its primary hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
The primary risks associated with this compound are significant irritation upon contact. The causality is direct: the chemical properties of the acid can disrupt cellular integrity on contact, leading to an inflammatory response.
While not classified for acute inhalation toxicity, the fine, dusty nature of the powder presents a respiratory hazard. Inhalation of fine powders can lead to various respiratory issues, and chemical powders, in particular, can be harmful even in small amounts[4]. Therefore, minimizing dust generation is a core principle of safe handling.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[3] |
| Eye Irritation | H319 | Causes serious eye irritation[3] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against the hazards outlined above. The following protocol is designed to provide a comprehensive barrier against exposure.
Eye and Face Protection: The First Line of Defense
Direct contact with even a small amount of this compound powder can cause serious eye irritation[1]. Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields.
-
Recommended for Powder Handling: Splash-proof chemical goggles that form a seal around the eyes are required when weighing or transferring the powder, or whenever dust generation is likely.
-
High-Risk Operations: A face shield worn over chemical goggles is required when handling larger quantities (>10 grams) of powder or when there is a significant risk of splashing or dust dispersal[1]. This combination protects the entire face from contact.
Hand and Body Protection: Preventing Dermal Exposure
This chemical is a known skin irritant[1][2]. The goal of hand and body protection is to prevent all skin contact.
-
Gloves: Wear protective gloves[1]. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated or when handling larger quantities, heavy-duty nitrile or butyl rubber gloves should be used[5]. Always inspect gloves for tears or holes before use and discard them if any leaks develop.
-
Lab Coat: A standard lab coat is the minimum requirement for body protection when handling this chemical.
-
Apron: For operations involving the transfer of more than 10 milliliters of a solution or significant quantities of the powder, an impervious apron should be worn over the lab coat to provide an additional layer of protection.
-
Protective Suit: For large-scale operations or in the event of a significant spill, a full protective suit may be necessary to prevent widespread skin contact[1].
Respiratory Protection: Mitigating Inhalation Risk
The primary risk from this compound is irritation, but the inhalation of any chemical powder should be avoided[4]. Engineering controls are the preferred method for mitigating this risk.
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a local exhaust ventilation system to prevent the dispersion of dust[1].
-
Respiratory PPE: When engineering controls are insufficient to prevent dust generation, a dust mask or a respirator with a particle filter is required[1][6].
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Inspecting Container | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if no dust is present |
| Weighing/Transferring Powder | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat & Impervious Apron | Required if not in a fume hood |
| Handling in Solution | Chemical Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Cleaning Spills | Chemical Goggles & Face Shield | Heavy-Duty Gloves | Lab Coat & Impervious Apron | Dust Mask/Respirator Required |
Procedural Guide: Safe Handling Workflow
This section provides a step-by-step methodology for safely handling this compound, from initial preparation to final disposal. The process is designed as a self-validating system to minimize risk at every stage.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Protocol
-
Preparation and Engineering Controls:
-
Confirm that a Safety Data Sheet (SDS) for this compound is readily available[7][8].
-
Prepare your workspace within a chemical fume hood or an area with local exhaust ventilation[1].
-
Ensure an emergency eyewash station and safety shower are unobstructed and accessible[9].
-
Have a spill kit with neutralizing and absorbent materials ready.
-
-
Donning PPE:
-
Put on your lab coat and impervious apron, ensuring full coverage.
-
If required, fit your dust mask or respirator.
-
Put on your chemical goggles and face shield.
-
Finally, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
-
Handling the Chemical:
-
When opening the container and transferring the solid, use techniques that minimize dust generation (e.g., gentle scooping, avoiding dropping the powder).
-
If preparing a solution, always add the acid to the water or solvent, never the other way around, to prevent violent spattering.
-
Keep the container tightly closed when not in use[10].
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work area and any equipment used.
-
Remove PPE in the reverse order it was put on to avoid self-contamination. Gloves should be removed first by peeling them off without touching the outer surface.
-
Wash hands and face thoroughly with soap and water after completing the work and removing PPE.
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1][2].
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[1][2].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice[1].
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a sweeping compound or other absorbent material to control dust. Carefully scoop the material into a suitable container for disposal. Avoid creating dust. Prevent the spill from entering drains.
Waste Disposal
-
All waste, including contaminated PPE and leftover chemicals, must be treated as hazardous waste.
-
Place waste in clearly labeled, sealed containers.
-
Disposal must be conducted in strict accordance with all local, state, and national regulations. It is recommended to entrust disposal to a licensed waste disposal company[1].
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Safety Data Sheet: Anthraquinone. (n.d.). Carl ROTH. Retrieved from [Link]
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Anthraquinone - Safety Data Sheet. (2021). EMD Millipore. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]
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The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation. Retrieved from [Link]
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Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025). BulkInside. Retrieved from [Link]
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Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
